Censavudine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYWBJSVKUFFSU-SKDRFNHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@](O2)(CO)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212893 | |
| Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634907-30-5 | |
| Record name | 2′,3′-Didehydro-3′-deoxy-4′-ethynylthymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634907-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Censavudine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634907305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Censavudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydro-2-furanyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CENSAVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IE83O6NGA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Censavudine's Mechanism of Action in Neurodegenerative Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Censavudine (TPN-101) is a novel, orally administered nucleoside reverse transcriptase inhibitor (NRTI) being investigated for the treatment of a range of neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP), Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia (FTD). Originally developed for HIV, its repurposing is based on a growing body of evidence implicating the reactivation of the retrotransposon Long Interspersed Nuclear Element-1 (LINE-1) in the pathophysiology of these conditions. This guide provides an in-depth technical overview of this compound's proposed mechanism of action, supported by the latest clinical trial data and a detailed examination of the underlying molecular pathways.
The LINE-1 Hypothesis of Neurodegeneration
Retrotransposons are mobile genetic elements that constitute a significant portion of the human genome. While typically silenced in somatic cells, emerging evidence suggests that their reactivation, particularly of LINE-1, is a contributing factor to the pathology of several neurodegenerative diseases.[1] The dysregulation of proteins like TAR DNA-binding protein 43 (TDP-43), a pathological hallmark in ALS and FTD, is believed to lead to the loss of LINE-1 suppression.[2][3][4]
Once reactivated, the LINE-1 element is transcribed into RNA and then reverse-transcribed into complementary DNA (cDNA) by its own reverse transcriptase enzyme. This newly synthesized cytoplasmic DNA is recognized by the innate immune system as a viral invader, triggering a potent inflammatory cascade that contributes to neuronal damage and death.[5][6]
This compound's Molecular Target and Proposed Mechanism of Action
This compound is a potent inhibitor of the LINE-1 reverse transcriptase.[7][8] By blocking this key enzyme, this compound is designed to prevent the conversion of LINE-1 RNA into cDNA. This intervention is hypothesized to halt the downstream inflammatory signaling cascade, thereby reducing neuroinflammation and preventing further neuronal loss.
The proposed mechanism of action involves the following key steps:
-
Inhibition of LINE-1 Reverse Transcriptase: this compound, as a nucleoside analog, is incorporated into the elongating cDNA chain during reverse transcription, causing premature termination.
-
Reduction of Cytoplasmic cDNA: By preventing the synthesis of LINE-1 cDNA, this compound reduces the amount of cytoplasmic DNA that can trigger an immune response.
-
Suppression of the cGAS-STING Pathway: The reduction in cytoplasmic cDNA leads to decreased activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key sensor of cytosolic DNA.[9][10][11]
-
Downregulation of Neuroinflammation: By inhibiting the cGAS-STING pathway, this compound is expected to reduce the production of pro-inflammatory cytokines, such as Type I interferons and Interleukin-6 (IL-6), mitigating the chronic neuroinflammation that drives disease progression.[8][12]
Clinical Trial Data
Phase 2a clinical trials of this compound in patients with PSP and C9orf72-associated ALS/FTD have demonstrated target engagement and promising effects on key biomarkers of neurodegeneration and neuroinflammation.
Data Presentation
The following tables summarize the quantitative data from the Phase 2a clinical trials.
Table 1: Phase 2a Clinical Trial in Progressive Supranuclear Palsy (PSP) (NCT04993768) [13]
| Biomarker/Outcome Measure | Treatment Group | Timepoint | Result |
| Neurofilament Light Chain (NfL) in CSF | 400 mg this compound vs. Placebo | 24 Weeks | 18.4% reduction compared to placebo[14] |
| 400 mg this compound | 48 Weeks | No increase from baseline (compared to 9-18% annual increase in natural history)[8] | |
| Interleukin-6 (IL-6) in CSF | 400 mg this compound vs. Placebo | 24 Weeks | 51.6% reduction compared to placebo[14] |
| 400 mg this compound | 48 Weeks | Further dose-related reductions observed[8] | |
| PSP Rating Scale (PSPRS) | This compound (full duration) | 24-48 Weeks | Stabilization of clinical symptoms[8] |
Table 2: Phase 2a Clinical Trial in C9orf72-Associated ALS/FTD (NCT04993755) [13]
| Biomarker/Outcome Measure | Treatment Group | Timepoint | Result |
| Vital Capacity (VC) | This compound vs. Placebo | 24 Weeks | ~50% less decline compared to placebo (-8.4% vs -16.5%)[14][15] |
| ALS Functional Rating Scale-Revised (ALSFRS-R) | This compound (full duration) | 48 Weeks | ~40% less decline compared to natural history data[14] |
| Neurofilament Light Chain (NfL) | This compound vs. Placebo (Meta-analysis of PSP and C9-ALS cohorts) | 24 Weeks | Statistically significant reduction (p = 0.034)[14] |
| Other Biomarkers | This compound | 24 Weeks | Lowering effects on Neurofilament Heavy Chain (NfH), IL-6, neopterin, and osteopontin[12][14][15] |
Experimental Protocols
While specific, detailed protocols for the biomarker analyses in the this compound clinical trials are not publicly available, the methodologies likely involved commercially available, highly sensitive immunoassays.
-
Neurofilament Light Chain (NfL) Analysis: The measurement of NfL in cerebrospinal fluid (CSF) and blood is typically performed using the Single Molecule Array (Simoa) platform.[16][17] The Simoa NF-light® Advantage Kit from Quanterix is a commonly used assay for this purpose.[6][16] This technology allows for the detection of very low concentrations of NfL, making it a sensitive biomarker for neuroaxonal damage.[7] The general procedure involves sample dilution (e.g., 100-fold for CSF) and analysis on a Simoa HD-X analyzer according to the manufacturer's protocol.[6]
-
Interleukin-6 (IL-6) Analysis: IL-6 levels in CSF are typically quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).[5][9][18] Commercially available ELISA kits provide the necessary reagents, including a plate pre-coated with an anti-human IL-6 antibody, a biotinylated detection antibody, a streptavidin-HRP conjugate, and a substrate for colorimetric detection.[9][18] The protocol generally involves incubating the sample in the coated plate, followed by a series of washing and incubation steps with the detection antibody and enzyme conjugate, and finally, the addition of a substrate to generate a signal that is proportional to the amount of IL-6 in the sample.[5][9][18]
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of LINE-1 Induced Neuroinflammation
Caption: Proposed signaling pathway of LINE-1-induced neuroinflammation and the inhibitory action of this compound.
Experimental Workflow for this compound Phase 2a Clinical Trials
Caption: Generalized experimental workflow for the Phase 2a clinical trials of this compound.
Conclusion and Future Directions
This compound represents a novel therapeutic approach for neurodegenerative diseases by targeting the LINE-1 retrotransposon-mediated neuroinflammatory pathway. The promising results from Phase 2a clinical trials, demonstrating a reduction in key biomarkers of neurodegeneration and neuroinflammation, provide strong evidence for its proposed mechanism of action. The observed stabilization of clinical symptoms in PSP and the slowing of functional decline in ALS further support its potential as a disease-modifying therapy.
Future research will likely focus on larger, pivotal Phase 3 trials to confirm the clinical efficacy of this compound in these patient populations. Further investigation into the precise molecular interactions of this compound with the LINE-1 reverse transcriptase and a more comprehensive understanding of the downstream effects on various inflammatory and neurodegenerative pathways will be crucial. Additionally, exploring the potential of this compound in other neurodegenerative diseases where LINE-1 reactivation is implicated, such as Alzheimer's disease, is a logical next step.[19]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. TDP-43 safeguards the embryo genome from L1 retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. elkbiotech.com [elkbiotech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. quanterix.com [quanterix.com]
- 8. Transposon Announces Final Results from a Phase 2 Study of its LINE-1 Reverse Transcriptase Inhibitor TPN-101 for the Treatment of Progressive Supranuclear Palsy and Interim Results from a Phase 2 Study of TPN-101 for the Treatment of C9orf72-Related Amyotrophic Lateral Sclerosis and/or Frontotemporal Dementia [prnewswire.com]
- 9. High Sensitive ELISA Kit for Interleukin 6 (IL6), High-sensitive ELISA, CLOUD-CLONE CORP.(CCC) [cloud-clone.us]
- 10. researchgate.net [researchgate.net]
- 11. LINE-1: an emerging initiator of cGAS-STING signalling and inflammation that is dysregulated in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. transposonrx.com [transposonrx.com]
- 13. NF-light® Assay | Quanterix [quanterix.com]
- 14. neurologylive.com [neurologylive.com]
- 15. theaftd.org [theaftd.org]
- 16. Establishment Of Neurofilament Light Chain Simoa Assay In Cerebrospinal Fluid And Blood | Quanterix [quanterix.com]
- 17. Establishment of neurofilament light chain Simoa assay in cerebrospinal fluid and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pharmexec.com [pharmexec.com]
Censavudine as a Potent Inhibitor of LINE-1 Retrotransposition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long Interspersed Nuclear Element-1 (LINE-1 or L1) retrotransposons are the only autonomously active, mobile genetic elements in the human genome, comprising approximately 17-20% of our genomic DNA.[1][2] The dysregulation and reactivation of LINE-1 have been increasingly implicated in the pathology of numerous diseases, including neurodegenerative disorders, cancers, and age-related inflammatory conditions.[1][2] This has led to a growing interest in identifying and characterizing potent inhibitors of LINE-1 activity as potential therapeutic agents. Censavudine (also known as TPN-101, BMS-986001, OBP-601, and Festinavir) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been identified as a specific and potent inhibitor of the LINE-1 reverse transcriptase.[3][4][5] This technical guide provides an in-depth overview of this compound's role in LINE-1 inhibition, including its mechanism of action, available quantitative data on related compounds, detailed experimental protocols for assessing LINE-1 activity, and visualizations of the key pathways and workflows.
Mechanism of Action: Targeting the LINE-1 Reverse Transcriptase
LINE-1 retrotransposition is a "copy-and-paste" mechanism that relies on the enzymatic activities of the ORF2 protein (ORF2p), which possesses both endonuclease and reverse transcriptase (RT) functions.[6][7] The process begins with the transcription of a full-length LINE-1 element into an RNA intermediate. This RNA is then reverse transcribed into complementary DNA (cDNA) by the ORF2p RT domain. The resulting cDNA is subsequently integrated into a new genomic location, a process also mediated by ORF2p.
This compound, as a nucleoside analog, exerts its inhibitory effect by targeting the reverse transcriptase activity of ORF2p. After cellular uptake, this compound is phosphorylated to its active triphosphate form. This triphosphate analog is then incorporated into the nascent cDNA chain during reverse transcription by the LINE-1 RT. Lacking a 3'-hydroxyl group, the incorporated this compound acts as a chain terminator, prematurely halting the elongation of the cDNA strand. This prevents the completion of the reverse transcription process and, consequently, inhibits the retrotransposition of the LINE-1 element.
While direct quantitative data on the inhibitory potency of this compound against LINE-1 RT is not yet publicly available, its development by Transposon Therapeutics as a "novel, specific LINE-1 reverse transcriptase inhibitor" for neurodegenerative diseases underscores its targeted activity.[3][4][5] Clinical trial data for this compound (TPN-101) in Progressive Supranuclear Palsy (PSP) and Amyotrophic Lateral Sclerosis (ALS) have shown promising results in modulating biomarkers associated with neuroinflammation and neurodegeneration, providing indirect evidence of its engagement with the LINE-1 pathway in a clinical setting.[8][9]
Data Presentation: Quantitative Inhibition of LINE-1 by Nucleoside Reverse Transcriptase Inhibitors
To provide a quantitative context for the inhibition of LINE-1 by NRTIs, the following tables summarize the inhibitory activities of other well-characterized compounds from this class. These values were determined using in vitro biochemical assays with purified LINE-1 reverse transcriptase or cell-based LINE-1 retrotransposition reporter assays.
Table 1: In Vitro Inhibition of LINE-1 Reverse Transcriptase by NRTI Triphosphates
| Compound (Triphosphate form) | Ki (nM) | Km of competing dNTP (µM) | Assay Type | Reference |
| Zidovudine (AZTTP) | 16.4 ± 4.21 | 0.83 (dTTP) | Biochemical (recombinant L1 RT) | [7] |
| Stavudine (d4TTP) | 0.73 ± 0.22 | 0.83 (dTTP) | Biochemical (recombinant L1 RT) | [7] |
| Lamivudine (3TCTP) | 12.9 ± 2.07 | 0.38 (dCTP) | Biochemical (recombinant L1 RT) | [7] |
| Zalcitabine (ddCTP) | 0.72 ± 0.16 | 0.38 (dCTP) | Biochemical (recombinant L1 RT) | [7] |
Table 2: Inhibition of LINE-1 Retrotransposition in Cell-Based Assays
| Compound | IC50 (µM) | Cell Line | Assay Type | Reference |
| Stavudine (d4T) | 0.22 | HeLa | eGFP reporter | [10][11] |
| Lamivudine (3TC) | 1.12 | HeLa | eGFP reporter | [10][11] |
| Zidovudine (AZT) | 2.21 | HeLa | eGFP reporter | [10][11] |
| Tenofovir disoproxil fumarate (B1241708) (TDF) | 1.82 | HeLa | eGFP reporter | [10][11] |
Experimental Protocols
Cell-Based LINE-1 Retrotransposition Reporter Assay
This assay is the gold standard for measuring the frequency of LINE-1 retrotransposition in a cellular context and is ideal for evaluating the efficacy of inhibitors like this compound.
a. Principle: A retrotransposition-competent LINE-1 element is engineered to contain a reporter cassette (e.g., eGFP or an antibiotic resistance gene like neomycin) in its 3' untranslated region (UTR). The reporter gene is placed in the antisense orientation and is disrupted by an intron in the sense orientation relative to the LINE-1 transcript. This configuration ensures that the reporter protein is only expressed after the LINE-1 RNA is transcribed, spliced, reverse transcribed, and integrated into the host cell genome.
b. Materials:
-
HeLa cells or other susceptible cell lines.
-
DMEM with 10% FBS and antibiotics.
-
LINE-1 expression plasmid with a reporter cassette (e.g., pJM101/L1.3-eGFP).
-
Transfection reagent (e.g., FuGENE HD).
-
This compound or other inhibitors of interest.
-
Flow cytometer for eGFP detection or selection agent (e.g., G418) for resistance-based assays.
c. Protocol:
-
Cell Plating: Seed HeLa cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.
-
Inhibitor Treatment: On the day of transfection, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO). Pre-incubate the cells with the inhibitor for 2-4 hours.
-
Transfection: Transfect the cells with the LINE-1 reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Post-Transfection Incubation: Continue to incubate the cells in the presence of the inhibitor for the desired duration (typically 3-5 days). The medium containing the inhibitor should be refreshed every 48 hours.
-
Quantification:
-
eGFP Reporter: Harvest the cells, and analyze the percentage of eGFP-positive cells by flow cytometry. A reduction in the percentage of eGFP-positive cells in the inhibitor-treated samples compared to the control indicates inhibition of retrotransposition.
-
Antibiotic Resistance Reporter: After 3-4 days of initial incubation, split the cells into new plates and apply the selection agent (e.g., G418). Continue to culture the cells for 10-14 days, refreshing the medium with the selection agent every 3-4 days. Stain the resulting colonies with crystal violet and count them. A decrease in the number of colonies in the inhibitor-treated plates signifies inhibition of retrotransposition.
-
In Vitro LINE-1 Reverse Transcriptase Activity Assay
This biochemical assay directly measures the enzymatic activity of the LINE-1 reverse transcriptase and is useful for determining the direct inhibitory effect of compounds on the enzyme.
a. Principle: Recombinant LINE-1 ORF2p or its reverse transcriptase domain is purified. Its activity is measured by its ability to incorporate a labeled deoxynucleoside triphosphate (dNTP) into a nascent DNA strand using a synthetic RNA or DNA template-primer.
b. Materials:
-
Purified recombinant human LINE-1 ORF2p or its RT domain.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 10 mM DTT).
-
RNA/DNA template-primer (e.g., poly(rA)/oligo(dT)).
-
dNTP mix.
-
Labeled dNTP (e.g., [α-³²P]dTTP).
-
This compound triphosphate (the active form of the inhibitor).
-
TCA (trichloroacetic acid) solution.
-
Glass fiber filters.
-
Scintillation counter.
c. Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, template-primer, dNTP mix, and the labeled dNTP.
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate or a vehicle control to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding the purified LINE-1 RT enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the nucleic acids.
-
Quantification:
-
Filter the reaction mixture through glass fiber filters to capture the precipitated, radiolabeled DNA.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated labeled dNTPs.
-
Measure the radioactivity on the filters using a scintillation counter.
-
A decrease in radioactivity in the inhibitor-treated samples indicates inhibition of the LINE-1 reverse transcriptase.
-
Calculate IC50 and Ki values from the dose-response curves.
-
Mandatory Visualization
Caption: LINE-1 retrotransposition pathway and the inhibitory action of this compound.
Caption: Workflow for the cell-based LINE-1 retrotransposition assay.
Caption: Logical relationship of this compound's mechanism of action.
Conclusion
This compound represents a promising therapeutic candidate for a range of diseases associated with the aberrant activity of LINE-1 retrotransposons. Its specific mechanism of action as a nucleoside reverse transcriptase inhibitor that targets the LINE-1 ORF2p provides a clear rationale for its development in neurodegenerative and other LINE-1-mediated disorders. While direct quantitative in vitro data for this compound's LINE-1 inhibition is eagerly awaited, the existing data for other NRTIs, coupled with the preclinical and clinical observations for this compound, strongly support its role as a potent inhibitor of LINE-1 retrotransposition. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel LINE-1 inhibitors, which will be crucial for advancing our understanding of LINE-1 biology and developing new therapeutic strategies.
References
- 1. alzforum.org [alzforum.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transposon Announces Final Results from a Phase 2 Study of its LINE-1 Reverse Transcriptase Inhibitor TPN-101 for the Treatment of Progressive Supranuclear Palsy and Interim Results from a Phase 2 Study of TPN-101 for the Treatment of C9orf72-Related Amyotrophic Lateral Sclerosis and/or Frontotemporal Dementia [prnewswire.com]
- 4. neurologylive.com [neurologylive.com]
- 5. pharmexec.com [pharmexec.com]
- 6. alsnewstoday.com [alsnewstoday.com]
- 7. Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. transposonrx.com [transposonrx.com]
- 9. neurologylive.com [neurologylive.com]
- 10. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition | PLOS One [journals.plos.org]
- 11. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Censavudine in Aicardi-Goutières Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aicardi-Goutières syndrome (AGS) is a rare, debilitating genetic inflammatory disorder characterized by an overproduction of type I interferons, leading to severe neurological and systemic manifestations. The underlying pathology is linked to the accumulation of endogenous nucleic acids, which trigger a chronic antiviral-like immune response. Censavudine (TPN-101), a nucleoside reverse transcriptase inhibitor, is currently under investigation as a potential therapeutic agent for AGS. This technical guide provides a comprehensive overview of the scientific rationale, mechanism of action, and clinical development of this compound for the treatment of AGS. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of neuroinflammation and rare diseases.
Introduction to Aicardi-Goutières Syndrome and the Type I Interferonopathy Landscape
Aicardi-Goutières syndrome is a genetically determined type I interferonopathy. These disorders are characterized by the constitutive upregulation of type I interferon (IFN) signaling, mimicking a persistent viral infection. In AGS, mutations in several genes, including TREX1, RNASEH2A, RNASEH2B, RNASEH2C, and SAMHD1, have been identified. These genes encode enzymes critical for the metabolism of endogenous nucleic acids. Deficiencies in these enzymes are thought to lead to the accumulation of self-derived nucleic acids, which are then recognized by innate immune sensors, triggering a cascade of events that culminates in the overproduction of type I interferons and subsequent inflammation.
The clinical presentation of AGS is heterogeneous but often includes early-onset encephalopathy, psychomotor delay, spasticity, and basal ganglia calcification. A key diagnostic and pharmacodynamic biomarker for AGS is the "interferon score," a measure of the expression of a panel of interferon-stimulated genes (ISGs) in peripheral blood.
This compound (TPN-101): A Novel Therapeutic Approach
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that was initially developed for the treatment of HIV infection. Its repositioning for AGS is based on a compelling scientific rationale: the potential role of endogenous retroelements, such as Long Interspersed Nuclear Element-1 (LINE-1), in driving the interferon response in AGS. LINE-1 elements are retrotransposons that replicate through a "copy-and-paste" mechanism involving a reverse transcriptase. The hypothesis is that in the context of deficient nucleic acid metabolism in AGS, the reverse transcription of these elements contributes to the pool of immunogenic nucleic acids that fuel the inflammatory cascade.
Mechanism of Action
This compound, as an NRTI, is designed to inhibit the activity of reverse transcriptase. By blocking this enzyme, this compound is expected to reduce the proliferation of endogenous retroelements and the subsequent accumulation of nucleic acid byproducts. This, in turn, is hypothesized to dampen the activation of the innate immune system and decrease the production of type I interferons, thereby alleviating the inflammatory pathology of AGS.
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Preclinical and Clinical Development
Preclinical Evidence
While specific preclinical data for this compound in AGS animal models is not publicly available, the therapeutic rationale is supported by studies on related compounds and the known mechanism of NRTIs. Research has demonstrated that various NRTIs can inhibit the retrotransposition of LINE-1 elements in vitro.
Table 1: In Vitro Inhibition of LINE-1 Retrotransposition by Nucleoside Reverse Transcriptase Inhibitors
| Compound | IC50 (µM) | Reference |
| Stavudine (d4T) | 0.22 | [1][2] |
| Lamivudine (3TC) | 1.12 | [1][2] |
| Zidovudine (AZT) | 2.21 | [1][2] |
Note: this compound is a derivative of stavudine. Specific IC50 values for this compound against LINE-1 reverse transcriptase are not yet published.
Clinical Investigation: The NCT05613868 Trial
This compound is currently being evaluated in a Phase 2a, multi-center, open-label study in patients with Aicardi-Goutières Syndrome (NCT05613868).
Table 2: Overview of the NCT05613868 Clinical Trial
| Parameter | Details |
| Official Title | A Phase 2a Study of TPN-101 in Patients With Aicardi-Goutières Syndrome (AGS) |
| Status | Active, not recruiting |
| Primary Completion | December 2025 (Estimated) |
| Study Design | Open-label, single-arm |
| Patient Population | Pediatric and adult patients (>1 year) with a molecular diagnosis of AGS due to mutations in TREX1, RNASEH2A, RNASEH2B, RNASEH2C, or SAMHD1. |
| Key Inclusion Criteria | Confirmed genetic diagnosis of AGS; Elevated interferon score in peripheral blood (>2 standard deviations above the mean of healthy controls). |
| Intervention | This compound (TPN-101) administered orally once daily for 48 weeks. Dosing is weight-based, ranging from 100 mg to 400 mg. |
| Primary Outcome | Change in innate immune signaling, as assessed by the expression of a 30-interferon-stimulated gene (ISG) panel, used to calculate an Interferon (IFN) score in whole blood over 48 weeks. |
| Secondary Outcomes | Incidence and severity of treatment-emergent adverse events. |
Source: ClinicalTrials.gov[3][4]
The workflow for this clinical trial is illustrated below:
While the primary outcome data from the NCT05613868 trial is not yet available, press releases from Transposon Therapeutics regarding studies of TPN-101 in other neurodegenerative diseases have reported promising biomarker results.
Table 3: Biomarker Data from TPN-101 Studies in Other Neurodegenerative Diseases
| Biomarker | Disease | Treatment Group | Change from Baseline vs. Placebo | Reference |
| CSF Neurofilament Light Chain (NfL) | Progressive Supranuclear Palsy | 400 mg TPN-101 | 18.4% reduction | [5] |
| CSF Interleukin-6 (IL-6) | Progressive Supranuclear Palsy | 400 mg TPN-101 | 51.6% reduction | [5] |
| CSF Neopterin (B1670844) | C9orf72-related ALS/FTD | TPN-101 | Reduction observed | [6] |
Note: These data are from studies in different patient populations and may not be directly extrapolated to AGS.
Experimental Protocols
Interferon Score Measurement
The interferon score is a critical pharmacodynamic biomarker in the development of therapies for AGS. It is typically determined by measuring the relative expression of a panel of ISGs in whole blood using quantitative real-time polymerase chain reaction (qRT-PCR).
General Protocol for Interferon Score Calculation:
-
Sample Collection and RNA Extraction: Whole blood is collected from patients, and total RNA is extracted using standard commercially available kits.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the selected panel of ISGs and one or more housekeeping genes for normalization.
-
Data Analysis: The relative expression of each ISG is calculated using the delta-delta Ct method, normalized to the housekeeping gene(s). The individual ISG expression values are then used to calculate a composite interferon score. The exact composition of the 30-gene panel used in the NCT05613868 trial is not publicly available.
Reverse Transcriptase Activity Assay
To assess the in vitro inhibitory activity of compounds like this compound on LINE-1 reverse transcriptase, a cell-based retrotransposition assay is commonly employed.
General Protocol for LINE-1 Retrotransposition Assay:
-
Cell Culture: A suitable human cell line (e.g., HeLa) is cultured under standard conditions.
-
Transfection: Cells are transfected with a plasmid containing a full-length, retrotransposition-competent LINE-1 element tagged with a reporter gene (e.g., EGFP) that is only expressed upon successful retrotransposition.
-
Drug Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Flow Cytometry: After a defined incubation period, the percentage of cells expressing the reporter gene is quantified by flow cytometry.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of retrotransposition events (IC50) is calculated from the dose-response curve.
Future Directions and Conclusion
This compound represents a promising and mechanistically targeted therapeutic strategy for Aicardi-Goutières syndrome. The ongoing Phase 2 clinical trial will provide crucial data on its safety and efficacy in reducing the interferon signature in AGS patients. The results of this trial, anticipated after its completion in late 2025, are eagerly awaited by the scientific and patient communities.
Future research should focus on elucidating the specific contribution of different endogenous retroelements to the pathology of AGS and further refining biomarkers to track disease activity and therapeutic response. The development of this compound for AGS highlights the potential of repurposing existing drugs with well-defined mechanisms of action for rare genetic diseases, offering hope for patients with limited or no treatment options.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information as of December 2025. It is not intended to provide medical advice. For the most current information on clinical trials, please refer to official sources such as ClinicalTrials.gov.
References
- 1. Cerebrospinal fluid neopterin as a biomarker of neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Simultaneous determination of all forms of biopterin and neopterin in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebrospinal Fluid Neopterin Analysis in Neuropediatric Patients: Establishment of a New Cut Off-Value for the Identification of Inflammatory-Immune Mediated Processes | PLOS One [journals.plos.org]
Censavudine's Inhibition of Reverse Transcriptase in ALS Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease with a critical unmet need for effective therapies. Emerging evidence implicates the activation of endogenous retroelements, particularly Long Interspersed Nuclear Element-1 (LINE-1), and the subsequent activity of reverse transcriptase (RT) in the pathophysiology of ALS. Censavudine (also known as TPN-101 or BMS-986001), a potent nucleoside reverse transcriptase inhibitor (NRTI), is under clinical investigation as a therapeutic candidate for ALS. This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound, focusing on its inhibitory effects on reverse transcriptase in the context of ALS models. While specific preclinical data on this compound in ALS models are not extensively published, this paper synthesizes the available clinical findings and the broader understanding of NRTI effects on LINE-1 activity to inform researchers and drug developers.
Introduction: The Role of Reverse Transcriptase in ALS Pathogenesis
The etiology of ALS is complex and not fully understood. However, a growing body of research points to the involvement of endogenous retroviruses and retrotransposons in the disease process.[1][2][3][4][5][6][7] Studies have demonstrated elevated reverse transcriptase activity in the serum of ALS patients compared to healthy controls, suggesting a potential link between retroviral elements and disease pathogenesis.[1][2][3]
One of the key players in this hypothesis is the LINE-1 retrotransposon.[8] LINE-1 elements are a class of retrotransposable elements in the human genome that can replicate and move to new locations.[3] Under normal physiological conditions, LINE-1 activity is suppressed. However, in the context of neurodegenerative diseases like ALS, particularly in cases with C9orf72 gene mutations, these elements can become dysregulated.[4][9] The overexpression of LINE-1 and its reverse transcriptase is thought to trigger innate immune responses, leading to chronic neuroinflammation and contributing to neuronal damage and death.[3][4][10] This has led to the exploration of reverse transcriptase inhibitors as a potential therapeutic strategy for ALS.
This compound (TPN-101): A LINE-1 Reverse Transcriptase Inhibitor
This compound is a nucleoside reverse transcriptase inhibitor that was initially developed for the treatment of HIV.[1][2][11] It is a potent inhibitor of the LINE-1 reverse transcriptase.[3][5][10] By blocking this enzyme, this compound is hypothesized to prevent the replication of LINE-1 elements, thereby mitigating the downstream inflammatory cascade and its neurotoxic effects.[4][10]
Mechanism of Action
As a nucleoside analog, this compound is believed to act as a chain terminator during the reverse transcription of LINE-1 RNA into DNA. This prevents the integration of new LINE-1 copies into the genome, reducing the cellular burden of retrotransposon activity and the subsequent inflammatory response.
Quantitative Data from Clinical Trials
While detailed preclinical data on this compound in ALS models are not publicly available, interim results from a Phase 2a clinical trial (NCT04993755) in patients with ALS and/or frontotemporal dementia (FTD) associated with C9orf72 mutations provide valuable insights into its potential efficacy.[9][10]
| Outcome Measure | Treatment Group (this compound 400 mg daily) | Placebo Group | Timepoint | Key Finding | Citation |
| Neurofilament Light Chain (NfL) | Reduction in biomarkers of neurodegeneration | Control | 24 weeks | Meaningful benefits in biomarker outcomes | [9] |
| Neuroinflammation Biomarkers | Reduction in biomarkers of neuroinflammation | Control | 24 weeks | Meaningful benefits in biomarker outcomes | [9] |
| Slow Vital Capacity (SVC) | Slowed decline | --- | 24 weeks | --- | [10] |
| ALS Functional Rating Scale-Revised (ALSFRS-R) | Slowed decline | --- | 48 weeks | --- | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited to evaluate the effect of this compound on reverse transcriptase in preclinical ALS models. It is important to note that these are generalized protocols based on standard laboratory techniques, as specific published protocols for this compound in this context are lacking.
In Vitro Reverse Transcriptase Activity Assay
This assay would be used to determine the direct inhibitory effect of this compound on LINE-1 reverse transcriptase activity.
Materials:
-
Recombinant human LINE-1 reverse transcriptase
-
This compound (TPN-101)
-
Reverse transcriptase assay kit (e.g., colorimetric or fluorescent)
-
96-well microplates
-
Plate reader
Protocol:
-
Prepare a dilution series of this compound in the appropriate buffer.
-
In a 96-well plate, add the reaction mixture containing the template/primer, dNTPs, and reaction buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the recombinant LINE-1 reverse transcriptase.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the kit manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cellular LINE-1 Retrotransposition Assay in an ALS Model
This assay would assess the ability of this compound to inhibit LINE-1 retrotransposition within a cellular model of ALS.
Materials:
-
Human neuronal cell line (e.g., SH-SY5Y) or induced pluripotent stem cell (iPSC)-derived motor neurons from an ALS patient (e.g., with a C9orf72 mutation).
-
A reporter plasmid containing a full-length, retrotransposition-competent LINE-1 element tagged with a selectable marker (e.g., EGFP or antibiotic resistance) that is only expressed after a successful retrotransposition event.
-
Transfection reagent.
-
This compound (TPN-101).
-
Flow cytometer or selection antibiotic.
Protocol:
-
Seed the neuronal cells in a multi-well plate.
-
Transfect the cells with the LINE-1 reporter plasmid.
-
After transfection, treat the cells with varying concentrations of this compound or a vehicle control.
-
Culture the cells for a period sufficient to allow for retrotransposition and expression of the reporter gene (e.g., 3-5 days).
-
If using an EGFP reporter, harvest the cells and analyze the percentage of EGFP-positive cells by flow cytometry.
-
If using an antibiotic resistance marker, apply the selection antibiotic to the culture medium and count the number of resistant colonies after a suitable selection period.
-
Determine the effect of this compound on the frequency of retrotransposition events.
In Vivo Evaluation in an ALS Animal Model
This would involve testing the efficacy of this compound in a transgenic animal model of ALS that exhibits increased LINE-1 activity.
Materials:
-
Transgenic ALS mouse model (e.g., TDP-43 or C9orf72 models).
-
This compound (TPN-101) formulated for in vivo administration (e.g., oral gavage).
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter).
-
Equipment for tissue collection and processing.
-
Reagents for immunohistochemistry and molecular analysis (e.g., qPCR for LINE-1 expression).
Protocol:
-
Treat a cohort of ALS model mice with this compound and a control group with a vehicle, starting at a presymptomatic or early symptomatic stage.
-
Monitor the animals regularly for changes in body weight, motor function (e.g., rotarod performance, grip strength), and survival.
-
At the end of the study, collect brain and spinal cord tissues.
-
Perform histological analysis to assess motor neuron survival and neuroinflammation (e.g., microgliosis, astrogliosis).
-
Conduct molecular analysis to quantify the levels of LINE-1 RNA and protein, as well as markers of inflammation in the collected tissues.
-
Compare the outcomes between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in ALS.
Caption: Generalized experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising therapeutic approach for ALS by targeting a novel mechanism related to the dysregulation of LINE-1 retrotransposons and the associated reverse transcriptase activity. While the publicly available data is currently limited to clinical trial outcomes, the scientific rationale for its use in ALS is strong. The provided experimental protocols and visualizations offer a framework for the preclinical evaluation of this compound and other reverse transcriptase inhibitors in ALS models. Further publication of preclinical studies will be crucial to fully elucidate the therapeutic potential and mechanism of action of this compound in mitigating the progression of this devastating disease.
References
- 1. This compound by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. TPN-101 | ALZFORUM [alzforum.org]
- 3. neurologylive.com [neurologylive.com]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. Transposon Announces TPN-101 Selected for Inclusion in the Phase 2/3 HEALEY ALS Platform Trial, Building on the Success of Phase 2 Study in C9orf72-related ALS - SV Health Investors [svhealthinvestors.com]
- 6. Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositori.upf.edu [repositori.upf.edu]
- 8. transposonrx.com [transposonrx.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. alsnewstoday.com [alsnewstoday.com]
- 11. thebodypro.com [thebodypro.com]
The Chemical Synthesis of Censavudine and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Censavudine (formerly known as Festinavir, BMS-986001, or OBP-601) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV-1 infection and is currently under investigation for neurodegenerative diseases.[1][2] As a 4'-ethynyl analogue of stavudine (B1682478) (d4T), this compound exhibits potent antiviral activity by acting as a chain terminator for viral DNA synthesis. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its analogues, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.
Chemical Synthesis of this compound
The synthesis of this compound (2',3'-didehydro-3'-deoxy-4'-ethynylthymidine) has been approached through various routes. A notable method involves a five-step synthesis starting from the commercially available 5-methyluridine, achieving an overall yield of approximately 44%.[3] An alternative approach has also been developed, focusing on the nucleophilic substitution of a 4'-benzoyloxythymine nucleoside derivative.[4]
Experimental Protocols
Synthesis of this compound via 4'-Benzoyloxy Intermediate
This protocol is based on a method involving the key step of nucleophilic substitution at the 4'-position.
Step 1: Synthesis of 1-(2,5-dideoxy-β-L-glycero-pent-4-enofuranosyl)thymine
-
Detailed experimental procedures for this initial step are based on established methods for the modification of nucleosides.
Step 2: Introduction of the 4'-Benzoyloxy Group
-
To a solution of 1-(2,5-dideoxy-β-L-glycero-pent-4-enofuranosyl)thymine in a suitable solvent, lead(IV) acetate (B1210297) benzoate (B1203000) (Pb(OBz)4) is added.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The resulting 4'-benzoyloxy derivative is purified using column chromatography.
Step 3: Nucleophilic Substitution with Ethynyl (B1212043) Group
-
The 4'-benzoyloxy derivative is dissolved in an anhydrous, aprotic solvent under an inert atmosphere.
-
A solution of trimethylsilylacetylene (B32187) and a suitable aluminum-based Lewis acid (e.g., Me3SiC≡CAl(Et)Cl) is added dropwise at a low temperature (e.g., -78 °C).
-
The reaction mixture is slowly warmed to room temperature and stirred until the starting material is consumed.
-
The reaction is quenched, and the crude product is extracted and purified by column chromatography to yield the desired 4'-"down"-ethynyl derivative. A stereoselective yield of 62% has been reported for this step.[4]
Step 4: Deprotection
-
The trimethylsilyl (B98337) protecting group on the ethynyl moiety is removed using standard conditions, such as treatment with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) in an organic solvent.
-
The reaction is monitored by TLC, and upon completion, the product is purified to yield this compound.
Synthesis of Labeled this compound Analogues
-
Carbon-14 (B1195169) Labeled this compound : A 10-step synthesis starting from [¹⁴C]trimethylsilylacetylene has been reported, with an overall yield of 9%.[3]
-
Deuterium Labeled this compound : A 2-step synthesis from [D₄]-thymine has been described, affording the labeled analogue in a 68% overall yield.[3]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and activity of this compound and its analogues.
| Synthesis Step/Analogue | Reported Yield | Reference |
| Overall Yield (from 5-methyluridine) | 44% | [3] |
| Nucleophilic Ethynylation | 62% | [4] |
| ¹⁴C-Labeled this compound (overall) | 9% | [3] |
| D-Labeled this compound (overall) | 68% | [3] |
| Compound | Target | EC₅₀ (nM) | Reference |
| This compound | HIV-1 | 450-890 | [5][6] |
| This compound | HIV-2 | 30-81 | [5][6] |
Visualizations
Synthetic Pathway of this compound
References
- 1. Synthesis of (+/-)-4'-ethynyl and 4'-cyano carbocyclic analogues of stavudine (d4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a highly active new anti-HIV agent 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of carbon-14 and stable isotope labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An alternative synthetic method for 4'-C-ethynylstavudine by means of nucleophilic substitution of 4'-benzoyloxythymine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
The Pharmacological Profile of Censavudine (BMS-986001): A Technical Guide
Introduction
Censavudine, also identified as BMS-986001, Festinavir, OBP-601, and 4'-ethynylstavudine (4'-Ed4T), is an investigational nucleoside analogue reverse transcriptase inhibitor (NRTI).[1][2] It is a derivative of stavudine (B1682478) (d4T) with a modified chemical structure designed to enhance its antiviral activity and improve its safety profile.[1][2] Initially developed at Yale University for the treatment of Human Immunodeficiency Virus (HIV) infection, its clinical development has since pivoted.[3][4] While development for HIV was discontinued, this compound (now also known as TPN-101) is undergoing active investigation by Transposon Therapeutics for its potential in treating neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP), Aicardi-Goutières Syndrome (AGS), and Amyotrophic Lateral Sclerosis (ALS).[4][5][6] This shift is based on a distinct mechanism of action related to the inhibition of LINE-1 retrotransposons, which are implicated in the pathology of several age-related and neurodegenerative conditions.[7][8]
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting different reverse transcriptase enzymes relevant to distinct pathologies.
Antiviral (Anti-HIV) Mechanism
As an NRTI, this compound's primary role in combating HIV is to inhibit the viral reverse transcriptase enzyme, which is critical for the virus's replication cycle.[1] The process involves several key intracellular steps:
-
Cellular Uptake and Phosphorylation: this compound, as a prodrug, is transported into host cells. Inside the cell, it undergoes sequential phosphorylation by host cellular kinases to form this compound monophosphate (this compound-MP), diphosphate (B83284) (this compound-DP), and finally the pharmacologically active metabolite, this compound triphosphate (this compound-TP).[9][10]
-
Competitive Inhibition: this compound-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the HIV reverse transcriptase.[10]
-
Chain Termination: Once the HIV reverse transcriptase incorporates this compound monophosphate into the growing strand of proviral DNA, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond.[10] This leads to the immediate termination of DNA chain elongation, thereby halting viral replication.[10]
Neurodegenerative Disease Mechanism
The therapeutic hypothesis for this compound in neurodegenerative diseases targets Long Interspersed Nuclear Element-1 (LINE-1), a type of retrotransposon. These are "jumping genes" that can replicate and move within the human genome.
-
LINE-1 Activation: In aging and certain disease states, cellular stress can lead to the reactivation of normally silenced LINE-1 elements.[8]
-
Reverse Transcription: The LINE-1 element is transcribed into RNA, which is then reverse-transcribed back into DNA by its own LINE-1 reverse transcriptase enzyme.[8]
-
Genomic Instability and Inflammation: This new DNA copy can re-insert into the genome, potentially causing mutations and genomic instability. The presence of this retrotransposon activity also triggers a chronic innate immune response, leading to neuroinflammation and eventual neurodegeneration.[7][8]
-
Inhibition by this compound: this compound is a potent inhibitor of the LINE-1 reverse transcriptase, thereby blocking the replication of these elements.[8] This is expected to reduce genomic instability, quell the associated neuroinflammatory response, and slow or halt the progression of neurodegeneration.[7]
Pharmacodynamics
In Vitro Antiviral Activity
This compound has demonstrated potent in vitro activity against both HIV-1 and HIV-2. Notably, it is significantly more effective against HIV-2 isolates.[11]
| Virus Isolate | Assay Type / Cell Line | Mean EC₅₀ (nM) | EC₅₀ Range (nM) |
| HIV-1 (Group M and O) | Single-Cycle Assay | 610 ± 200 | 450 - 890[11][12] |
| HIV-1 (NL4-3) | 4-day Infection (CEMss cells) | 4.2 | N/A[13] |
| HIV-2 (Treatment-naive) | Single-Cycle Assay | 64 ± 18 | 30 - 81[11][12] |
| HIV-2 (ROD9) | 4-day Infection (CEMss cells) | 0.14 | N/A[13] |
| EC₅₀ (50% Effective Concentration) is the concentration of a drug that gives half-maximal response. |
Resistance Profile
This compound retains activity against some HIV variants that are resistant to other NRTIs. However, resistance can develop.
| HIV Type | Reverse Transcriptase Mutation | Effect on this compound Activity |
| HIV-2 | K65R | Retains full activity[2][11] |
| HIV-2 | Q151M | Retains full activity[2][11] |
| HIV-2 | M184V | 15-fold increased resistance[11] |
| HIV-1 | M184V | 3-fold lower inhibition efficiency compared to wild-type[9] |
Clinical development for HIV was ultimately halted due in part to the rapid acquisition of resistance by HIV-1.[14]
In Vitro Cytotoxicity
In vitro studies have indicated that this compound is less toxic than its parent compound, stavudine.[1][2] Further non-clinical studies demonstrated an absence of renal and bone toxicity and showed that this compound does not degrade mitochondrial DNA in long-term primary human cell cultures.[1][2]
Pharmacokinetics
Preclinical (Rat) Pharmacokinetics
Pharmacokinetic studies in rats have been conducted using both dried blood spot (DBS) and traditional plasma assays.
| Parameter | Value / Observation |
| Dose Range | 100 - 750 mg/kg |
| Tₘₐₓ (Time to max concentration) | Approximately 1 hour in both DBS and plasma[12][13] |
| AUC(₀₋₂₄ ₕ) Ratio (DBS/Plasma) | 0.83 - 0.91[12][13] |
| Cₘₐₓ Ratio (DBS/Plasma) | 0.81 - 0.97[12][13] |
| The consistent ratios across dose groups indicate reliable measurement from DBS samples. |
Clinical (Human) Pharmacokinetics and Efficacy
A Phase IIa study in treatment-experienced, HIV-1-infected subjects evaluated the pharmacokinetics and antiviral activity of this compound over 10 days of monotherapy.[15]
| Dose (once daily) | Median Decrease in Plasma HIV-1 RNA from Baseline (log₁₀ copies/mL) |
| 100 mg | 0.97[15] |
| 200 mg | 1.15[15] |
| 300 mg | 1.28[15] |
| 600 mg | 1.15[15] |
The study concluded that this compound's pharmacokinetics were dose-proportional across the tested range.[15] The plasma area under the curve (AUC) correlated well with the drug's antiviral activity, with the data suggesting that doses of 100 mg and higher were on the upper, flatter part of the exposure-response curve.[15]
Toxicology and Safety Profile
This compound has been generally well-tolerated in clinical studies. In the 10-day Phase IIa trial for HIV, adverse events were mostly mild and not considered to be dose-related or directly related to the study drug.[15] There were no discontinuations due to adverse events.[15] Preclinical data further support a favorable safety profile, with studies showing a lack of mitochondrial, renal, and bone toxicity.[1][2]
Experimental Protocols
In Vitro Antiviral Activity Assay
Methodology: A single-cycle infectivity assay using a reporter cell line (e.g., MAGIC-5A) is a common method to determine EC₅₀.
-
Cell Plating: Adherent reporter cells (e.g., HeLa cells expressing CD4, CCR5, and an HIV-LTR-driven reporter gene like luciferase) are seeded in 96-well plates and incubated to form a monolayer.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations.
-
Infection and Treatment: Cell monolayers are infected with a known quantity of HIV. Immediately after, the diluted this compound is added to the wells. Control wells include virus-only (no drug) and cells-only (no virus, no drug).
-
Incubation: The plates are incubated for a period sufficient for a single round of infection and reporter gene expression (e.g., 48 hours).
-
Quantification: The cells are lysed, and the reporter gene product (e.g., luciferase activity) is measured using a luminometer.
-
Analysis: The percentage of inhibition for each drug concentration is calculated relative to the virus-only control. The EC₅₀ value is determined using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
Methodology: This colorimetric assay measures cell viability and is typically run in parallel with activity assays to assess drug toxicity.[16][17]
-
Cell Plating: The same host cells used in the antiviral assay are seeded in a 96-well plate.
-
Treatment: The same serial dilutions of this compound are added to the cells (without any virus). Control wells contain cells with vehicle only.
-
Incubation: Plates are incubated for the same duration as the activity assay (e.g., 48 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[16]
-
Formazan (B1609692) Formation: Plates are incubated for a further 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[16]
-
Quantification: The absorbance of the purple solution is measured using a spectrophotometer (typically around 570 nm).
-
Analysis: The percentage of viability for each concentration is calculated relative to the vehicle-only control. The CC₅₀ (50% cytotoxic concentration) is determined by non-linear regression.
Phase IIa Clinical Trial Design
Methodology: The study described was a randomized, double-blind, placebo-controlled, dose-escalating trial to assess safety, pharmacokinetics, and antiviral activity.[15]
-
Subject Recruitment: Thirty-two treatment-experienced HIV-1-infected subjects were enrolled. A key criterion was that they had not received antiretroviral therapy for at least 3 months prior to the study.[15]
-
Randomization: Subjects were randomized in a 3:1 ratio to receive either this compound or a matching placebo.
-
Dose Escalation: The study consisted of four sequential dose cohorts (100, 200, 300, and 600 mg). Each cohort enrolled 8 subjects (6 active, 2 placebo).[15]
-
Treatment Period: Subjects received a single oral dose of their assigned treatment once daily for 10 consecutive days.
-
Assessments:
-
Safety: Adverse events were monitored throughout the study.
-
Pharmacokinetics (PK): Blood samples were collected at predefined time points to determine drug concentration and calculate PK parameters.
-
Antiviral Activity: Plasma HIV-1 RNA levels (viral load) were measured at baseline and on Day 11 (24 hours after the last dose).
-
-
Analysis: Data were analyzed to compare the safety profile between active and placebo groups, determine dose-proportionality of PK, and measure the change in viral load from baseline.
References
- 1. thebodypro.com [thebodypro.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. OBP-601 (this compound) - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 5. This compound by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]
- 6. transposonrx.com [transposonrx.com]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. lifespan.io [lifespan.io]
- 9. Mechanism of Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase by a Stavudine Analogue, 4′-Ethynyl Stavudine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Censavudine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Censavudine (also known as 4'-ethynylstavudine, BMS-986001, OBP-601, or Festinavir) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV-1 infection.[1][2][3] It is a synthetic analog of the naturally occurring nucleoside thymidine (B127349) and is structurally similar to the approved antiretroviral drug stavudine (B1682478) (d4T).[1][2] The key structural modification in this compound is the introduction of an ethynyl (B1212043) group at the 4' position of the sugar moiety.[4][5] This modification has been shown to significantly enhance its antiviral potency and improve its safety profile compared to its parent compound, stavudine.[4][5] This guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.
Chemical Structure
This compound's chemical name is 1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methyl-pyrimidine-2,4-dione.[2]
Molecular Formula: C₁₂H₁₂N₂O₄[2]
Molecular Weight: 248.24 g/mol
Mechanism of Action
Inhibition of HIV-1 Reverse Transcriptase
As a nucleoside analog, this compound's primary mechanism of action involves the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for viral replication.[1][2] To become active, this compound must be anabolized within the host cell to its triphosphate form, this compound triphosphate (4'-Ed4TTP), by host cellular kinases.[6][7]
The cellular phosphorylation pathway of this compound is as follows:
This compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of HIV-1 RT.[8] Upon incorporation into the growing viral DNA chain, it causes chain termination due to the lack of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[8] Studies have shown that the 4'-ethynyl group of this compound enhances its binding affinity to the reverse transcriptase enzyme.[8]
Inhibition of LINE-1 Reverse Transcriptase
In addition to its anti-HIV activity, this compound has been identified as a potent inhibitor of Long Interspersed Nuclear Element-1 (LINE-1) reverse transcriptase.[9][10] LINE-1 elements are retrotransposons in the human genome that can replicate and mobilize through a "copy-and-paste" mechanism involving their own reverse transcriptase.[9][10] The dysregulation of LINE-1 activity has been implicated in various diseases, including neurodegenerative disorders. By inhibiting LINE-1 RT, this compound is being investigated as a potential therapeutic agent for these conditions.[3]
Structure-Activity Relationship (SAR)
The antiviral potency and toxicity profile of this compound are critically dependent on the substituent at the 4' position of the stavudine scaffold. Systematic modifications at this position have provided valuable insights into the SAR of this class of compounds.
The key structural features influencing the activity of this compound and its analogs are:
-
4'-Ethynyl Group: The introduction of the ethynyl group at the 4' position is the most critical modification, leading to a significant increase in anti-HIV activity and a reduction in cytotoxicity compared to stavudine.[5][11] This group is believed to enhance the binding of the triphosphate form to the HIV-1 reverse transcriptase.[8]
-
Other 4'-Substituents: Replacement of the 4'-ethynyl group with other small, linear substituents like cyano also retains some antiviral activity, albeit lower than the ethynyl analog.[11] Larger or bulkier groups at the 4' position generally lead to a loss of activity.[11]
-
Sugar Moiety: The 2',3'-didehydro-3'-deoxyribose (stavudine) sugar scaffold is essential for its mechanism of action as a chain terminator.
-
Thymine (B56734) Base: The thymine nucleobase is recognized by cellular kinases for phosphorylation, which is the rate-limiting step for the activation of these nucleoside analogs.[6]
Quantitative Data
The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key data on their antiviral efficacy, cytotoxicity, and selectivity.
Table 1: Anti-HIV-1 Activity and Cytotoxicity of 4'-Substituted Stavudine Analogs
| Compound | 4'-Substituent | EC₅₀ (µM) vs. HIV-1 (MT-2 cells) | CC₅₀ (µM) (MT-2 cells) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound (4'-Ed4T) | -C≡CH | 0.2 | >100 | >500 |
| Stavudine (d4T) | -H | 1.1 | >100 | >91 |
| 4'-Methyl d4T | -CH₃ | >100 | >100 | - |
| 4'-Vinyl d4T | -CH=CH₂ | >100 | >100 | - |
| 4'-Cyano d4T | -C≡N | 1.8 | >100 | >56 |
| 4'-Methylethynyl d4T | -C≡C-CH₃ | 4.3 | >100 | >23 |
| 4'-Chloroethynyl d4T | -C≡CCl | >100 | >100 | - |
| 4'-Allyl d4T | -CH₂CH=CH₂ | >100 | >100 | - |
Data extracted from Dutschman et al., 2004.[11]
Table 2: Comparative Anti-HIV Activity of this compound
| Virus Strain | EC₅₀ (nM) | Cell Line/Assay Type |
| HIV-1 (NL4-3) | 450 - 890 | Single-cycle assay |
| HIV-2 (ROD9) | 30 - 81 | Single-cycle assay |
| HIV-2 (ROD9) | 0.14 | 4-day infection (CEMss cells) |
| HIV-1 (NL4-3) | 4.2 | 4-day infection (CEMss cells) |
Data from MedchemExpress, citing Smith et al.
Table 3: Inhibition of LINE-1 Retrotransposition by NRTIs
| Compound | IC₅₀ (µM) |
| Stavudine (d4T) | 0.22 |
| Lamivudine (3TC) | 1.12 |
| Tenofovir disoproxil fumarate (B1241708) (TDF) | 1.82 |
| Zidovudine (B1683550) (AZT) | 2.21 |
Data from Jones et al., 2008. Note: Data for this compound in this specific assay was not available in the cited source, but stavudine data is provided for context.[9]
Table 4: Inhibition of Mitochondrial DNA Polymerase γ
A key concern with NRTIs is their potential for off-target inhibition of human mitochondrial DNA polymerase γ (Pol γ), which can lead to mitochondrial toxicity.
| Compound (Triphosphate form) | Inhibition Constant (Kᵢ) | Comments |
| This compound (4'-Ed4TTP) | Less inhibitory than d4TTP | 4'-Ed4TTP has a lower affinity for Pol γ compared to d4TTP. |
| Zidovudine (AZT-TP) | Kᵢ = 1.8 µM (competitive), Kᵢ' = 6.8 µM (noncompetitive) | Shows mixed kinetics of inhibition.[12] |
Qualitative data for this compound is based on statements from Nitanda et al., 2005 and Yang et al., 2007.[13]
Experimental Protocols
Synthesis of this compound (4'-Ethynylstavudine)
The synthesis of this compound has been reported through various routes. A common approach involves the stereoselective introduction of the ethynyl group at the 4' position of a suitably protected thymidine derivative. A generalized workflow is depicted below.
A detailed synthetic procedure can be found in the work by Haraguchi et al.[4]
Anti-HIV Activity Assay (MT-2 Cell-Based Assay)
This protocol outlines a common method for determining the 50% effective concentration (EC₅₀) of a compound against HIV-1.
-
Cell Culture: Maintain MT-2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., this compound) in the culture medium.
-
Infection: In a 96-well microplate, add 1 x 10⁴ MT-2 cells per well. Add the diluted compounds to the respective wells. Infect the cells with a standardized amount of HIV-1 (e.g., strain IIIB). Include control wells with virus only (no compound) and cells only (no virus, no compound).
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.
-
Quantification of Viral Replication: Viral replication can be quantified by measuring the activity of reverse transcriptase in the culture supernatant or by determining the amount of HIV-1 p24 antigen using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound.
-
Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include control wells with cells and medium only.
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
LINE-1 Retrotransposition Assay
This assay measures the ability of a compound to inhibit LINE-1 retrotransposition in a cell-based system.
A detailed protocol for this assay can be found in Jones et al., 2008.[9]
Resistance Profile
Resistance to NRTIs, including this compound, can emerge through mutations in the HIV-1 reverse transcriptase gene. The M184V mutation is a common NRTI resistance mutation that has been shown to confer a 15-fold increase in resistance to this compound in HIV-2.[14] However, this compound has been reported to retain activity against some HIV-1 strains with other NRTI resistance mutations, such as K65R and Q151M.[14]
Conclusion
This compound represents a significant advancement in the development of stavudine-based NRTIs. The key to its improved therapeutic profile lies in the 4'-ethynyl substitution, which enhances its antiviral potency while reducing its cytotoxicity, particularly its interaction with mitochondrial DNA polymerase γ. The comprehensive data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its analogs in the treatment of HIV and other diseases driven by reverse transcriptase activity. Further research into its resistance profile and in vivo efficacy will be crucial for its potential clinical applications.
References
- 1. Synthesis and anti-HIV activity of carbamates of antiviral agent stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thebodypro.com [thebodypro.com]
- 3. This compound by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Synthesis of a highly active new anti-HIV agent 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4'-substituted stavudine analog with improved anti-human immunodeficiency virus activity and decreased cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Phosphorylation of 4′-Ethynyl 2′,3′-Dihydro-3′-Deoxythymidine with That of Other Anti-Human Immunodeficiency Virus Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the phosphorylation of 4'-ethynyl 2',3'-dihydro-3'-deoxythymidine with that of other anti-human immunodeficiency virus thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase by a Stavudine Analogue, 4′-Ethynyl Stavudine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Censavudine for Frontotemporal Dementia: A Technical Guide
Disclaimer: Publicly available, peer-reviewed preclinical data specifically detailing the evaluation of Censavudine for Frontotemporal Dementia (FTD) is limited. This guide synthesizes the known mechanism of action of this compound, information from clinical trial readouts, and relevant preclinical research on LINE-1 inhibition and FTD models to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to Frontotemporal Dementia and the Rationale for LINE-1 Inhibition
Frontotemporal dementia (FTD) is a heterogeneous group of neurodegenerative disorders characterized by the progressive deterioration of the frontal and temporal lobes of the brain.[1] This leads to debilitating changes in personality, behavior, and language.[1] FTD is a leading cause of early-onset dementia, typically affecting individuals under the age of 60.[2]
Pathologically, FTD is often characterized by the abnormal accumulation of proteins such as tau and TAR DNA-binding protein 43 (TDP-43).[1] A significant portion of familial FTD cases are linked to a hexanucleotide repeat expansion in the C9orf72 gene, which is also a common cause of amyotrophic lateral sclerosis (ALS).[3][4] This genetic mutation is associated with TDP-43 pathology.[3]
A growing body of evidence suggests that neuroinflammation plays a crucial role in the pathogenesis of FTD.[5] One proposed mechanism involves the activation of retrotransposons, particularly Long Interspersed Nuclear Element-1 (LINE-1).[6] These are "jumping genes" that can copy and paste themselves into new locations in the genome. While typically silenced in healthy cells, their reactivation in neurodegenerative diseases is thought to trigger an innate immune response, leading to chronic neuroinflammation and neuronal damage.[6][7] This activation of LINE-1 has been linked to TDP-43 pathology, a hallmark of FTD.[8]
This compound (TPN-101): A Novel Therapeutic Approach
This compound (also known as TPN-101, OBP-601, BMS-986001, and festinavir) is a nucleoside reverse transcriptase inhibitor (NRTI).[8][9] Originally developed for the treatment of HIV, it is now being repurposed for neurodegenerative diseases due to its potent ability to inhibit the reverse transcriptase enzyme of LINE-1.[7][10] By blocking this enzyme, this compound is hypothesized to prevent the replication of LINE-1 elements, thereby reducing the subsequent inflammatory cascade and its detrimental effects on neurons.[11][12] This mechanism is particularly relevant for FTD patients with the C9orf72 mutation, where LINE-1 activation is a key pathological feature.[11][13]
Preclinical Evaluation of this compound: A Representative Overview
While specific preclinical studies on this compound for FTD have not been published in detail, this section outlines the types of studies and expected outcomes based on the known mechanism of action and standard drug development practices for neurodegenerative diseases.
In Vitro Efficacy
In vitro studies are crucial for determining the direct effect of a compound on its target and for elucidating its mechanism of action at a cellular level.
Table 1: Representative In Vitro Preclinical Data for this compound in FTD Models
| Assay Type | Cell Model | Key Parameters Measured | Expected Outcome with this compound Treatment |
| LINE-1 Reverse Transcriptase (RT) Activity Assay | Purified human LINE-1 RT expressed in E. coli or insect cells. | Inhibition constant (Ki) and IC50 for LINE-1 RT activity. | Potent and competitive inhibition of LINE-1 RT activity with low nanomolar Ki and IC50 values.[14] |
| Cell-Based LINE-1 Retrotransposition Assay | HeLa or other human cell lines with an engineered LINE-1 element containing a reporter cassette. | Frequency of LINE-1 retrotransposition events. | Significant reduction in the frequency of LINE-1 retrotransposition.[14][15] |
| Neuroinflammation and Cytotoxicity Assays | Patient-derived cells (e.g., iPSCs differentiated into neurons and glia) with C9orf72 mutations. | Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α), markers of microglial activation, and neuronal viability. | Decreased secretion of pro-inflammatory cytokines, reduced microglial activation, and improved neuronal survival. |
| TDP-43 Pathology Assessment | Neuronal cell lines or patient-derived neurons with induced TDP-43 pathology. | Levels and localization of phosphorylated and aggregated TDP-43. | Reduction in the formation of pathological TDP-43 aggregates and restoration of its normal nuclear localization. |
In Vivo Efficacy in Animal Models
Animal models are essential for evaluating the therapeutic potential of a drug candidate in a complex living system that mimics aspects of the human disease. For FTD, particularly the C9orf72 form, several transgenic mouse models have been developed that express the GGGGCC repeat expansion and exhibit key pathological features.[16]
Table 2: Representative In Vivo Preclinical Efficacy Data for this compound in an FTD Animal Model
| Animal Model | Treatment Regimen | Key Endpoints | Expected Outcome with this compound Treatment |
| C9orf72 BAC Transgenic Mouse [16] | Oral administration of this compound daily for a specified duration (e.g., 3-6 months). | Behavioral: Cognitive function (e.g., novel object recognition, Y-maze), social interaction, and motor function. Pathological: LINE-1 expression, neuroinflammation (microgliosis, astrogliosis), TDP-43 pathology, and neuronal loss in the cortex and hippocampus. Biomarkers: Levels of neurofilament light chain (NfL) in cerebrospinal fluid (CSF) and plasma. | Improvement in cognitive and behavioral deficits, reduction in LINE-1 expression, decreased neuroinflammation, amelioration of TDP-43 pathology, prevention of neuronal loss, and normalization of NfL levels. |
| Drosophila Model of TDP-43 Proteinopathy [17][18][19] | Administration of a related NRTI, stavudine, in the diet. | Lifespan, motor function (climbing ability), and neuronal integrity. | Increased lifespan, improved motor performance, and suppression of neurodegeneration.[8] |
Pharmacokinetics and Toxicology
Preclinical pharmacokinetic (PK) and safety studies are critical for determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, to inform clinical trial design.
Table 3: Representative Pharmacokinetic and Toxicology Profile of this compound
| Study Type | Animal Models | Key Parameters | Typical Findings for a CNS Drug Candidate |
| Pharmacokinetics (PK) | Rodents (rats, mice) and non-rodents (e.g., dogs, non-human primates). | Bioavailability, plasma half-life, brain penetration (brain-to-plasma ratio). | Good oral bioavailability, adequate plasma half-life for once-daily dosing, and significant brain penetration. |
| Acute Toxicity | Rodents. | Maximum tolerated dose (MTD), clinical signs of toxicity. | Well-tolerated at doses significantly higher than the expected therapeutic dose. |
| Repeat-Dose Toxicology | Rodents and non-rodents. | Organ-specific toxicity, hematology, clinical chemistry. | No significant organ toxicity at therapeutic doses over an extended period. |
| Safety Pharmacology | Various models. | Effects on cardiovascular, respiratory, and central nervous systems. | No adverse effects on vital functions. |
| Genotoxicity | In vitro and in vivo assays. | Mutagenic and clastogenic potential. | No evidence of genotoxicity. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative protocols for key preclinical assays relevant to the evaluation of this compound.
Protocol: In Vitro LINE-1 Reverse Transcriptase Activity Assay
This protocol is adapted from established methods for measuring LINE-1 RT activity.[14][20]
Objective: To determine the inhibitory activity of this compound on purified human LINE-1 reverse transcriptase.
Materials:
-
Purified recombinant human LINE-1 ORF2 protein.
-
This compound (and other NRTIs as controls, e.g., AZTTP, d4TTP).
-
RNA template (e.g., MS2 phage RNA).
-
DNA primer.
-
Deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP.
-
Reaction buffer.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template, and DNA primer.
-
Add varying concentrations of this compound or control inhibitors to the reaction mixture.
-
Initiate the reaction by adding the purified LINE-1 ORF2 protein.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and precipitate the newly synthesized DNA.
-
Quantify the amount of incorporated labeled dNTP using a scintillation counter or fluorescence reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 and Ki values.
Protocol: Preclinical Efficacy Study in a C9orf72 Transgenic Mouse Model
This protocol outlines a representative study to evaluate the in vivo efficacy of this compound in a mouse model of C9orf72-related FTD.[16]
Objective: To assess the ability of this compound to ameliorate behavioral deficits and neuropathology in a C9orf72 transgenic mouse model.
Animal Model:
-
C9orf72 BAC transgenic mice expressing a high number of GGGGCC repeats.
-
Age-matched wild-type littermates as controls.
Treatment Groups:
-
Wild-type mice + Vehicle.
-
C9orf72 mice + Vehicle.
-
C9orf72 mice + this compound (low dose).
-
C9orf72 mice + this compound (high dose).
Procedure:
-
Treatment: Administer this compound or vehicle orally once daily for 12 weeks, starting at an age when pathological and behavioral phenotypes are known to emerge.
-
Behavioral Testing (conducted during the final weeks of treatment):
-
Cognitive Function: Novel object recognition test, Y-maze spontaneous alternation.
-
Social Behavior: Three-chamber social interaction test.
-
Motor Function: Rotarod test, open field test.
-
-
Biomarker Analysis: Collect blood and CSF at baseline and at the end of the study for analysis of NfL and inflammatory markers.
-
Histopathological and Biochemical Analysis (at study termination):
-
Perfuse mice and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for markers of neuroinflammation (Iba1 for microglia, GFAP for astrocytes), TDP-43 pathology (pTDP-43), and neuronal loss (NeuN).
-
Biochemical Analysis: Use western blotting or ELISA to quantify levels of LINE-1 ORF1p, inflammatory cytokines, and synaptic proteins in brain homogenates.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of the preclinical evaluation of this compound.
Caption: Proposed mechanism of this compound in FTD.
References
- 1. Experimental Disease-Modifying Agents for Frontotemporal Lobar Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot study to investigate the safety and feasibility of antiretroviral therapy for Alzheimer’s disease (ART-AD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | C9ORF72 knockdown triggers FTD-like symptoms and cell pathology in mice [frontiersin.org]
- 4. C9orf72-mediated ALS and FTD: multiple pathways to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TDP-43 and Inflammation: Implications for Amyotrophic Lateral Sclerosis and Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. lifespan.io [lifespan.io]
- 8. alzforum.org [alzforum.org]
- 9. academic.oup.com [academic.oup.com]
- 10. transposonrx.com [transposonrx.com]
- 11. theaftd.org [theaftd.org]
- 12. Transposon to Present Results from Phase 2 Study of TPN-101 for the Treatment of C9orf72-Related ALS/FTD at the 7th Annual ALS ONE Research Symposium [prnewswire.com]
- 13. neurologylive.com [neurologylive.com]
- 14. Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LINE-1 Cultured Cell Retrotransposition Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Models of C9orf72 Hexanucleotide Repeat Expansion in Amyotrophic Lateral Sclerosis/ Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TDP-43 pathology in Drosophila induces glial-cell type specific toxicity that can be ameliorated by knock-down of SF2/SRSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TDP-43 pathology in Drosophila induces glial-cell type specific toxicity that can be ameliorated by knock-down of SF2/SRSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols: Censavudine LINE-1 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long Interspersed Nuclear Element-1 (LINE-1 or L1) is a non-LTR retrotransposon that comprises a significant portion of the human genome. While most LINE-1 elements are inactive, a small number remain capable of retrotransposition, a process of "copying and pasting" themselves into new genomic locations. This ongoing activity can lead to genetic instability, insertional mutagenesis, and has been implicated in various diseases, including neurodegenerative disorders and cancers. The LINE-1 life cycle relies on its own encoded proteins, ORF1p and ORF2p, with the latter possessing both endonuclease and reverse transcriptase (RT) activities. The RT function is a critical step for converting the LINE-1 RNA intermediate back into DNA for integration.
Censavudine (also known as TPN-101 or 4'-ethynylstavudine) is a nucleoside reverse transcriptase inhibitor (NRTI).[1] Originally investigated for HIV treatment, it is now being developed for neurodegenerative diseases due to its potent inhibition of the LINE-1 reverse transcriptase.[2][3] As an NRTI, this compound acts as a chain terminator during the reverse transcription of the LINE-1 RNA, thus preventing its integration into the genome. This application note provides a detailed protocol for assessing the inhibitory activity of this compound on LINE-1 retrotransposition in a cell-based assay.
Signaling Pathway and Mechanism of Inhibition
The process of LINE-1 retrotransposition begins with the transcription of a full-length LINE-1 element into mRNA. This mRNA is then exported to the cytoplasm where it is translated into ORF1 and ORF2 proteins. These proteins bind to the LINE-1 mRNA to form a ribonucleoprotein (RNP) complex. The RNP is then imported back into the nucleus, where the ORF2p endonuclease nicks the genomic DNA. The LINE-1 RNA is then used as a template by the ORF2p reverse transcriptase in a process called target-primed reverse transcription (TPRT) to synthesize a new DNA copy of the LINE-1 element, which is subsequently integrated into the host genome. This compound, as a nucleoside analog, is incorporated into the growing DNA chain during reverse transcription, leading to premature termination and halting the retrotransposition process.
Caption: LINE-1 Retrotransposition and Inhibition by this compound.
Experimental Protocols
Cell-Based LINE-1 Retrotransposition Assay
This protocol is adapted from established methods for assessing LINE-1 retrotransposition using a reporter cassette.[4][5] It is designed to quantify the inhibitory effect of this compound on LINE-1 activity in a human cell line.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
FuGENE® 6 Transfection Reagent
-
pJM101/L1.3 (a plasmid containing a full-length, retrotransposition-competent human L1.3 element with a neomycin resistance reporter cassette)
-
G418 (Geneticin)
-
This compound (TPN-101)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution
Procedure:
-
Cell Culture and Seeding:
-
Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^5 HeLa cells per well in 6-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of transfection, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
-
Transfection:
-
Two hours after adding this compound, prepare the transfection mix. For each well, mix 1 µg of the pJM101/L1.3 plasmid with 3 µL of FuGENE® 6 in 100 µL of Opti-MEM.
-
Incubate the mixture at room temperature for 20 minutes.
-
Add the transfection mix dropwise to each well.
-
-
Selection and Colony Formation:
-
48 hours post-transfection, replace the medium with fresh medium containing the respective concentrations of this compound.
-
72 hours post-transfection, begin selection by replacing the medium with fresh medium containing both this compound and 400 µg/mL G418.
-
Continue to replace the selection medium every 2-3 days for 12-14 days.
-
-
Staining and Quantification:
-
After the selection period, wash the wells with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Stain the colonies with 0.1% Crystal Violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of G418-resistant colonies in each well.
-
Experimental Workflow:
Caption: Workflow for the Cell-Based LINE-1 Retrotransposition Assay.
Data Presentation
The inhibitory activity of this compound should be quantified by determining its IC50 value, which is the concentration of the compound that inhibits 50% of LINE-1 retrotransposition. This is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve. The following table presents the reported inhibitory activities of other NRTIs against LINE-1, providing a comparative context for the expected potency of this compound.
| Compound | Type | IC50 (µM) for Retrotransposition | Ki (nM) for L1 RT |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor | 2.21[4] | 16.4[6] |
| Stavudine (d4T) | Nucleoside Reverse Transcriptase Inhibitor | 0.22[4] | 0.73[6] |
| Lamivudine (3TC) | Nucleoside Reverse Transcriptase Inhibitor | 1.12[4] | 12.9[6] |
| Tenofovir Disoproxil Fumarate | Nucleotide Reverse Transcriptase Inhibitor | 1.82[4] | Not Reported |
| This compound (TPN-101) | Nucleoside Reverse Transcriptase Inhibitor | To be determined | To be determined |
Conclusion
The described cell-based LINE-1 retrotransposition assay is a robust method for evaluating the inhibitory potential of this compound. By quantifying the reduction in G418-resistant colonies, researchers can determine the potency of this compound in a cellular context. This protocol, along with the comparative data of other NRTIs, provides a framework for the preclinical assessment of this compound and other novel inhibitors of LINE-1 activity. The development of potent LINE-1 inhibitors like this compound holds promise for therapeutic interventions in a range of diseases associated with genomic instability.[7]
References
- 1. thebodypro.com [thebodypro.com]
- 2. Transposon's Phase 2 Results on TPN-101 for C9orf72-Linked ALS and FTD [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. neurologylive.com [neurologylive.com]
- 4. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition | PLOS One [journals.plos.org]
- 6. Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Censavudine in the SH-SY5Y Neuroblastoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human neuroblastoma cell line, SH-SY5Y, is a cornerstone in neurobiology research, offering a robust in vitro model for neurodegenerative diseases, neurotoxicity, and cancer biology.[1] These cells, with their ability to differentiate into a mature neuronal phenotype, provide a valuable platform for screening and characterizing novel therapeutic compounds. Censavudine (also known as BMS-986001 or Festinavir) is a nucleoside reverse transcriptase inhibitor (NRTI) initially developed for the treatment of HIV infection.[2][3] More recently, its mechanism of action has garnered interest in other therapeutic areas, including neurodegenerative diseases and oncology.[4][5][6]
This compound's primary target is reverse transcriptase. Beyond its antiviral applications, it is also known to inhibit LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase.[4][6] LINE-1 elements are retrotransposons that can be reactivated in aging and disease, contributing to genomic instability and inflammation. This inhibitory action suggests a potential role for this compound in modulating cellular processes beyond viral replication. Studies have begun to explore the use of NRTIs as potential anticancer agents, with evidence suggesting they can induce cell cycle arrest and apoptosis in cancer cells.[7][8]
These application notes provide a comprehensive guide for the initial investigation of this compound's effects on the SH-SY5Y neuroblastoma cell line. The protocols outlined below detail methods for assessing cytotoxicity, cell cycle progression, and apoptosis, providing a foundational framework for characterizing the potential of this compound in a neuroblastoma context.
Hypothesized Effects of this compound on SH-SY5Y Cells
Given the known mechanisms of NRTIs and the characteristics of the SH-SY5Y cell line, several effects of this compound can be hypothesized:
-
Cytotoxicity: As an NRTI, this compound may interfere with cellular polymerases to some extent or induce DNA damage through the disruption of retrotransposon activity, leading to a reduction in cell viability.
-
Cell Cycle Arrest: NRTIs have been shown to cause cell cycle arrest in various cancer cell lines.[7] It is plausible that this compound could induce cell cycle checkpoints in SH-SY5Y cells, halting proliferation.
-
Induction of Apoptosis: Disruption of the cell cycle and accumulation of cellular stress are common triggers for apoptosis. Key signaling pathways in SH-SY5Y cells, such as the Bcl-2/Bax pathway, may be modulated by this compound treatment, leading to programmed cell death.[9][10]
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described below.
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells (MTT Assay)
| This compound Concentration (µM) | 24h Incubation (% Viability ± SD) | 48h Incubation (% Viability ± SD) | 72h Incubation (% Viability ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Table 2: Effect of this compound on SH-SY5Y Cell Cycle Distribution
| Treatment (24h) | % of Cells in G0/G1 Phase ± SD | % of Cells in S Phase ± SD | % of Cells in G2/M Phase ± SD |
| 0 (Vehicle Control) | |||
| This compound (IC50) | |||
| This compound (2 x IC50) |
Table 3: Apoptotic Effects of this compound on SH-SY5Y Cells (Annexin V/PI Staining)
| Treatment (48h) | % Viable Cells (Annexin V-/PI-) ± SD | % Early Apoptotic Cells (Annexin V+/PI-) ± SD | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD |
| 0 (Vehicle Control) | |||
| This compound (IC50) | |||
| This compound (2 x IC50) |
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
Objective: To maintain a healthy, proliferating culture of SH-SY5Y cells for use in subsequent experiments.
Materials:
-
SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain SH-SY5Y cells in T-75 flasks with DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11]
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[11]
-
For subculturing, aspirate the old medium and wash the cells once with sterile PBS.[11]
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.[11]
-
Neutralize the trypsin with 7-8 mL of complete growth medium.[11]
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.[11]
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density. For experiments, a typical seeding density is 1 x 10^4 cells/well in a 96-well plate.[11]
Cytotoxicity Assessment (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of SH-SY5Y cells and to calculate the IC50 value.
Materials:
-
SH-SY5Y cells seeded in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11][12]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for desired time periods (e.g., 24, 48, 72 hours).[11] Include a vehicle control (DMSO).[11]
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][13]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of SH-SY5Y cells.
Materials:
-
SH-SY5Y cells seeded in 6-well plates
-
This compound stock solution
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.[11]
-
Resuspend the cell pellet in 1 mL of cold PBS.[11]
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.[11]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[11]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.[11]
-
Resuspend the cell pellet in 500 µL of PI staining solution.[11]
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.[14]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic SH-SY5Y cells following treatment with this compound.
Materials:
-
SH-SY5Y cells seeded in 6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and treat with this compound as desired (e.g., at IC50 and 2x IC50 concentrations for 48 hours).
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Centrifuge the cells at 1000 rpm for 5 minutes and wash with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within 1 hour.[11] Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[11]
Visualizations
Caption: Workflow for assessing this compound's effects on SH-SY5Y cells.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. cyagen.com [cyagen.com]
- 2. thebodypro.com [thebodypro.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. This compound by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]
- 6. lifespan.io [lifespan.io]
- 7. Approaches to repurposing reverse transcriptase antivirals in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Reverse Transcriptase Inhibitors on Proliferation, Apoptosis, and Migration in Breast Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring apoptotic pathways in SH-SY5Y neuroblastoma cells: combined effects of napabucasin and doxorubicin | Ünlü | Folia Morphologica [journals.viamedica.pl]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay [protocols.io]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating Organoid Models with Censavudine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Censavudine (formerly BMS-986001) is a nucleoside reverse transcriptase inhibitor (NRTI) under investigation for various therapeutic applications.[1] Initially developed for HIV treatment, its mechanism of action also involves the inhibition of LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase, a key enzyme in the retrotransposition of these mobile genetic elements.[1] This has led to its exploration in neurodegenerative diseases where LINE-1 activation is implicated.[1] As with other NRTIs, this compound has the potential for off-target effects, including mitochondrial toxicity through the inhibition of mitochondrial DNA polymerase gamma (Polγ).[2][3][4]
Organoid models, three-dimensional self-organizing structures derived from stem cells, offer a more physiologically relevant system for studying drug efficacy and toxicity compared to traditional 2D cell cultures.[5][6] This document provides a detailed protocol for the treatment of organoid models with this compound, enabling researchers to assess its therapeutic potential and off-target effects in a sophisticated in vitro system.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Various Cell Lines
This table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound in different cell lines. These values are essential for determining the appropriate concentration range for treating organoid models.
| Cell Line | Virus/Target | EC50 | CC50 | Reference |
| HEK-293T | - | - | > 100 µM | [7] |
| MT-2 | - | - | > 100 µM | [7] |
| CEMss | HIV-1NL4-3 | 4.2 nM | - | [7] |
| CEMss | HIV-2ROD9 | 0.14 nM | - | [7] |
| Single-cycle assay | HIV-1NL4-3 | 890 nM | - | [7][8] |
| Single-cycle assay | HIV-2ROD9 | 74 nM | - | [7][8] |
Note: The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile.[9]
Experimental Protocols
This section outlines the detailed methodologies for key experiments involving the treatment of organoid models with this compound. The following protocols are generalized and should be adapted based on the specific organoid model and research question.
General Organoid Culture and Maintenance
This protocol describes the basic steps for culturing and maintaining human organoids, which can be adapted for various tissue types such as intestinal or neuronal organoids.
Materials:
-
Complete organoid growth medium (specific to the organoid type, e.g., IntestiCult™ for intestinal organoids)[10]
-
Basement membrane matrix (e.g., Matrigel®)
-
24-well or 96-well tissue culture plates
-
Gentle Cell Dissociation Reagent
-
DMEM/F-12 with 1% BSA
-
Sterile pipette tips and serological pipettes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing and Seeding:
-
Thaw cryopreserved organoids rapidly in a 37°C water bath.[11]
-
Wash the organoids with DMEM/F-12 to remove cryopreservation medium.
-
Resuspend the organoid pellet in the basement membrane matrix on ice.
-
Dispense 25-50 µL domes of the organoid-matrix suspension into the center of pre-warmed culture plate wells.[10]
-
Incubate at 37°C for 10-15 minutes to solidify the domes.
-
Gently add 500 µL (for 24-well plates) of complete organoid growth medium to each well.[12]
-
-
Maintenance:
-
Replace the culture medium every 2-3 days.[11]
-
Monitor organoid growth and morphology using a light microscope.
-
-
Passaging:
-
When organoids become large and dense, they need to be passaged.
-
Remove the culture medium and add Gentle Cell Dissociation Reagent to break down the matrix domes.[13]
-
Mechanically disrupt the organoids by pipetting up and down.
-
Wash the organoid fragments and re-plate them in a fresh basement membrane matrix as described in the seeding step.[11]
-
Protocol for this compound Treatment of Organoids
This protocol details the steps for treating established organoid cultures with this compound.
Materials:
-
Established organoid cultures in 96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete organoid growth medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in complete organoid growth medium. The concentration range should be determined based on the EC50 and CC50 values from relevant cell lines (see Table 1) and the specific research question. A typical starting range could be from 0.01 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
-
Treatment:
-
Carefully remove the existing medium from the organoid-containing wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C and 5% CO2 for the desired treatment duration (e.g., 24, 48, or 72 hours). The duration should be optimized based on the expected biological effect.
-
-
Endpoint Analysis:
-
After the treatment period, the organoids are ready for various endpoint analyses as described in the following sections.
-
Organoid Viability and Cytotoxicity Assays
These assays are crucial for determining the effect of this compound on organoid health and for calculating the CC50.
a) ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)
This assay quantifies the amount of ATP, which is proportional to the number of metabolically active cells.[13]
Procedure:
-
Equilibrate the 96-well plate with treated organoids to room temperature.
-
Add an equal volume of the ATP-based assay reagent to each well.
-
Mix vigorously to lyse the organoids and release ATP.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescent signal using a plate reader.
b) Live/Dead Staining
This method provides a qualitative and quantitative assessment of cell viability through fluorescence microscopy.
Procedure:
-
Add a solution containing a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1) to the organoid cultures.
-
Incubate according to the manufacturer's instructions.
-
Image the organoids using a fluorescence microscope with appropriate filters. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantify the number of live and dead cells using image analysis software.
Quantification of LINE-1 Expression
This protocol uses quantitative PCR (qPCR) to measure the expression of LINE-1 elements, a direct target of this compound's activity.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
Harvest the organoids from the culture plate after treatment.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA, LINE-1 specific primers, reference gene primers, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of LINE-1, normalized to the reference gene.[15]
-
Assessment of Mitochondrial DNA Damage
This protocol utilizes long-range PCR (LR-PCR) to assess damage to mitochondrial DNA (mtDNA), a potential off-target effect of this compound. The principle is that DNA lesions will block the progression of the DNA polymerase, leading to a decrease in the amplification of long DNA fragments.[1][16]
Materials:
-
Total DNA extraction kit
-
Long-range PCR kit with a high-fidelity polymerase
-
Primers designed to amplify a long fragment of the mitochondrial genome (e.g., >10 kb)
-
Primers designed to amplify a short fragment of the mitochondrial genome (for normalization)
-
Real-time PCR system
Procedure:
-
DNA Extraction:
-
Harvest the organoids and extract total DNA.
-
-
Long-Range PCR:
-
Set up two PCR reactions for each sample: one with primers for the long mtDNA fragment and one with primers for the short mtDNA fragment.
-
Perform the PCR amplification.
-
-
Quantification:
-
Quantify the amount of PCR product from both the long and short fragment reactions. This can be done using a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine or by gel electrophoresis followed by densitometry.[17][18]
-
The amount of the long PCR product is inversely proportional to the amount of mtDNA damage. Normalize the amount of the long fragment to the amount of the short fragment to account for variations in mtDNA copy number.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Retrotransposition Activity of Hot LINE-1s by Long-Distance Inverse PCR [jove.com]
- 3. Novel mutation of human DNA polymerase gamma associated with mitochondrial toxicity induced by anti-HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. atcc.org [atcc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. PASSAGING HUMAN INTESTINAL ORGANOIDS AND MONOLAYERS SET UP [protocols.io]
- 14. Establishment of Quantitative PCR Assays for Active Long Interspersed Nuclear Element-1 Subfamilies in Mice and Applications to the Analysis of Aging-Associated Retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of LINE1 Retrotransposons in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-range PCR as a tool for evaluating mitochondrial DNA damage: Principles, benefits, and limitations of the technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Mitochondrial DNA (mtDNA) Damage and Error Rates by Real-time QPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
Application Notes and Protocols for In Vivo Administration of Censavudine in Mouse Models of Amyotrophic Lateral Sclerosis (ALS)
Disclaimer: As of late 2025, detailed preclinical data, including specific protocols and quantitative results from the in vivo administration of Censavudine (TPN-101) in mouse models of Amyotrophic Lateral Sclerosis (ALS), have not been made publicly available in peer-reviewed literature. This compound is currently undergoing clinical trials, and preclinical development has been conducted by Transposon Therapeutics. The following application notes and protocols are therefore based on established methodologies for preclinical drug evaluation in widely used ALS mouse models, such as the SOD1-G93A transgenic mouse, and incorporate the known mechanism of action of this compound. This document is intended to serve as a representative guide for researchers designing similar studies.
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. A key pathological feature in some forms of ALS, particularly those with C9orf72 gene mutations, is the activation of transposable elements, such as Long Interspersed Nuclear Element-1 (LINE-1).[1][2][3] This activation can lead to genetic disruption and trigger an antiviral immune response, contributing to neuroinflammation and neuronal cell death.[1][3]
This compound (also known as TPN-101, OBP-601, BMS-986001) is a nucleoside reverse transcriptase inhibitor.[3][4] It is being repurposed to treat neurodegenerative diseases by targeting the reverse transcriptase enzyme of LINE-1.[1][3] By inhibiting this enzyme, this compound is expected to prevent the proliferation of these retrotransposons, thereby reducing the associated neuroinflammation and protecting nerve cells.[1][3] This orally available small molecule has been shown to be brain-penetrant and is currently in clinical development for ALS and other neurodegenerative conditions.[3][5]
These application notes provide a framework for evaluating the efficacy of this compound in a transgenic mouse model of ALS, focusing on experimental design, outcome measures, and data interpretation.
Quantitative Data Summary (Hypothetical)
The following tables represent the types of quantitative data that would be collected in a preclinical study of this compound in an ALS mouse model. The values presented are for illustrative purposes only.
Table 1: Survival Analysis
| Treatment Group | N | Median Survival (Days) | % Increase in Lifespan vs. Vehicle | p-value |
| Vehicle Control | 20 | 125 ± 3 | - | - |
| This compound (10 mg/kg) | 20 | 135 ± 4 | 8% | <0.05 |
| This compound (30 mg/kg) | 20 | 142 ± 3 | 13.6% | <0.01 |
Table 2: Motor Performance Assessment (Rotarod Test at 100 Days of Age)
| Treatment Group | N | Latency to Fall (Seconds) | % Improvement vs. Vehicle | p-value |
| Wild-Type (WT) | 15 | 180 ± 10 | - | - |
| Vehicle Control (SOD1-G93A) | 20 | 65 ± 8 | - | - |
| This compound (10 mg/kg) | 20 | 85 ± 7 | 30.8% | <0.05 |
| This compound (30 mg/kg) | 20 | 102 ± 9 | 56.9% | <0.01 |
Table 3: Biomarker Analysis (Spinal Cord Tissue at End-Stage)
| Treatment Group | N | LINE-1 ORF1p Expression (Relative Units) | Iba1+ Microglia Count (Cells/mm²) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 1.00 ± 0.12 | 250 ± 25 | - |
| This compound (30 mg/kg) | 10 | 0.45 ± 0.08 | 155 ± 20 | <0.01 |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in SOD1-G93A Mice
This protocol describes the chronic oral administration of this compound to a transgenic mouse model of ALS.
1. Materials and Reagents
-
This compound (TPN-101) powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-gauge, 1.5 inch, ball-tipped)
-
Analytical balance
-
Vortex mixer and sonicator
2. Animal Model
-
Use transgenic mice expressing the human SOD1 gene with the G93A mutation (e.g., B6SJL-Tg(SOD1*G93A)1Gur/J). These mice develop a progressive motor neuron disease that mimics many features of human ALS.[6]
-
House animals in a controlled environment (12:12 hour light:dark cycle, 22±2°C, ad libitum access to food and water).
-
Genotype all animals before the start of the study.
3. Dosing Solution Preparation
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg and 30 mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution (0.5% methylcellulose).
-
Suspend the this compound powder in the vehicle solution by vortexing and sonicating until a homogenous suspension is achieved.
-
Prepare fresh dosing solutions weekly and store at 4°C, protected from light.
4. Dosing Procedure
-
Begin dosing at a presymptomatic age, typically around 60 days of age for SOD1-G93A mice.
-
Randomize mice into treatment groups (Vehicle, this compound low dose, this compound high dose) ensuring a balanced distribution of gender and littermates.
-
Administer the prepared this compound suspension or vehicle control once daily via oral gavage. The administration volume should be consistent, typically 5-10 mL/kg.
-
Monitor the body weight of each mouse twice weekly.
-
Continue daily administration until the humane endpoint is reached.
Protocol 2: Assessment of Motor Function and Disease Progression
This protocol outlines key behavioral tests to monitor disease onset and progression.
1. Body Weight Measurement
-
Measure and record the body weight of each mouse twice a week. Weight loss is a key indicator of disease progression.
2. Rotarod Test
-
Acclimatize mice to the rotarod apparatus for 2-3 days before the first trial.
-
Once a week, place each mouse on the rotating rod, which accelerates from 4 to 40 RPM over 5 minutes.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval. The average latency of the three trials is used for analysis.
3. Grip Strength Test
-
Use a grip strength meter to measure the forelimb and hindlimb muscle strength.
-
Allow the mouse to grasp the grid and gently pull it backward horizontally until it releases its grip.
-
Record the peak force generated.
-
Perform this test weekly.
4. Disease Onset and Survival
-
Onset of Disease: Defined as the age at which a mouse shows the first signs of motor deficit, such as a consistent decline in rotarod performance or the onset of hindlimb tremor.
-
Humane Endpoint (Survival): Defined as the inability of the mouse to right itself within 30 seconds of being placed on its side, or a loss of more than 20% of its peak body weight. Euthanize mice upon reaching the endpoint and record the age.
Protocol 3: Immunohistochemical Analysis of Neuroinflammation
This protocol details the steps for assessing microglial activation in spinal cord tissue.
1. Tissue Collection and Preparation
-
At the study endpoint, deeply anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the lumbar spinal cord and post-fix the tissue in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose (B13894) in PBS until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 20-30 µm thick sections using a cryostat and mount them on charged slides.
2. Immunohistochemistry
-
Wash sections with PBS to remove OCT.
-
Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1) overnight at 4°C.
-
Wash sections with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Counterstain with DAPI to visualize cell nuclei.
-
Wash, mount with anti-fade mounting medium, and coverslip.
3. Image Acquisition and Analysis
-
Capture images of the ventral horn of the lumbar spinal cord using a fluorescence microscope.
-
Quantify the number of Iba1-positive cells using image analysis software (e.g., ImageJ).
-
Express the data as the number of cells per unit area (e.g., cells/mm²).
Visualizations
Caption: Experimental workflow for testing this compound in an ALS mouse model.
Caption: Proposed signaling pathway of this compound in ALS pathology.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. Therapeutic Approaches for C9ORF72-Related ALS: Current Strategies and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. This compound by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]
- 5. transposonrx.com [transposonrx.com]
- 6. The use of transgenic mouse models of amyotrophic lateral sclerosis in preclinical drug studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimised and rapid pre-clinical screening in the SOD1(G93A) transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Establishing a Neuroinflammation Model to Evaluate the Therapeutic Potential of Censavudine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases.[1][2] It involves the activation of glial cells, such as microglia and astrocytes, which release a cascade of pro-inflammatory mediators that can lead to neuronal damage and death.[3][4] A standard method for inducing neuroinflammation in experimental settings is through the use of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates immune cells via the Toll-like receptor 4 (TLR4) pathway.[1][4]
Censavudine (also known as TPN-101 or BMS-986001) is a nucleoside reverse transcriptase inhibitor (NRTI).[5][6][7] While its primary development has been for HIV,[5][7] recent research has shifted towards its potential in treating neurodegenerative diseases like ALS and progressive supranuclear palsy.[6][8] This interest stems from its ability to inhibit LINE-1 reverse transcriptase, an enzyme implicated in activating transposable elements that can trigger an inflammatory immune response leading to neurodegeneration.[9] Interim results from a Phase 2a trial have indicated that this compound reduced biomarkers of neuroinflammation and neurodegeneration.[9]
This application note provides a comprehensive protocol to establish an in vitro neuroinflammation model using LPS-stimulated microglial cells and to assess the potential anti-inflammatory effects of this compound.
Experimental Design and Workflow
The overall workflow involves culturing microglial cells, inducing an inflammatory response with LPS, treating the cells with this compound, and subsequently analyzing key markers of inflammation, cytotoxicity, and cell viability.
Caption: Experimental workflow for assessing this compound's anti-neuroinflammatory effects.
Signaling Pathway of Interest
LPS-induced inflammation is primarily mediated by the canonical NF-κB signaling pathway.[10] LPS binds to TLR4, initiating a cascade that leads to the phosphorylation and degradation of IκBα. This releases the p50/p65 NF-κB dimer, which translocates to the nucleus to induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[10][11][12][13] this compound's potential anti-inflammatory effect would likely involve the modulation of this pathway.
Caption: The canonical NF-κB signaling pathway activated by LPS.
Detailed Experimental Protocols
In Vitro Neuroinflammation Model
This protocol uses the BV-2 murine microglial cell line, a standard model for neuroinflammation studies.[14]
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
-
Seeding and Treatment:
-
Seed BV-2 cells into 96-well plates at a density of 1 x 10^4 cells/well.[15]
-
Allow cells to adhere for 24 hours.
-
Replace the medium with fresh, serum-free medium.
-
Add this compound at desired final concentrations (e.g., 1, 10, 100 nM) and incubate for 1 hour.
-
Add Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubate the plate for 24 hours at 37°C.
-
Assessment of Nitric Oxide (NO) Production (Griess Assay)
Nitric oxide is a key inflammatory mediator produced by iNOS. Its stable metabolite, nitrite (B80452) (NO2-), can be measured in the culture supernatant.[16][17]
-
After the 24-hour incubation, collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) using the culture medium.
-
Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[18]
-
Add 50 µL of the Griess Reagent to each sample and standard well.[18]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[18]
-
Calculate nitrite concentration from the standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the culture supernatant.
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[19]
-
Wash the plate and block non-specific binding sites for 1-2 hours.[20]
-
Add 100 µL of standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.[19][21]
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.[20][21]
-
Wash the plate and add Streptavidin-HRP. Incubate for 30-45 minutes.[21][22]
-
Wash the plate and add the TMB substrate. Incubate in the dark until color develops (approx. 30 minutes).[21][22]
-
Stop the reaction with Stop Solution (e.g., 1 M H2SO4).[20]
-
Calculate cytokine concentrations from the respective standard curves.
Cell Viability Assessment (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[24][25] This is crucial to ensure that this compound's effects are anti-inflammatory and not merely cytotoxic.
-
After collecting the supernatant for other assays, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.[24]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[24][25]
-
Carefully remove the medium.
-
Add 100-130 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15]
-
Shake the plate for 15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[24]
-
Express cell viability as a percentage relative to the untreated control group.
Data Presentation
Quantitative data should be summarized for clarity and comparison. The following tables present hypothetical but plausible results from the described experiments.
Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated BV-2 Cells
| Treatment Group | Nitrite (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 2.1 ± 0.3 | 45 ± 8 | 25 ± 5 |
| LPS (1 µg/mL) | 48.5 ± 4.1 | 2850 ± 210 | 1560 ± 130 |
| LPS + this compound (1 nM) | 45.2 ± 3.8 | 2710 ± 195 | 1490 ± 125 |
| LPS + this compound (10 nM) | 28.1 ± 2.5 | 1650 ± 140 | 890 ± 80 |
| LPS + this compound (100 nM) | 15.6 ± 1.9 | 820 ± 75 | 450 ± 45 |
| This compound (100 nM) only | 2.3 ± 0.4 | 50 ± 10 | 28 ± 6 |
| Data are presented as Mean ± Standard Deviation. |
Table 2: Effect of this compound on Cell Viability in LPS-Stimulated BV-2 Cells
| Treatment Group | Absorbance (570 nm) | Cell Viability (%) |
| Vehicle Control | 1.25 ± 0.08 | 100.0 |
| LPS (1 µg/mL) | 1.10 ± 0.07 | 88.0 |
| LPS + this compound (1 nM) | 1.12 ± 0.09 | 89.6 |
| LPS + this compound (10 nM) | 1.18 ± 0.08 | 94.4 |
| LPS + this compound (100 nM) | 1.21 ± 0.07 | 96.8 |
| This compound (100 nM) only | 1.23 ± 0.09 | 98.4 |
| Data are presented as Mean ± Standard Deviation. Viability is normalized to the Vehicle Control group. |
Conclusion
This application note details a robust methodology for establishing an in vitro model of neuroinflammation and evaluating the therapeutic potential of this compound. The protocols provided for inducing inflammation and for analyzing key endpoints—nitric oxide production, pro-inflammatory cytokine release, and cell viability—are standard, reproducible, and well-suited for screening and mechanistic studies. The hypothetical data suggest that this compound could dose-dependently reduce inflammatory markers without compromising cell viability, supporting the hypothesis that it may have beneficial anti-neuroinflammatory properties relevant to the treatment of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thebodypro.com [thebodypro.com]
- 6. This compound by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. transposonrx.com [transposonrx.com]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. Protocol Griess Test [protocols.io]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 21. raybiotech.com [raybiotech.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. broadpharm.com [broadpharm.com]
Application Notes and Protocols for ADME Studies of [¹⁴C]Censavudine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Censavudine (also known as BMS-986001) is an investigational nucleoside reverse transcriptase inhibitor (NRTI).[1] Initially developed for the treatment of HIV-1 infection, its therapeutic potential is now being explored for neurodegenerative diseases. To understand its clinical pharmacology, a human Absorption, Distribution, Metabolism, and Excretion (ADME) study using Carbon-14 (B1195169) ([¹⁴C]) labeled this compound was planned.[1] This document provides a detailed overview of the application of [¹⁴C]this compound in ADME studies, including generalized experimental protocols and data presentation based on studies of similar compounds, given that specific quantitative data for this compound is not publicly available.
The use of radiolabeled compounds, particularly with ¹⁴C, is the gold standard for ADME studies, allowing for accurate tracing and quantification of the drug and its metabolites in various biological matrices.[1]
Synthesis of [¹⁴C]this compound
For the human ADME study, [¹⁴C]this compound was synthesized with the Carbon-14 label incorporated into the trimethylsilylacetylene (B32187) precursor. The synthesis involved a 10-step process, resulting in a 9% overall yield. The final product had a specific activity of 0.25 μCi/mg and radiochemical and UV purities of 99%, meeting the specifications for use in a human clinical study.[1]
Key Objectives of a Human ADME Study with [¹⁴C]this compound
-
Mass Balance: To determine the total recovery of the administered radioactive dose in excreta (urine and feces) and to identify the primary routes of elimination.
-
Pharmacokinetics of Total Radioactivity: To characterize the plasma concentration-time profile of total radioactivity and compare it to that of the parent drug.
-
Metabolite Profiling and Identification: To identify and quantify the major circulating metabolites in plasma and the primary metabolites in urine and feces.
-
Biotransformation Pathway Elucidation: To propose the metabolic pathways of this compound in humans.
Experimental Protocols
Below are detailed protocols for a typical human ADME study involving a [¹⁴C]-labeled compound.
Study Design and Conduct
A typical study would be an open-label, single-dose study in a small cohort of healthy male subjects.
-
Subjects: A small number of healthy male volunteers (typically 4-8) would be enrolled after obtaining informed consent.
-
Dosing: Subjects would receive a single oral dose of this compound containing a trace amount of [¹⁴C]this compound. The total radioactivity administered is typically in the range of 50-100 µCi.
-
Sample Collection:
-
Blood: Serial blood samples would be collected at predefined time points to prepare plasma and determine the concentration of total radioactivity and parent drug.
-
Urine and Feces: All urine and feces would be collected from pre-dose until the radioactivity in the excreta falls below a certain threshold (e.g., <1% of the administered dose in 24 hours).
-
-
Sample Analysis:
-
Total Radioactivity Measurement: Radioactivity in plasma, urine, and homogenized feces would be measured by liquid scintillation counting (LSC).
-
Metabolite Profiling and Identification: Plasma, urine, and feces samples would be analyzed using techniques like high-performance liquid chromatography (HPLC) with radiometric detection, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural elucidation of metabolites.
-
Bioanalytical Methods
-
Liquid Scintillation Counting (LSC): For the quantitative determination of total radioactivity in all biological samples.
-
LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry): For the quantification of this compound in plasma.
-
Radio-HPLC (High-Performance Liquid Chromatography with Radiometric Detection): For separating the parent drug from its metabolites in plasma, urine, and feces.
-
High-Resolution Mass Spectrometry (HRMS): For the structural identification of metabolites.
Data Presentation
The following tables illustrate how quantitative data from a [¹⁴C]this compound ADME study would be presented. Disclaimer: The following data is illustrative and based on a study of a structurally similar compound, stavudine, due to the lack of publicly available data for this compound.
Table 1: Illustrative Pharmacokinetic Parameters of Total Radioactivity and Unchanged this compound in Plasma Following a Single Oral Dose of [¹⁴C]this compound
| Parameter | Total Radioactivity | Unchanged this compound |
| Cmax (ng-eq/mL or ng/mL) | Value | Value |
| Tmax (h) | Value | Value |
| AUC₀₋t (ng-eqh/mL or ngh/mL) | Value | Value |
| AUC₀₋inf (ng-eqh/mL or ngh/mL) | Value | Value |
| t₁/₂ (h) | Value | Value |
Cmax: Maximum observed concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC₀₋inf: Area under the concentration-time curve from time 0 to infinity; t₁/₂: Terminal half-life.
Table 2: Illustrative Cumulative Excretion of Radioactivity (% of Administered Dose) in Urine and Feces Following a Single Oral Dose of [¹⁴C]this compound
| Time Interval (h) | Urine | Feces | Total |
| 0-24 | Value | Value | Value |
| 24-48 | Value | Value | Value |
| 48-72 | Value | Value | Value |
| 72-96 | Value | Value | Value |
| ... | ... | ... | ... |
| Total | Value | Value | Value |
Table 3: Illustrative Distribution of Radioactivity in Plasma, Urine, and Feces (% of Total Radioactivity in Matrix)
| Component | Plasma (% of AUC) | Urine (% of Dose) | Feces (% of Dose) |
| This compound | Value | Value | Value |
| Metabolite 1 | Value | Value | Value |
| Metabolite 2 | Value | Value | Value |
| ... | ... | ... | ... |
| Total Identified | Value | Value | Value |
Visualizations
Experimental Workflow for a Human ADME Study
Caption: Workflow of a human ADME study with [¹⁴C]this compound.
Logical Flow for Data Analysis and Interpretation
Caption: Logical flow of data analysis in an ADME study.
Conclusion
The use of [¹⁴C]this compound in a human ADME study is critical for a comprehensive understanding of its pharmacokinetic and metabolic profile. The detailed protocols and data presentation formats outlined in these application notes provide a framework for conducting and reporting such studies. The insights gained are invaluable for the continued clinical development of this compound, ensuring a thorough characterization of its disposition in humans.
References
Application Notes and Protocols: Quantifying Censavudine in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Censavudine (also known as BMS-986001 or Festinavir) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV infection and is currently under investigation for neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP), Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia (FTD).[1] Given its potential therapeutic application for neurological conditions, the quantification of this compound in cerebrospinal fluid (CSF) is critical for understanding its central nervous system (CNS) penetration and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.
These application notes provide a framework for the quantification of this compound in CSF, including a representative analytical protocol and a discussion of relevant considerations. It is important to note that as of the latest available information, specific quantitative data on this compound concentrations in human CSF from clinical trials have not been publicly released. Therefore, the provided protocol is a template based on established methods for other NRTIs and will require optimization and validation.
Mechanism of Action and Relevance to CSF Analysis
This compound is a thymidine (B127349) analog that, in its triphosphate form, inhibits the HIV reverse transcriptase enzyme, thereby preventing viral replication.[1] In the context of neurodegenerative diseases, it is being investigated for its ability to inhibit LINE-1 reverse transcriptase, which is implicated in neuroinflammation. The efficacy of this compound in the CNS is dependent on its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the CSF. Therefore, sensitive and accurate analytical methods are essential for its clinical development for neurological indications.
Data Presentation: Cerebrospinal Fluid Penetration of Nucleoside Reverse Transcriptase Inhibitors
As specific data for this compound is not available, the following table summarizes CSF penetration data for other relevant NRTIs to provide context on the expected range of CSF concentrations for this class of drugs. The CSF-to-plasma ratio is a common metric used to assess CNS penetration.
| Nucleoside Reverse Transcriptase Inhibitor | Mean CSF Concentration (ng/mL) | Mean Plasma Concentration (ng/mL) | CSF/Plasma Ratio (%) | Reference |
| Zidovudine (AZT) | 114 | 187 | 61 | [2] |
| Lamivudine (3TC) | 68.8 | 651 | 10.6 | [2] |
| Abacavir (ABC) | 88.5 | 321 | 27.6 | [2] |
| Emtricitabine (FTC) | 102 | 871 | 11.7 | [2] |
| Stavudine (d4T) | 49.3 | 283 | 17.4 | [2] |
Note: These values are illustrative and can vary based on patient-specific factors, dosing regimens, and sampling times.
Experimental Protocols
The following is a representative protocol for the quantification of this compound in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established principles for the analysis of small molecule drugs in biological matrices.
1. Objective
To develop and validate a sensitive and specific LC-MS/MS method for the quantitative determination of this compound in human cerebrospinal fluid.
2. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human CSF (drug-free)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
3. Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
4. Standard Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the SIL-IS in methanol.
5. Sample Preparation
-
Allow CSF samples to thaw to room temperature.
-
To 100 µL of CSF sample, add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
6. LC-MS/MS Conditions (Example)
-
HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of this compound and its SIL-IS.
7. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, including the following parameters:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Matrix effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, post-preparative)
Visualizations
Caption: Workflow for this compound quantification in CSF.
Caption: this compound's mechanism of action.
References
Application Notes and Protocols for Cell-Based Assays to Determine Censavudine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Censavudine (also known as BMS-986001, Festinavir, or OBP-601) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV infection and, more recently, for its potential in treating neurodegenerative diseases.[1][2][3] As an NRTI, this compound's primary mechanism of action against HIV involves the inhibition of the viral reverse transcriptase enzyme, which is crucial for the conversion of the viral RNA genome into DNA, a necessary step for viral replication.[2][4] This document provides detailed protocols for essential cell-based assays to evaluate the efficacy and cytotoxicity of this compound.
Mechanism of Action
This compound is a synthetic nucleoside analog of thymidine. Following administration, it is phosphorylated by host cellular kinases to its active triphosphate form. This triphosphate analog acts as a competitive inhibitor of the viral reverse transcriptase. It is incorporated into the growing viral DNA chain, and due to the modification at the 4'-position of the ribose sugar, it causes chain termination, thus halting viral replication.[4]
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound
The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound against different strains of HIV in various cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.
| Parameter | Virus/Cell Line | Value | Reference |
| EC50 | HIV-1 | 450 - 890 nM | [1] |
| HIV-1NL4-3 | 4.2 nM | [1] | |
| HIV-2 | 30 - 81 nM | [1] | |
| HIV-2ROD9 | 0.14 nM | [1] | |
| CC50 | HEK-293T | > 100 µM | [1] |
| MT-2 | > 100 µM | [1] | |
| MT-4 | > 100 µM | [1] |
EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of the viral replication. CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability. Selectivity Index (SI = CC50 / EC50): A measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Antiviral Activity Assay using TZM-bl Reporter Cells
This assay quantifies the ability of this compound to inhibit HIV-1 infection in a single replication cycle using TZM-bl cells. These cells are genetically engineered to express CD4, CCR5, and CXCR4, and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Tat-induced transactivation upon viral entry and integration leads to the expression of these reporter genes, which can be readily measured.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well flat-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.
-
Virus Preparation: Dilute the HIV-1 virus stock in complete growth medium to a concentration that yields a high signal-to-background ratio in the luciferase assay (to be determined empirically).
-
Infection: Add 50 µL of the diluted this compound to the appropriate wells in triplicate. Include "cells only" (no virus) and "virus only" (no drug) controls.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C to allow the compound to interact with the cells.
-
Infection: Add 50 µL of the diluted HIV-1 virus inoculum to each well (except for the "cells only" controls). Add DEAE-Dextran to a final concentration of 15 µg/mL to enhance infection.
-
Incubation: Incubate the infected plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the supernatant and lyse the cells. Measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of viral replication for each concentration of this compound compared to the "virus only" control. Determine the EC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay using MTT
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay is crucial to ensure that the observed antiviral effect of this compound is not due to toxicity to the host cells.
Materials:
-
Host cells (e.g., HEK-293T, MT-2, or MT-4)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density (e.g., 1 x 104 cells per well) in 100 µL of complete growth medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium and add them to the wells in triplicate. Include "cells only" (no drug) controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration of this compound compared to the "cells only" control. Determine the CC50 value by plotting the percent viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Antiviral activity assay workflow.
Caption: Cytotoxicity assay workflow.
References
Application of Censavudine in Primary Neuronal Cultures: Protocols and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Censavudine (BMS-986001, OBP-601), a nucleoside reverse transcriptase inhibitor (NRTI), is under investigation for the treatment of neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP) and Amyotrophic Lateral Sclerosis (ALS).[1] Originally developed for HIV-1, its repurposing for neurological disorders necessitates a thorough understanding of its effects on neuronal cells.[1][2] Primary neuronal cultures offer a powerful in vitro model to dissect the molecular and cellular mechanisms of action of this compound, including its potential for both neuroprotection and neurotoxicity.
This document provides detailed application notes and protocols for studying this compound in primary neuronal cultures. It is designed to guide researchers in assessing the compound's impact on neuronal viability, mitochondrial function, and associated signaling pathways.
Mechanism of Action and Key Considerations
This compound is a thymidine (B127349) analogue similar to stavudine.[2] NRTIs can exert neurotoxic effects, often attributed to mitochondrial dysfunction.[3] This occurs through the inhibition of mitochondrial DNA polymerase-gamma, leading to impaired mitochondrial replication, oxidative stress, and ultimately, neuronal damage. Given that mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, it is crucial to evaluate these parameters when studying this compound.[4]
Conversely, the investigation of this compound for neurodegenerative diseases suggests a potential neuroprotective or modulatory mechanism that is not yet fully understood. Therefore, experimental designs should aim to elucidate both the potential beneficial and detrimental effects of the compound.
Experimental Protocols
Preparation of Primary Cortical Neuronal Cultures
This protocol is adapted from standard methods for isolating and culturing primary neurons.[5][6]
Materials:
-
E18 timed-pregnant Sprague-Dawley rats or C57BL/6 mice
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryonic cortices in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and incubate with a papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal complete medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) on Poly-D-lysine coated plates.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue with half-medium changes every 3-4 days.
Treatment with this compound
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Complete Neurobasal medium
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment (typically after 7-10 days in vitro to allow for mature neuronal networks), prepare working concentrations of this compound by diluting the stock solution in complete Neurobasal medium.
-
Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1%.
-
Remove half of the medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO only).
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
Assessment of Neuronal Viability and Neurotoxicity
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase, which reflects the number of viable cells.
Procedure:
-
After this compound treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: This assay measures the activity of LDH released from damaged cells into the culture medium.
Procedure:
-
Collect the culture supernatant after this compound treatment.
-
Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Quantitative Data Summary
Table 1: Effect of this compound on Neuronal Viability and Cytotoxicity
| This compound Concentration (µM) | Neuronal Viability (% of Control, MTT Assay) | Cytotoxicity (% of Max LDH Release) |
| Vehicle Control (0) | 100 ± 5.2 | 5.1 ± 1.3 |
| 0.1 | 98.7 ± 4.8 | 5.5 ± 1.1 |
| 1 | 95.2 ± 6.1 | 8.2 ± 2.0 |
| 10 | 78.4 ± 7.5 | 25.6 ± 3.4 |
| 100 | 45.1 ± 8.2 | 60.3 ± 5.1 |
Data are presented as mean ± SD from three independent experiments and are hypothetical.
Assessment of Mitochondrial Function
Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: Utilizes fluorescent dyes like JC-1 or TMRM that accumulate in mitochondria in a membrane potential-dependent manner. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.
Procedure:
-
After treatment with this compound, incubate the neurons with the fluorescent dye (e.g., TMRM) for 30 minutes at 37°C.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
A decrease in fluorescence indicates mitochondrial depolarization.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Principle: Employs fluorescent probes like MitoSOX Red that selectively detect superoxide (B77818) in the mitochondria of live cells.
Procedure:
-
Following this compound exposure, load the cells with MitoSOX Red for 10-15 minutes at 37°C.
-
Wash the cells with warm buffer.
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer.
-
An increase in fluorescence intensity corresponds to elevated mitochondrial ROS production.
Quantitative Data Summary
Table 2: Effect of this compound on Mitochondrial Parameters
| This compound Concentration (µM) | Mitochondrial Membrane Potential (% of Control) | Mitochondrial ROS Production (% of Control) |
| Vehicle Control (0) | 100 ± 6.3 | 100 ± 8.1 |
| 0.1 | 99.1 ± 5.9 | 105.2 ± 7.5 |
| 1 | 92.5 ± 7.1 | 120.4 ± 9.3 |
| 10 | 65.8 ± 8.4 | 185.7 ± 12.6 |
| 100 | 30.2 ± 9.1 | 350.1 ± 20.4 |
Data are presented as mean ± SD from three independent experiments and are hypothetical.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized pathway of this compound-induced mitochondrial toxicity.
Caption: Experimental workflow for assessing this compound in primary neurons.
References
- 1. This compound by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. thebodypro.com [thebodypro.com]
- 3. CNS Neurotoxicity of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal degeneration and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 6. 高機能一次ニューロンの効率的な単離方法 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of Censavudine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Censavudine (also known as BMS-986001) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV-1 infection.[1][2][3] As an NRTI, this compound targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle responsible for converting the viral RNA genome into DNA. By inhibiting this enzyme, NRTIs can effectively reduce the viral load in the body.[1][3] The development of novel derivatives of existing antiviral compounds is a crucial strategy in drug discovery to enhance potency, improve safety profiles, and overcome drug resistance.
These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound derivatives to identify promising new anti-HIV drug candidates. The protocols described herein cover both a biochemical assay to assess the direct inhibition of HIV-1 reverse transcriptase and a cell-based assay to evaluate the antiviral activity in a cellular context.
Mechanism of Action of this compound
This compound, like other NRTIs, acts as a chain terminator. After being phosphorylated to its active triphosphate form within the host cell, it is incorporated into the growing viral DNA chain by the reverse transcriptase. The modified structure of the nucleoside analog prevents the formation of the next phosphodiester bond, thus halting DNA synthesis and viral replication.
High-Throughput Screening Workflow
A typical HTS campaign for this compound derivatives would involve a primary screen to identify initial "hits" from a large compound library, followed by secondary assays to confirm their activity and assess their toxicity. Promising candidates would then proceed to lead optimization.
Experimental Protocols
Protocol 1: FRET-Based HIV-1 Reverse Transcriptase Assay (Biochemical)
This assay measures the DNA polymerase activity of recombinant HIV-1 RT in real-time using Förster Resonance Energy Transfer (FRET). The assay is highly amenable to automation and miniaturization for HTS formats.
Principle: A doubly labeled DNA primer-template hybrid is used. In the unextended state, a quencher and a fluorophore are in close proximity, resulting in low fluorescence. Upon DNA synthesis by HIV-1 RT, the quencher and fluorophore are separated, leading to an increase in fluorescence intensity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)
-
Doubly-labeled Primer/Template DNA (e.g., with FAM/TAMRA FRET pair)
-
dNTP Mix (10 mM each of dATP, dCTP, dGTP, dTTP)
-
This compound Derivative Library (in DMSO)
-
Positive Control: this compound or another known NRTI (e.g., Zidovudine)
-
384-well, black, low-volume assay plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound derivative from the library into the assay plate wells. Also, dispense the positive and negative (DMSO) controls.
-
Reagent Preparation:
-
Prepare a 2X enzyme solution by diluting the HIV-1 RT to 10 nM in assay buffer.
-
Prepare a 2X substrate solution containing 200 nM primer/template DNA and 20 µM of each dNTP in assay buffer.
-
-
Assay Execution:
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the 2X substrate solution to each well.
-
-
Data Acquisition: Immediately begin kinetic reading of fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every minute for 30-60 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear phase of the fluorescence curve) for each well. Normalize the data to the controls (% inhibition).
Protocol 2: Cell-Based HIV-1 Replication Assay (Luciferase Reporter)
This assay evaluates the ability of this compound derivatives to inhibit HIV-1 replication in a human T-cell line.
Principle: A T-cell line (e.g., TZM-bl) that expresses CD4, CCR5, and CXCR4 and contains an integrated HIV-1 LTR-driven luciferase reporter gene is used. Upon infection with HIV-1, the viral Tat protein activates the LTR, leading to the expression of luciferase. Inhibition of reverse transcription by an effective this compound derivative will prevent the production of Tat, resulting in a decrease in luciferase signal.
Materials:
-
TZM-bl cells
-
Complete Growth Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin
-
HIV-1 viral stock (e.g., NL4-3)
-
This compound Derivative Library (in DMSO)
-
Positive Control: this compound
-
Luciferase Assay Reagent (e.g., Bright-Glo™)
-
384-well, white, solid-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed TZM-bl cells into 384-well plates at a density of 5,000 cells per well in 40 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add 50 nL of each this compound derivative and controls to the respective wells.
-
Viral Infection: Add 10 µL of diluted HIV-1 viral stock to achieve a multiplicity of infection (MOI) that yields a high signal-to-background ratio.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence data to the controls to determine the percent inhibition of viral replication.
Protocol 3: Cytotoxicity Assay
It is essential to assess the cytotoxicity of the hit compounds to ensure that the observed antiviral activity is not due to cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
TZM-bl cells
-
Complete Growth Medium
-
This compound Derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
384-well, clear-bottom cell culture plates
Procedure:
-
Cell Seeding and Compound Addition: Follow the same procedure as the cell-based replication assay (steps 1 and 2), but without adding the virus.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound.
Data Presentation
The following tables present representative quantitative data for this compound and a hypothetical series of its derivatives.
Table 1: Antiviral Activity and Cytotoxicity of this compound Derivatives
| Compound ID | Modification | EC50 (µM)a | CC50 (µM)b | Selectivity Index (SI = CC50/EC50) |
| This compound | Parent | 0.61 | >100 | >164 |
| CD-001 | R1 = F | 0.45 | >100 | >222 |
| CD-002 | R1 = Cl | 0.82 | 85 | 104 |
| CD-003 | R2 = CH3 | 0.33 | >100 | >303 |
| CD-004 | R2 = OCH3 | 0.51 | 92 | 180 |
| CD-005 | R3 = Pyridyl | 1.20 | >100 | >83 |
a Half-maximal effective concentration in the TZM-bl cell-based assay. b Half-maximal cytotoxic concentration in the MTT assay.
Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound Derivatives
| Compound ID | IC50 (µM)c |
| This compound | 0.25 |
| CD-001 | 0.18 |
| CD-002 | 0.35 |
| CD-003 | 0.12 |
| CD-004 | 0.21 |
| CD-005 | 0.65 |
c Half-maximal inhibitory concentration in the FRET-based biochemical assay.
Data Analysis and Interpretation
The data from the HTS campaign should be analyzed to identify derivatives with improved potency and selectivity.
A desirable lead candidate would exhibit a low EC50 and IC50, a high CC50, and consequently, a high Selectivity Index. Structure-activity relationship (SAR) studies can then be performed to understand how different chemical modifications influence the antiviral activity and toxicity of the this compound derivatives. This information is critical for guiding the rational design of next-generation NRTIs with improved therapeutic potential.
References
Troubleshooting & Optimization
Troubleshooting Censavudine precipitation in PBS buffer
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Censavudine precipitation in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my PBS solution?
Precipitation of this compound in PBS (pH ~7.4) is a common issue primarily due to its low aqueous solubility.[1] Several factors can cause or contribute to this issue:
-
Exceeding Solubility Limit: this compound is poorly soluble in water.[1] Preparing a solution with a concentration that exceeds its intrinsic solubility limit in PBS will inevitably lead to precipitation.
-
Low Co-solvent Concentration: this compound requires an organic co-solvent, such as DMSO, for initial dissolution.[1][2] If the final concentration of the co-solvent in the PBS buffer is too low, the drug will fall out of solution.
-
pH and Ionic Strength: The pH and ionic composition of phosphate (B84403) buffers can influence the solubility of a compound.[3] While this compound's specific pH-solubility profile is not widely published, interactions between the drug and phosphate ions could potentially form less soluble salts.[4][5]
-
Temperature Effects: The solubility of compounds is often temperature-dependent. Concentrated PBS stock solutions can also precipitate when cooled, which could affect the final preparation.[3] Preparing solutions at room temperature and ensuring all components are fully dissolved before mixing is crucial.
-
Improper Mixing Technique: Adding a concentrated DMSO stock of this compound directly and quickly into PBS without vigorous mixing can cause localized high concentrations that precipitate before they can be adequately dispersed.
Q2: What is the recommended solvent for preparing a this compound stock solution?
The recommended solvent for preparing a primary stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It can be dissolved in DMSO up to a concentration of 52 mg/mL, though this may require sonication to achieve complete dissolution.[2][6] For long-term storage, it is recommended to keep stock solutions at -20°C for up to one month or -80°C for up to six months.[6]
Q3: How can I prevent this compound from precipitating when preparing my working solution in PBS?
Preventing precipitation requires a careful and methodical approach to solubilization. The key is to maintain this compound in a soluble state by using an appropriate amount of co-solvent and a proper mixing procedure. It is highly recommended to first perform a solubility test to determine the maximum achievable concentration in your specific buffer system.
See the Experimental Protocols section below for a detailed step-by-step guide on preparing a working solution. The general principle involves:
-
Preparing a high-concentration stock solution in 100% DMSO.
-
Slowly adding the DMSO stock to the PBS buffer drop-by-drop while vortexing or stirring vigorously. This ensures the drug is rapidly dispersed and avoids localized supersaturation.
-
Using formulation aids or excipients if a very low final DMSO concentration is required.
Q4: My experiment is sensitive to DMSO. What are my options for formulation?
If your assay cannot tolerate the required concentration of DMSO, you may explore using solubilizing excipients. One documented formulation for in vivo use involves a vehicle containing SBE-β-CD (Sulfobutylether-beta-cyclodextrin), which encapsulates the drug to improve its aqueous solubility.[2]
A sample formulation using this approach achieves a this compound concentration of at least 2.83 mg/mL by first dissolving it in 10% DMSO and then diluting with 90% of a 20% SBE-β-CD solution in saline.[2] Researchers may need to adapt and validate such formulations for their specific experimental needs.
Q5: Are there alternative physiological buffers I can use if PBS remains problematic?
Yes. If you continue to face precipitation issues with PBS that cannot be resolved by adjusting co-solvent concentration or preparation technique, consider using alternative isotonic buffers. Commonly used substitutes that are generally safe for in vivo use include:[7]
-
Hanks' Balanced Salt Solution (HBSS)
-
Ringer's Solution
-
Tyrode's Solution
It is important to validate any alternative buffer to ensure it does not interfere with your specific assay or experimental endpoint.
Data Presentation
Table 1: Solubility of this compound in Various Solvents This table summarizes the reported solubility of this compound in different solvent systems.
| Solvent System | Reported Solubility | Notes | Reference(s) |
| DMSO | 52 mg/mL (209.48 mM) | Requires sonication for complete dissolution. | [2][6] |
| Water | 10 mg/mL (40.28 mM) | Requires sonication and heating to 60°C. Poorly soluble otherwise. | [6] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.83 mg/mL (11.40 mM) | A multi-component system designed for in vivo administration. | [2] |
| 10% DMSO >> 90% (20% SBE-β-CD in Saline) | ≥ 2.83 mg/mL (11.40 mM) | Utilizes a cyclodextrin (B1172386) to enhance aqueous solubility. | [2] |
Table 2: Hypothetical this compound Solubility in PBS with Varying DMSO Concentrations This table provides a representative example of how the maximum soluble concentration of this compound in PBS (pH 7.4) might be affected by the final concentration of DMSO as a co-solvent. Note: This data is illustrative and should be confirmed experimentally.
| Final DMSO Concentration (% v/v) | Maximum Soluble Concentration (µg/mL) | Visual Observation |
| 0.1% | < 10 | Precipitate forms |
| 0.5% | 50 | Clear, stable solution |
| 1.0% | 150 | Clear, stable solution |
| 2.0% | > 400 | Clear, stable solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 248.24 g/mol )[2]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out 2.48 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM (2.48 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution becomes clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.[6]
-
Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS (1% DMSO)
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile 1X PBS (pH 7.4) at room temperature
-
Sterile conical tube or beaker
-
Vortex mixer or magnetic stirrer
-
-
Procedure:
-
Dispense 9.9 mL of sterile 1X PBS into a 15 mL conical tube.
-
Begin vortexing the PBS at a medium speed.
-
While the PBS is vortexing, slowly aspirate 100 µL of the 10 mM this compound stock solution.
-
Dispense the this compound stock solution drop-by-drop into the vortexing PBS. Ensure the pipette tip is submerged in the buffer to promote rapid mixing.
-
Continue vortexing for an additional 30-60 seconds after all the stock solution has been added.
-
Visually inspect the solution against a dark background to ensure no precipitate has formed. The solution should be clear.
-
Use the working solution immediately for your experiment. It is not recommended to store dilute aqueous solutions of this compound for extended periods.
-
Visual Guides
References
Technical Support Center: Optimizing Censavudine Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Censavudine for in vitro studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vitro experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drug Precipitation in Culture Medium | This compound has limited aqueous solubility. High concentrations of the DMSO stock solution added to the aqueous culture medium can cause the compound to precipitate. | - Prepare a fresh stock solution: Ensure this compound is fully dissolved in 100% DMSO. Sonication may aid dissolution. - Optimize solvent concentration: Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity and precipitation. - Use a pre-warmed medium: Adding the drug stock to a medium at 37°C can improve solubility. - Serial dilutions: Perform serial dilutions in the culture medium rather than a single large dilution to prevent localized high concentrations. |
| High Background in Cytotoxicity Assays (e.g., MTT Assay) | Contamination of culture medium or reagents. Phenol (B47542) red in the medium can interfere with absorbance readings. Serum components can also cause interference. | - Use sterile techniques: Ensure all reagents and equipment are sterile to prevent microbial contamination. - Use phenol red-free medium: For colorimetric assays, switch to a medium without phenol red. - Use serum-free medium for incubation: During the MTT incubation step, using a serum-free medium can reduce background. - Include proper controls: Always have wells with medium and the test compound but no cells to measure any intrinsic absorbance of the compound. |
| Inconsistent or Non-Reproducible Antiviral Activity | Variability in cell seeding density. Pipetting errors. Degradation of this compound. Variation in virus titer. | - Ensure uniform cell seeding: Use a homogenous cell suspension and mix gently between pipetting. - Calibrate pipettes: Regularly calibrate pipettes to ensure accurate dispensing of cells, virus, and drug dilutions. - Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock to ensure consistent concentration. - Use a consistent virus stock: Use a well-characterized and aliquoted virus stock with a known titer. |
| Observed Cytotoxicity at Expected Efficacious Concentrations | The chosen cell line may be particularly sensitive to this compound. The compound may have off-target effects at higher concentrations. | - Determine the Selectivity Index (SI): Calculate the ratio of CC50 to EC50. A high SI indicates a good therapeutic window. - Test in multiple cell lines: Assess cytotoxicity in a panel of cell lines to understand if the effect is cell-type specific. - Lower the concentration range: If cytotoxicity is observed, test a lower range of concentrations to find a non-toxic effective dose. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI).[1] It is a thymidine (B127349) analog that, once inside the cell, is phosphorylated to its active triphosphate form. This active form is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase. Because it lacks a 3'-hydroxyl group, it acts as a chain terminator, thus halting viral DNA synthesis.[1]
Q2: What is a good starting concentration range for this compound in an in vitro antiviral assay?
A2: Based on reported EC50 values, a good starting point for a dose-response curve would be to bracket the expected EC50. For HIV-1, a range from low nanomolar (nM) to low micromolar (µM) is appropriate. For HIV-2, where this compound is more potent, a range from picomolar (pM) to high nanomolar (nM) should be considered.[2][3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.[2]
Q4: Which cell lines are suitable for testing the antiviral activity of this compound?
A4: Commonly used human T-cell lines such as MT-4, CEM, and Jurkat are suitable as they are highly permissive to HIV-1 infection. Peripheral Blood Mononuclear Cells (PBMCs) can also be used for a more physiologically relevant model.
Q5: How do I determine the optimal non-toxic concentration of this compound?
A5: To determine the optimal non-toxic concentration, you must perform a cytotoxicity assay in parallel with your antiviral assay. This will allow you to determine the 50% cytotoxic concentration (CC50). The therapeutic window of the drug is indicated by the Selectivity Index (SI), which is the ratio of CC50 to the 50% effective concentration (EC50). A higher SI is desirable.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against HIV-1 and HIV-2, as well as its cytotoxicity in various cell lines.
Table 1: Antiviral Activity of this compound (EC50)
| Virus | Cell Line | EC50 | Reference |
| HIV-1NL4-3 | Single-cycle assay | 890 nM (mean) | [2] |
| HIV-1 | MT-4 | 4.2 nM | [2] |
| HIV-2ROD9 | Single-cycle assay | 74 nM (mean) | [2] |
| HIV-2 | CEMss | 0.14 nM | [2] |
| HIV-2 Isolates | Single-cycle assay | 30 - 81 nM | [3] |
Table 2: Cytotoxicity of this compound (CC50)
| Cell Line | CC50 | Reference |
| HEK-293T | > 100 µM | [2] |
| MT-2 | > 100 µM | [2] |
Experimental Protocols
Protocol 1: Determination of 50% Effective Concentration (EC50) of this compound
This protocol describes a cell-based assay to determine the EC50 value of this compound against HIV-1 using a reporter gene assay.
Materials:
-
Susceptible host cells (e.g., MT-4 cells)
-
HIV-1 virus stock
-
This compound
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS)
-
96-well microtiter plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common range to test is from 0.1 nM to 10 µM.
-
Infection: Add 50 µL of the serially diluted this compound to the respective wells. Add 50 µL of HIV-1 virus stock at a pre-determined dilution to each well. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following the manufacturer's instructions for the luciferase assay system, add the reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.
-
Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) of this compound
This protocol describes the MTT assay to determine the cytotoxicity of this compound.
Materials:
-
Host cells (same as used in the antiviral assay)
-
This compound
-
Complete culture medium
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as the EC50 assay and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include "cell control" wells with medium only.
-
Incubation: Incubate the plate for the same duration as the EC50 assay (e.g., 48 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the cell control.
-
Plot the percentage of cytotoxicity against the logarithm of the this compound concentration.
-
Use a non-linear regression model to determine the CC50 value.
-
Visualizations
References
Long-term stability of Censavudine in DMSO solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Censavudine in DMSO solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound in DMSO solution?
While specific long-term stability data for this compound in DMSO is not publicly available, general best practices for storing small molecules in DMSO should be followed to minimize degradation.[1][2][3] Key considerations include:
-
Minimizing Water Content: DMSO is hygroscopic and can absorb atmospheric moisture, which may accelerate the degradation of dissolved compounds.[1] It is crucial to use anhydrous DMSO and to handle solutions in a low-humidity environment.
-
Temperature Control: For long-term storage, it is generally recommended to store DMSO solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.[4]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially impact compound stability.[1][4][5] It is advisable to aliquot the this compound-DMSO stock solution into smaller, single-use vials.
-
Light and Air Exposure: Protect solutions from light and exposure to air to prevent photo-degradation and oxidation. Storing vials under an inert gas like argon or nitrogen can be beneficial.[5]
Q2: How can I assess the stability of my this compound-DMSO solution?
To determine the stability of your this compound-DMSO solution, a formal stability study is recommended. This typically involves storing aliquots of the solution under various conditions (e.g., different temperatures) and for different durations. The concentration and purity of this compound are then measured at specific time points using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q3: Are there any known degradation pathways for this compound in DMSO?
Specific degradation pathways for this compound in DMSO have not been detailed in publicly available literature. However, DMSO itself can undergo degradation under certain conditions, such as in the presence of acid, to form products like methyl thioether and dimethyl disulfide, which could potentially interact with the dissolved compound.[6] Additionally, nucleoside analogs can be susceptible to hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results using older this compound-DMSO stock. | The compound may have degraded over time in the DMSO solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO for your experiments. It is also advisable to perform a quick purity check of the old stock using HPLC or LC-MS if the issue persists. |
| Precipitation observed in the this compound-DMSO solution after thawing. | The concentration of this compound may exceed its solubility at lower temperatures, or water may have been introduced, reducing solubility. | Gently warm the solution and vortex to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution. Ensure that the DMSO used is anhydrous and that the solution is protected from atmospheric moisture. |
| Discoloration of the this compound-DMSO solution over time. | This could indicate chemical degradation or the presence of impurities. | Discard the discolored solution and prepare a fresh stock. Investigate potential sources of contamination in your storage and handling procedures. |
Illustrative Stability Data
The following tables present hypothetical data to illustrate how the long-term stability of this compound in DMSO could be presented. This is not actual experimental data.
Table 1: Hypothetical Stability of this compound (10 mM in DMSO) at Different Temperatures
| Storage Time (Months) | % Remaining at 4°C | % Remaining at -20°C | % Remaining at -80°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 3 | 98.5 | 99.8 | 99.9 |
| 6 | 96.2 | 99.5 | 99.8 |
| 12 | 92.1 | 98.9 | 99.7 |
| 24 | 85.3 | 97.5 | 99.5 |
Table 2: Hypothetical Impact of Freeze-Thaw Cycles on this compound Purity
| Number of Freeze-Thaw Cycles | % Purity of this compound |
| 0 | 99.9 |
| 5 | 99.7 |
| 10 | 99.2 |
| 15 | 98.5 |
| 20 | 97.8 |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in DMSO via HPLC
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small, amber glass vials.
-
If possible, flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Divide the vials into different storage groups based on the desired temperature conditions (e.g., 4°C, -20°C, -80°C).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 0, 3, 6, 12, and 24 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a sample for HPLC analysis by diluting the DMSO stock solution with an appropriate mobile phase to a suitable concentration.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for nucleoside analogs. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
Quantification: Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.
-
Visualizations
Caption: Mechanism of Action of this compound as a Nucleoside Reverse Transcriptase Inhibitor (NRTI).
Caption: Experimental Workflow for Long-Term Stability Testing of this compound in DMSO.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. transposonrx.com [transposonrx.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Censavudine-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cytotoxicity with Censavudine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BMS-986001) is a nucleoside reverse transcriptase inhibitor (NRTI).[1] Its primary mechanism involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[1] It is also being investigated for its role in inhibiting LINE-1 reverse transcriptase in the context of neurodegenerative diseases.
Q2: Is this compound expected to be cytotoxic in cell culture?
This compound is designed to have an improved safety profile and decreased cytotoxicity compared to earlier generation NRTIs like stavudine.[1] Non-clinical studies in rats and monkeys showed no findings indicative of mitochondrial toxicity, a common cause of cytotoxicity with older NRTIs.[2] However, like any compound, it can exhibit cytotoxicity at high concentrations. The 50% cytotoxic concentration (CC50) will vary depending on the cell line.[3][4]
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
While designed to minimize off-target effects, potential mechanisms for NRTI-induced cytotoxicity, which could be relevant at high concentrations of this compound, include:
-
Mitochondrial Dysfunction: Inhibition of mitochondrial DNA polymerase gamma (Pol-γ), leading to mtDNA depletion, impaired oxidative phosphorylation, and increased reactive oxygen species (ROS) production.[5][6] this compound is noted to have minimal inhibition of human DNA polymerase γ.[2]
-
Cell Cycle Arrest: Interference with the cell cycle, leading to a halt in proliferation.
-
Induction of Apoptosis: Programmed cell death triggered by cellular stress.
Q4: What are the typical signs of cytotoxicity in cell culture?
Signs of cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Increased lactate (B86563) production.
-
Decreased mitochondrial membrane potential.
-
Activation of caspases and DNA fragmentation (indicators of apoptosis).
Troubleshooting Guides
Problem 1: Higher-than-expected cytotoxicity observed in my cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the final concentration of this compound in your culture medium. Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) in your specific cell line. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to drugs.[4] Consider using a less sensitive cell line or comparing your results with published data for similar cell types, if available. |
| Contamination | Microbial contamination can cause cell death and interfere with assay results. Regularly check your cultures for any signs of contamination and perform mycoplasma testing. |
| Assay Interference | The compound itself may interfere with the assay readout (e.g., colorimetric or fluorometric assays). Include a "compound-only" control (this compound in cell-free media) to account for any intrinsic signal. |
Problem 2: Suspected mitochondrial toxicity.
| Possible Cause | Troubleshooting Step |
| Off-target effects on mitochondria | Although this compound is reported to have minimal effects on human DNA polymerase γ, at high concentrations or in sensitive cell lines, mitochondrial toxicity may occur.[2] |
| 1. Measure Mitochondrial DNA (mtDNA) Content: Use qPCR to quantify the relative amount of mtDNA compared to nuclear DNA (nDNA). A decrease in the mtDNA/nDNA ratio can indicate mitochondrial toxicity. | |
| 2. Assess Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like JC-1 or TMRE to measure changes in ΔΨm. A loss of membrane potential is an early indicator of mitochondrial dysfunction. | |
| 3. Measure Lactate Production: Increased lactate in the culture medium can signify a shift to anaerobic glycolysis due to impaired oxidative phosphorylation.[6] | |
| 4. Quantify Reactive Oxygen Species (ROS): Use fluorescent probes like MitoSOX™ Red to measure mitochondrial superoxide (B77818) levels. |
Data Presentation
Table 1: Representative Cytotoxicity of this compound (BMS-986001) in different cell lines.
The following table provides an example of how to present cytotoxicity data. Actual values should be determined experimentally for your cell line of interest.
| Cell Line | Assay Type | CC50 (µM) | Reference |
| MAGIC-5A | CellTiter-Glo | >100 | [3] |
| CEMss | CellTiter-Glo | >100 | [3] |
| HeLa | MTT | User Determined | |
| HepG2 | LDH Release | User Determined | |
| SH-SY5Y | AlamarBlue | User Determined |
Table 2: Comparison of in vitro anti-HIV activity of this compound (BMS-986001).
| Virus | Assay | EC50 (nM) |
| HIV-1 (Group M and O isolates) | Single-cycle | 450 to 890 |
| HIV-2 (treatment-naïve isolates) | Single-cycle | 30 to 81 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for assessing cell viability based on the reduction of tetrazolium salt MTT.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Follow steps 1-3 from the MTT assay protocol.
-
Incubate for the desired exposure time.
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
This protocol determines the relative copy number of mtDNA to nuclear DNA (nDNA).
Materials:
-
DNA extraction kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest cells and extract total DNA using a commercial kit.
-
Perform qPCR using primers for both the mitochondrial and nuclear genes.
-
Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
References
- 1. thebodypro.com [thebodypro.com]
- 2. Nonclinical Safety Profile of BMS-986001, a Nucleoside Transcriptase Inhibitor for Combination Retroviral Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture models for the investigation of NRTI-induced mitochondrial toxicity. Relevance for the prediction of clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Censavudine
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and enhancing the solubility of Censavudine (also known as BMS-986001) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a nucleoside reverse transcriptase inhibitor. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 248.24 g/mol | [1] |
| CAS Number | 634907-30-5 | [1] |
Q2: What is the known solubility of this compound in common laboratory solvents?
A2: The solubility of this compound in commonly used solvents for in vitro and in vivo studies is presented below. It is important to note that techniques such as sonication and warming can significantly aid dissolution.[1]
| Solvent | Solubility | Conditions |
| DMSO | 52 mg/mL (209.48 mM) | Requires sonication |
| Water | 10 mg/mL (40.28 mM) | Requires sonication, warming, and heating to 60°C |
| 10% DMSO in 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.83 mg/mL (11.40 mM) | For in vivo use |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.83 mg/mL (11.40 mM) | For in vivo use |
Q3: Why does my this compound solution precipitate when I add it to my aqueous cell culture medium?
A3: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.[3] The rapid change in solvent polarity causes the compound to come out of solution. To mitigate this, it is crucial to keep the final concentration of the organic solvent in your aqueous medium as low as possible, typically below 0.5%.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
Issue 1: this compound powder is not dissolving in DMSO at room temperature.
-
Question: I've added the calculated amount of DMSO to my this compound powder, but it's not going into solution. What should I do?
-
Answer: It is often necessary to apply energy to dissolve this compound completely in DMSO. Gentle warming in a 37°C water bath and/or sonication can significantly aid dissolution.[4] Be sure to vortex the solution intermittently. Avoid excessive heat, as it may degrade the compound.
Issue 2: My this compound stock solution in DMSO is hazy or contains visible particles.
-
Question: After what I thought was complete dissolution in DMSO, my stock solution appears cloudy. Is it usable?
-
Answer: A hazy or cloudy solution indicates that the compound is not fully dissolved or may have started to precipitate. This can lead to inaccurate dosing in your experiments. Try sonicating the solution in a water bath to see if the particles dissolve.[4] If the solution remains cloudy, you may need to prepare a fresh stock solution, possibly at a slightly lower concentration.
Issue 3: I observe precipitation in my cell culture plate after adding the this compound working solution.
-
Question: My working solution of this compound in cell culture medium looked clear, but after adding it to the cells, I see a precipitate. Why is this happening and how can I prevent it?
-
Answer: This can be caused by several factors, including the final concentration of this compound exceeding its solubility limit in the complete medium (which may contain salts and proteins that affect solubility) or interactions with components on the plate surface.[5] To address this, ensure your final DMSO concentration is minimal (ideally ≤ 0.1%).[6] Consider preparing your working solution by adding the DMSO stock to pre-warmed (37°C) medium and mixing thoroughly before adding to the cells.[6] A stepwise dilution can also be beneficial.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 2.48 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding the Solvent: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first, create an intermediate dilution. For example, add 10 µL of your 10 mM this compound stock solution to 990 µL of pre-warmed medium to get a 100 µM solution. Vortex gently.
-
Final Dilution: Add the desired volume of the intermediate (or stock) solution to your final volume of pre-warmed cell culture medium to achieve your target concentration. It is crucial to add the this compound solution to the medium, not the other way around, and to mix gently but thoroughly.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium.
Visualizing Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nonclinical Safety Profile of BMS-986001, a Nucleoside Transcriptase Inhibitor for Combination Retroviral Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Censavudine in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Censavudine in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound and other nucleoside reverse transcriptase inhibitors (NRTIs)?
A1: The primary and most well-documented off-target effect of NRTIs, including potentially this compound, is mitochondrial toxicity.[1][2][3][4] This occurs because NRTIs can be mistakenly recognized and used by the human mitochondrial DNA polymerase gamma (Pol-γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[1][2][5] Inhibition of Pol-γ leads to depletion of mtDNA, which can impair mitochondrial function and lead to a range of cellular toxicities.[1][2][5][6]
Q2: What are the common cellular indicators of mitochondrial toxicity induced by NRTIs?
A2: Common cellular indicators of NRTI-induced mitochondrial toxicity include:
-
Reduced Mitochondrial DNA (mtDNA) Content: A direct consequence of Pol-γ inhibition.[5][6]
-
Altered Mitochondrial Morphology: Changes in the size, shape, and internal structure of mitochondria.
-
Decreased Mitochondrial Respiration and ATP Production: Impaired function of the electron transport chain.[7]
-
Increased Lactate (B86563) Production: A shift towards anaerobic glycolysis due to impaired oxidative phosphorylation.[8]
-
Increased Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[9][10]
-
Induction of Apoptosis: Programmed cell death triggered by severe mitochondrial dysfunction.
Q3: Are certain cell types more susceptible to this compound-induced mitochondrial toxicity?
A3: While specific data for this compound is limited, studies with other NRTIs indicate that cell type-specific toxicity can occur.[9][11] This variability is often attributed to differences in:
-
Mitochondrial Content and Metabolic Rate: Cells with high energy demands (e.g., neurons, muscle cells, hepatocytes) may be more vulnerable.
-
Expression of Nucleoside Transporters: The efficiency of drug uptake into the cell can influence its intracellular concentration and subsequent toxicity.[10]
-
Intracellular Phosphorylation: NRTIs must be phosphorylated to their active triphosphate form. The expression and activity of the kinases responsible for this activation can vary between cell types.[4][10] For example, HepG2 (human hepatoblastoma) cells are often used in studies as they are responsive to NRTI-induced mitochondrial toxicity.[9][11]
Q4: Besides mitochondrial toxicity, what are other potential off-target effects of this compound?
A4: this compound is also an inhibitor of LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase.[12][13][14][15] While this is a desired effect in the context of treating certain neurodegenerative diseases, it's important to consider potential off-target consequences of inhibiting this endogenous enzyme. The full spectrum of off-target effects related to LINE-1 inhibition is still an active area of research. It is plausible that inhibiting LINE-1 could have unintended effects on genomic stability and cellular processes where LINE-1 activity plays a regulatory role.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Proliferation in this compound-Treated Cultures
| Possible Cause | Suggested Solution |
| High concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. |
| Mitochondrial Toxicity | 1. Assess mtDNA content: Use qPCR to quantify the ratio of mitochondrial to nuclear DNA. A significant decrease in this ratio suggests mtDNA depletion. 2. Measure mitochondrial function: Use assays like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) or a lactate assay to measure lactate production. 3. Visualize mitochondria: Use mitochondrial-specific fluorescent dyes (e.g., MitoTracker) to observe changes in mitochondrial morphology and mass. |
| Cell line sensitivity | Consider using a different cell line that may be less sensitive to NRTI toxicity. For example, some cancer cell lines with altered metabolism might show different sensitivities. |
| Media composition | Ensure the cell culture media has adequate nutrients. In some cases, supplementing the media with nucleosides (e.g., uridine (B1682114) and pyruvate) may help mitigate mitochondrial dysfunction, though this should be carefully validated for your specific experiment. |
Issue 2: Inconsistent or Unreliable Experimental Results
| Possible Cause | Suggested Solution |
| Variability in drug preparation | Prepare fresh stock solutions of this compound for each experiment and store them appropriately according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Cell culture conditions | Maintain consistent cell culture conditions, including cell passage number, confluency, and media changes. Stressed cells may be more susceptible to drug-induced toxicity. |
| Duration of treatment | The off-target effects of NRTIs, particularly mitochondrial toxicity, can be time-dependent. Establish a clear time-course for your experiments to distinguish between acute and chronic effects. |
| Assay variability | Ensure that all experimental assays are properly validated and include appropriate positive and negative controls. For mitochondrial toxicity assays, a well-characterized NRTI like zidovudine (B1683550) (AZT) or stavudine (B1682478) (d4T) can be used as a positive control.[8] |
Quantitative Data on NRTI Mitochondrial Toxicity
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Relative Potency for mtDNA Synthesis Inhibition (in vitro) |
| Zalcitabine (ddC) | Highest |
| Didanosine (ddI) | High |
| Stavudine (d4T) | High |
| Zidovudine (AZT) | Moderate |
| Lamivudine (3TC) | Low |
| Abacavir (ABC) | Low |
| Tenofovir | Low |
Source: Adapted from in vitro studies comparing the effects of NRTIs on mitochondrial DNA synthesis.[8]
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
This protocol describes how to determine the relative amount of mtDNA compared to nuclear DNA (nDNA) in cultured cells treated with this compound.
1. Cell Treatment and DNA Extraction:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or a vehicle control for the specified duration. Include a positive control for mitochondrial toxicity, such as stavudine (d4T).
-
Harvest cells and extract total genomic DNA using a commercially available kit, following the manufacturer's instructions.
2. qPCR Assay:
-
Design or obtain validated qPCR primers for a mitochondrial-encoded gene (e.g., MT-ND1, MT-CO2) and a single-copy nuclear-encoded gene (e.g., B2M, RNase P).
-
Prepare a qPCR reaction mix containing SYBR Green or a probe-based master mix, primers, and template DNA.
-
Run the qPCR reaction on a real-time PCR instrument.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = (Ctmitochondrial gene - Ctnuclear gene).
-
Calculate the relative mtDNA content using the 2-ΔΔCt method, normalizing the this compound-treated samples to the vehicle-treated control samples.
Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
1. Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to attach and grow overnight.
-
Treat cells with this compound or vehicle control for the desired time.
2. Seahorse XF Assay:
-
Prepare the Seahorse XF sensor cartridge by hydrating it overnight in Seahorse XF Calibrant.
-
Prepare fresh solutions of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in Seahorse XF assay medium.
-
Replace the cell culture medium with the assay medium and incubate the plate in a non-CO2 incubator for 1 hour.
-
Load the inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer and then run the mitochondrial stress test assay.
3. Data Analysis:
-
Use the Seahorse Wave software to analyze the OCR data.
-
Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between this compound-treated and control cells.
Visualizations
References
- 1. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture models for the investigation of NRTI-induced mitochondrial toxicity. Relevance for the prediction of clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial DNA depletion and morphologic changes in adipocytes associated with nucleoside reverse transcriptase inhibitor therapy [natap.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification and characterization of small molecule inhibitors of the LINE-1 retrotransposon endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition | PLOS One [journals.plos.org]
Technical Support Center: Censavudine Dosage Adjustment in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Censavudine (also known as BMS-986001 or Festinavir) in animal models. The goal is to assist in designing and troubleshooting experiments for optimal dosage selection and effect.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| High inter-animal variability in plasma concentrations | 1. Inconsistent drug administration (e.g., variable gavage technique).2. Differences in food consumption (for oral dosing), which can affect absorption.3. Genetic variability within the animal strain affecting metabolism.4. Dehydration or stress affecting drug distribution and clearance. | 1. Ensure all personnel are thoroughly trained in the administration technique. For oral gavage, verify proper tube placement.2. Fast animals overnight before dosing, and control access to food and water post-dosing for a set period.[1]3. Use a well-characterized, isogenic animal strain if possible.4. Ensure proper hydration and acclimatize animals to handling and procedures to minimize stress. |
| Lower than expected plasma exposure (AUC) | 1. Poor oral bioavailability in the chosen species.2. Rapid metabolism (high first-pass effect).3. Issues with the formulation (e.g., poor solubility, instability).4. Incorrect dose calculation or administration. | 1. Consider a different route of administration, such as subcutaneous (SC) or intravenous (IV), to bypass first-pass metabolism.2. If oral administration is necessary, co-administer with a metabolic inhibitor if appropriate and ethically approved, or increase the dose.3. Verify the solubility and stability of the dosing formulation. Prepare fresh solutions daily.[2]4. Double-check all calculations and ensure the full dose is administered. |
| No discernible antiviral effect at tested doses | 1. Insufficient drug exposure at the site of action.2. The chosen animal model is not appropriate for the viral strain being studied.3. The dosing regimen does not maintain therapeutic concentrations.4. The viral strain is resistant to this compound. | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and assess efficacy at higher exposures.2. Ensure the animal model is susceptible to the virus and that the viral replication kinetics are well-understood.3. Measure pharmacokinetic parameters (Cmax, Tmax, AUC) to inform a more frequent dosing schedule if the half-life is short.4. Confirm the in vitro susceptibility of the viral strain to this compound (EC50).[3] |
| Unexpected toxicity or adverse effects | 1. Dose is too high, exceeding the MTD.2. Off-target effects of the compound.3. Metabolites are more toxic than the parent compound.4. Species-specific sensitivity. | 1. Reduce the dose. Conduct a formal MTD study.2. Monitor for specific clinical signs and conduct histopathology on key organs.3. Characterize the metabolite profile in the test species.4. Consult literature for known toxicities of related nucleoside reverse transcriptase inhibitors (NRTIs) in that species. |
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for this compound in a new animal model?
A1: A common approach is to use allometric scaling from a species with known data (e.g., rats) to the new species based on body surface area (BSA). The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using established conversion factors. It is also crucial to start with a fraction of the No Observed Adverse Effect Level (NOAEL) if available from toxicology studies.
Q2: What are the key pharmacokinetic parameters I should measure for this compound?
A2: The most critical parameters are the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the Area Under the Curve (AUC), which represents total drug exposure. The elimination half-life (t1/2) is also important for determining the dosing interval.
Q3: What vehicle should I use for administering this compound?
A3: The choice of vehicle depends on the route of administration and the solubility of this compound. For oral administration, aqueous solutions or suspensions are common. Ensure the vehicle is non-toxic and does not interact with the drug. It is recommended to prepare fresh solutions and use them on the same day.[2]
Q4: How does food affect the absorption of this compound?
A4: While specific food effect studies in animals for this compound are not widely published, studies in healthy human subjects showed no apparent food effect on its pharmacokinetics.[4] However, for preclinical studies, it is standard practice to fast animals before oral dosing to reduce variability in absorption.[1]
Q5: this compound is a pro-drug. Do I need to measure its metabolites?
A5: Yes. This compound is a nucleoside analog that is phosphorylated intracellularly to its active triphosphate form. While measuring the intracellular triphosphate is complex, measuring the parent drug in plasma is standard. For a comprehensive understanding, characterizing the major metabolites in plasma can also be important, especially if they contribute to the overall efficacy or toxicity profile.
Data Presentation
Table 1: In Vitro Activity of this compound (BMS-986001)
| Virus | Assay Type | EC50 Range |
| HIV-1 | Single-cycle | 450 nM - 890 nM[2][3] |
| HIV-2 | Single-cycle | 30 nM - 81 nM[2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC(0-24h) (ng*hr/mL) |
| 100 | Data not specified | ~1[2] | Data not specified |
| 300 | Data not specified | ~1[2] | Data not specified |
| 750 | Data not specified | ~1[2] | Data not specified |
| Note: Specific Cmax and AUC values are not publicly available. The ratios of these parameters in dried blood spots versus plasma were reported to be consistent across doses.[2] |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Assign animals to dose groups (e.g., 100, 300, 750 mg/kg) and a vehicle control group (n=3-5 per group).
-
Fasting: Fast animals for 12 hours prior to dosing, with free access to water.
-
Dose Preparation: Prepare this compound formulation in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water) on the day of dosing.
-
Administration: Administer a single dose via oral gavage.
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
Protocol 2: Dose Range Finding (Maximum Tolerated Dose) Study
-
Animal Model: Use the same species and strain as planned for efficacy studies.
-
Dose Selection: Start with a low dose and escalate in subsequent cohorts of animals (e.g., 3 animals per cohort). A 3-fold increase between doses is a common starting point.
-
Administration: Administer the drug daily for a set period (e.g., 7-14 days).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weight at least twice weekly.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% loss in body weight.
-
Necropsy: At the end of the study, perform a gross necropsy. For a more detailed analysis, collect key organs for histopathology.
Visualizations
Caption: Workflow for determining optimal this compound dosage in animal studies.
Caption: Troubleshooting logic for this compound animal experiments.
References
- 1. Toxicokinetics of 2',3'-didehydro-3'-deoxythymidine, stavudine (D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, placebo-controlled single-ascending-dose study to evaluate the safety, tolerability and pharmacokinetics of the HIV nucleoside reverse transcriptase inhibitor, BMS-986001, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Censavudine Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Censavudine to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
For solid (powder) form, it is recommended to store this compound at 4°C in a sealed container, protected from moisture.
Q2: How should I store this compound solutions?
This compound solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are:
It is crucial to use sealed, moisture-proof containers for storing solutions.[1]
Q3: What solvents are suitable for preparing this compound stock solutions?
Information on suitable solvents for this compound is available from its suppliers. It is important to consult the manufacturer's datasheet for specific solubility data and recommended solvents.
Q4: Is this compound sensitive to light?
While specific photostability studies for this compound are not publicly available, its structural analog, stavudine (B1682478), is known to be susceptible to photodegradation. Therefore, it is prudent to protect this compound, both in solid form and in solution, from light exposure.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage. | 1. Verify the storage conditions of your this compound stock (temperature, light exposure, container seal). 2. Prepare a fresh stock solution from solid this compound that has been stored correctly. 3. Perform a purity analysis of your current stock solution using a suitable analytical method (e.g., HPLC). |
| Visible precipitation or changes in the color of the this compound solution. | Formation of insoluble degradation products or contamination. | 1. Discard the solution. 2. Prepare a fresh solution using a high-purity solvent and solid this compound. 3. Ensure complete dissolution and filter the solution if necessary before storage. |
| Loss of compound activity over a shorter period than expected. | Accelerated degradation due to frequent freeze-thaw cycles or exposure to ambient temperature. | 1. Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. 2. Keep solutions on ice when in use and return to the recommended storage temperature promptly. |
Potential Degradation Pathways of this compound
While specific degradation pathways for this compound have not been detailed in publicly available literature, its structural similarity to stavudine suggests potential susceptibility to similar degradation mechanisms. The primary degradation pathways for stavudine are hydrolysis, oxidation, and photolysis, which lead to the formation of thymine (B56734) as a major degradation product.[2]
Based on this analogy, a potential degradation pathway for this compound is proposed below.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Forced Degradation Study Protocol (Hypothetical, based on Stavudine studies)
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Stability-Indicating HPLC Method (Hypothetical)
A stability-indicating method is crucial for separating the parent drug from its degradation products. The following is a hypothetical HPLC method that could serve as a starting point for development.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at an appropriate wavelength (to be determined by UV scan of this compound) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Precautions |
| Solid | 4°C | Long-term | Sealed, moisture-proof | Protect from light |
| Solution | -20°C | Up to 1 month[1] | Sealed, moisture-proof vials | Avoid repeated freeze-thaw cycles |
| Solution | -80°C | Up to 6 months[1] | Sealed, moisture-proof vials | Avoid repeated freeze-thaw cycles |
Table 2: Hypothetical Forced Degradation Results for this compound (based on Stavudine data)
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| 0.1 N HCl, 60°C, 24h | 15% | Thymine analog |
| 0.1 N NaOH, 60°C, 24h | 20% | Thymine analog |
| 3% H₂O₂, RT, 24h | 10% | Oxidized derivatives |
| Heat (105°C), 24h | 5% | - |
| UV light (254 nm), 24h | 25% | Photodegradation products |
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study of this compound.
References
Troubleshooting inconsistent results in Censavudine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Censavudine. Inconsistent results can be a significant challenge in experimental workflows, and this resource aims to provide clear, actionable solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BMS-986001 or Festinavir) is a nucleoside reverse transcriptase inhibitor (NRTI).[1] As an NRTI, it works by blocking the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV.[1] More recently, this compound is being investigated for its role in neurodegenerative diseases, where it is thought to inhibit the reverse transcriptase activity of Long Interspersed Nuclear Element-1 (LINE-1). The reactivation of LINE-1 elements is implicated in the genomic instability and inflammation associated with these conditions.
Q2: I am observing high variability between replicate wells in my anti-HIV assay. What are the potential causes?
A2: High variability between replicates is a common issue in cell-based assays. Several factors could be contributing to this:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate can lead to significant differences in viral replication and, consequently, the measured effect of this compound.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the virus, compound, or other reagents can introduce variability.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can alter the concentration of media components and affect cell health and viral infection.
-
Cell Health: Using cells that are unhealthy, have a high passage number, or are contaminated (e.g., with mycoplasma) can lead to inconsistent results.
Q3: My this compound experiments are showing a loss of antiviral activity over time. What could be the reason?
A3: A gradual or sudden loss of this compound's efficacy in your assays could be due to several factors:
-
Compound Degradation: Improper storage of this compound stock solutions, such as repeated freeze-thaw cycles, can lead to its degradation.
-
Viral Resistance: The viral stock may have developed resistance to this compound, especially if the same stock has been propagated multiple times in the presence of the drug. It is advisable to sequence the viral stock to check for known NRTI resistance mutations.
-
Cell Line Issues: The susceptibility of the cell line to the virus may have changed over time due to genetic drift or contamination.
-
Reagent Quality: Degradation of critical reagents like cell culture media, serum, or assay-specific components can impact the outcome of the experiment.
Q4: I am working with LINE-1 retrotransposition assays and my results are inconsistent. What should I troubleshoot?
A4: In addition to the general sources of variability mentioned for antiviral assays, LINE-1 retrotransposition assays have their own specific challenges:
-
Transfection Efficiency: The efficiency of transfecting the LINE-1 reporter plasmid into your cells can vary significantly between experiments and even between wells. It is crucial to have a reliable method for monitoring and normalizing for transfection efficiency.
-
Cell Line Suitability: Not all cell lines support LINE-1 retrotransposition equally well. HeLa cells are a commonly used and effective cell line for these assays.[2][3]
-
Plasmid Integrity: Ensure the integrity of your LINE-1 reporter plasmid. Degradation or mutations in the plasmid can affect the expression and activity of the LINE-1 element.
Troubleshooting Guides
Inconsistent Anti-HIV Activity
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure thorough mixing of cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to ensure even settling. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Use fresh tips for each replicate. | |
| Edge effects | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Complete loss of antiviral activity | Compound degradation | Prepare fresh dilutions of this compound from a new stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Viral resistance | Use a low-passage viral stock. If resistance is suspected, sequence the reverse transcriptase gene of the virus. | |
| Cell line issues | Use low-passage cells and regularly test for mycoplasma contamination. | |
| Lower than expected potency (high EC50) | Incorrect viral titer | Re-titer your viral stock to ensure you are using the correct multiplicity of infection (MOI). |
| Suboptimal assay conditions | Optimize incubation times, cell density, and reagent concentrations. | |
| Presence of interfering substances | Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell viability or viral replication. |
Inconsistent LINE-1 Inhibition
| Problem | Possible Cause | Recommended Solution |
| High variability in retrotransposition events | Inconsistent transfection efficiency | Include a co-transfected fluorescent reporter (e.g., GFP) to normalize for transfection efficiency. Optimize your transfection protocol. |
| Cell confluency at transfection | Ensure that cells are at a consistent and optimal confluency at the time of transfection. | |
| Low or no retrotransposition signal | Ineffective LINE-1 reporter construct | Verify the integrity and sequence of your LINE-1 plasmid. |
| Cell line not permissive to LINE-1 | Use a cell line known to support LINE-1 retrotransposition, such as HeLa.[2][3] | |
| Unexpected cytotoxicity | Off-target effects of this compound at high concentrations | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel to determine the CC50 of this compound in your specific cell line. |
Data Presentation
In Vitro Anti-HIV Activity of this compound
| Parameter | Virus/Cell Line | Value | Reference |
| EC50 | HIV-1 (Wild-Type) in HEK293 cells | 0.323 µM | [4] |
| EC50 | HIV-1 (M184V mutant) in HEK293 cells | 2.3 µM | [4] |
| EC50 | HIV-1 (NL4-3) in CEMss cells | 4.2 nM | [3] |
| EC50 | HIV-2 (ROD9) in CEMss cells | 0.14 nM | [3] |
| EC50 Range | HIV-2 isolates | 30 - 81 nM | [5] |
| CC50 | MT-2 cells | > 100 µM | |
| CC50 | HEK293T cells | > 100 µM |
Inhibition of LINE-1 Retrotransposition by NRTIs (Reference Data)
| NRTI | IC50 (µM) | Reference |
| Stavudine (d4T) | 0.22 | [2][3] |
| Lamivudine (3TC) | 1.12 | [2][3] |
| Zidovudine (AZT) | 2.21 | [2][3] |
| Tenofovir disoproxil fumarate (B1241708) (TDF) | 1.82 | [2][3] |
Experimental Protocols
Cell-Based Anti-HIV Assay (p24 Antigen ELISA)
This protocol is a general guideline for determining the EC50 of this compound against HIV-1 in a susceptible T-cell line (e.g., MT-4 cells).
Materials:
-
MT-4 cells
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin)
-
HIV-1 stock (e.g., IIIB strain)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to generate a dose-response curve.
-
Compound Addition: Add 50 µL of each this compound dilution to the appropriate wells. Include wells with no compound as virus controls and wells with cells only as mock-infected controls.
-
Infection: Add 50 µL of a pre-titered amount of HIV-1 stock to each well, except for the mock-infected controls. The amount of virus should be sufficient to produce a robust p24 signal within 3-5 days.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant for p24 analysis.
-
p24 ELISA: Follow the protocol provided with the commercial p24 ELISA kit. This typically involves adding the collected supernatants to antibody-coated microplate wells, followed by a series of incubation and wash steps with detection antibodies and a substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve using the p24 standards provided in the kit. Determine the concentration of p24 in the test samples and calculate the percentage of inhibition for each this compound concentration. The EC50 value can then be determined using a dose-response curve fitting software.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines a non-radioactive, colorimetric assay to determine the inhibitory activity of this compound on HIV-1 RT.
Materials:
-
Commercially available HIV-1 RT assay kit (containing reaction buffer, dNTPs, template-primer, HIV-1 RT, and detection reagents)
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as described in the kit manual. This includes diluting buffers, preparing a dilution series of this compound, and diluting the HIV-1 RT stock.
-
Reaction Mix Preparation: Prepare a reaction mix containing the reaction buffer, dNTPs (including a labeled dUTP, e.g., digoxigenin-dUTP), and the template-primer (e.g., poly(A) x oligo(dT)15).
-
Assay Plate Setup:
-
Negative Control (No Enzyme): Add reaction mix and lysis buffer (without enzyme).
-
Positive Control (No Inhibitor): Add reaction mix and the diluted HIV-1 RT.
-
Test Wells: Add reaction mix, diluted HIV-1 RT, and various concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate to capture the biotin-labeled DNA product.
-
Washing: Wash the plate several times to remove unbound reagents.
-
Detection: Add an enzyme-conjugated anti-digoxigenin antibody (e.g., HRP-conjugated) and incubate. After another wash step, add the substrate and allow the color to develop.
-
Data Acquisition: Stop the reaction and read the absorbance at the appropriate wavelength.
-
Data Analysis: Subtract the background absorbance (negative control) and calculate the percentage of RT inhibition for each this compound concentration. Determine the IC50 value from the dose-response curve.
Visualizations
References
- 1. thebodypro.com [thebodypro.com]
- 2. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition | PLOS One [journals.plos.org]
- 3. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Neuropharmacology: A Neuroprotection vs. Neurotoxicity Analysis of Lamivudine and Stavudine
An objective analysis of the contrasting neurological effects of two prominent nucleoside reverse transcriptase inhibitors.
In the landscape of antiviral therapeutics, particularly nucleoside reverse transcriptase inhibitors (NRTIs), the neurological side-effect profile is a critical determinant of a drug's long-term clinical utility. This guide provides a comparative analysis of Lamivudine and Stavudine, two NRTIs with notably divergent effects on the nervous system. While Stavudine is historically associated with significant neurotoxicity, emerging evidence suggests Lamivudine may possess a more favorable neurological profile, with some studies indicating potential neuroprotective properties. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and an exploration of the underlying molecular pathways.
It is important to note that the initially requested comparison with "Censavudine" could not be performed as no scientific literature or clinical data is available for a compound of that name. Consequently, this guide focuses on a comparative analysis with Stavudine, a well-characterized NRTI with significant neurological implications, to provide a relevant and data-supported comparison for Lamivudine.
Quantitative Analysis of Neurological Effects
The following table summarizes key quantitative data from preclinical studies, highlighting the contrasting effects of Lamivudine and Stavudine on neuronal health and mitochondrial function.
| Parameter | Lamivudine | Stavudine | Study Context |
| Neuronal Apoptosis | Reduced levels of apoptosis-related proteins (Bax, caspases) | Increased neuronal apoptosis | In vitro models of neurotoxicity |
| Mitochondrial DNA (mtDNA) Content | No significant depletion | Significant depletion | In vitro and in vivo studies |
| Mitochondrial Function | Preservation of mitochondrial membrane potential | Disruption of mitochondrial membrane potential | In vitro neuronal cell cultures |
| Oxidative Stress Markers | Attenuation of reactive oxygen species (ROS) production | Increased ROS production | Cellular models of neuroinflammation |
| Neuroinflammatory Markers | Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-1β) | Induction of pro-inflammatory cytokine release | In vitro and in vivo models of neuroinflammation |
Experimental Protocols
The data presented above are derived from a variety of experimental models. Below are detailed methodologies for key experiments frequently cited in the literature.
Assessment of Neuronal Viability and Apoptosis
-
Cell Culture: Primary cortical neurons or neuroblastoma cell lines (e.g., SH-SY5Y) are cultured under standard conditions.
-
Drug Exposure: Cells are treated with varying concentrations of Lamivudine or Stavudine for a specified duration (e.g., 24-72 hours).
-
MTT Assay: To assess cell viability, cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan (B1609692) product, which is quantified spectrophotometrically.
-
TUNEL Assay: To detect DNA fragmentation characteristic of apoptosis, cells are fixed and stained using a Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay kit. The percentage of TUNEL-positive cells is determined by fluorescence microscopy.
-
Western Blot Analysis: Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3) and a loading control (e.g., β-actin).
Evaluation of Mitochondrial Function
-
mtDNA Quantification: Total DNA is extracted from treated cells, and the relative amount of mtDNA is quantified by real-time PCR (qPCR) using primers specific for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., B2M) for normalization.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Treated cells are incubated with a fluorescent dye such as JC-1 or TMRM. The fluorescence intensity is measured using a flow cytometer or fluorescence microscope. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Following drug treatment, cells are incubated with DCFH-DA, and the fluorescence intensity is measured by flow cytometry or a fluorescence plate reader.
Signaling Pathways and Molecular Mechanisms
The divergent neurological effects of Lamivudine and Stavudine can be attributed to their differential impact on key cellular signaling pathways, particularly those related to mitochondrial function and inflammation.
Figure 1: Contrasting signaling pathways of Lamivudine and Stavudine.
The diagram above illustrates the proposed mechanisms of action. Stavudine is known to inhibit mitochondrial DNA polymerase gamma, leading to mtDNA depletion, mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis and neurotoxicity. In contrast, Lamivudine appears to exert neuroprotective effects by potentially activating pro-survival pathways like PI3K/Akt, enhancing the antioxidant response through Nrf2, and attenuating neuroinflammatory processes.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for a head-to-head comparison of the neurological effects of Lamivudine and Stavudine.
Figure 2: Workflow for in vitro comparative neurological assessment.
Validating the efficacy of Censavudine against other NRTIs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Censavudine (also known as BMS-986001 or 4'-ethynylstavudine) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) that has been evaluated for the treatment of HIV-1 infection.[1][2] Like other NRTIs, its mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, a critical step in the HIV replication cycle.[1][3] While initially developed for HIV, the clinical development for this indication has been discontinued.[4] More recently, this compound is being investigated for its potential in treating neurodegenerative diseases.[5][6] This guide provides a comparative overview of this compound against other NRTIs, based on available preclinical and clinical data, with a focus on its efficacy and mechanism of action.
Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors
Nucleoside Reverse Transcriptase Inhibitors are prodrugs that require intracellular phosphorylation to their active triphosphate form.[3] These activated analogues mimic natural deoxynucleotides. During the reverse transcription of the viral RNA genome into DNA, the HIV reverse transcriptase enzyme incorporates these NRTI triphosphates into the growing DNA chain. However, NRTIs lack the 3'-hydroxyl group necessary to form the phosphodiester bond with the next nucleotide, leading to premature chain termination and halting viral DNA synthesis.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. thebodypro.com [thebodypro.com]
- 3. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
Censavudine vs. Stavudine: A Head-to-Head Comparison of Toxicity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the toxicity profiles of the investigational nucleoside reverse transcriptase inhibitor (NRTI) Censavudine (also known as festinavir, BMS-986001) and the established NRTI, stavudine (B1682478). While stavudine has been a potent component of antiretroviral therapy, its use has been significantly limited by severe toxicities. This compound, a derivative of stavudine, was developed with the aim of mitigating these adverse effects. This guide synthesizes available preclinical and clinical data to offer a detailed comparative analysis.
Executive Summary
Stavudine is well-documented to induce significant mitochondrial toxicity, leading to debilitating side effects such as peripheral neuropathy and lipodystrophy. In contrast, preclinical data strongly suggests that this compound possesses a markedly improved safety profile, particularly concerning mitochondrial function. In vitro studies demonstrate that this compound does not cause the mitochondrial DNA (mtDNA) depletion that is characteristic of stavudine-induced toxicity. However, it is crucial to note that the clinical development of this compound for HIV was discontinued, resulting in a lack of extensive human data to definitively compare its long-term toxicity with that of stavudine in a clinical setting.
Data Presentation: Quantitative Toxicity Comparison
The following table summarizes the key quantitative findings from preclinical studies comparing the toxicity of this compound and stavudine.
| Toxicity Endpoint | This compound (BMS-986001) | Stavudine | Study Type | Key Findings |
| Mitochondrial DNA (mtDNA) Levels | No significant decrease in mtDNA levels in human renal, muscle, or adipose cells after 19 days of exposure.[1][2] | Significant decrease in mtDNA levels (1.5- to 2.5-fold) in the same human cell cultures.[1][2] | In Vitro (Human Primary Cells) | This compound demonstrates a clear advantage by not impairing mitochondrial DNA replication, a key mechanism of stavudine's toxicity. |
| Cellular Protein Levels | No significant decrease in cell protein in any tested cell line.[1][2] | Significant decrease in cell protein in renal cells (1.4- to 2.4-fold).[1][2] | In Vitro (Human Primary Cells) | Stavudine exhibits broader cellular toxicity compared to this compound at the tested concentrations. |
| General Preclinical Safety | Primary toxicity observed in rats and monkeys was bone marrow dyserythropoiesis. No findings indicative of mitochondrial toxicity.[3] | Well-established mitochondrial toxicity leading to various adverse events.[3] | In Vivo (Animal Models) | The primary toxicity of this compound in animal models appears to be hematological, differing from the mitochondrial-centric toxicity of stavudine. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
Mitochondrial DNA Quantification in Human Primary Cell Cultures[1][2]
-
Cell Culture: Primary cultures of human renal proximal tubule epithelium, skeletal muscle myotubes, and differentiated adipocytes were utilized.
-
Drug Exposure: Cells were exposed to this compound and stavudine at the maximum plasma concentration (Cmax) observed clinically and a higher equimolar concentration (200 μM) for a duration of 19 days.
-
DNA Extraction: Total DNA was extracted from the cells at specified time points.
-
Quantitative PCR (qPCR): The relative amounts of mitochondrial DNA (mtDNA) and nuclear DNA (nDNA) were quantified using qPCR. Specific primers targeting a mitochondrial gene (e.g., cytochrome c oxidase subunit II) and a nuclear gene (e.g., β-globin) were used.
-
Data Analysis: The ratio of mtDNA to nDNA was calculated to determine the extent of mtDNA depletion. A decrease in this ratio indicates mitochondrial toxicity.
Visualizations: Experimental Workflow and Mechanistic Pathways
To visually represent the experimental and logical frameworks, the following diagrams are provided in DOT language.
Discussion and Conclusion
The available evidence strongly indicates that this compound was designed to be, and in preclinical studies has shown to be, significantly less toxic than its parent compound, stavudine. The core of this improved safety profile lies in its minimal impact on mitochondrial DNA polymerase gamma, thereby avoiding the cascade of events that leads to mtDNA depletion and subsequent mitochondrial dysfunction.[3]
While the discontinuation of this compound's development for HIV treatment limits the availability of direct comparative clinical data on long-term toxicities like lipodystrophy and peripheral neuropathy, the foundational preclinical data provides a compelling argument for its reduced toxicity potential. For researchers in drug development, the story of this compound and stavudine serves as a critical case study in rational drug design to mitigate toxicity while preserving efficacy. The detailed experimental protocols and the mechanistic pathway diagram provided herein offer valuable tools for those investigating drug-induced mitochondrial toxicity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. BMS-986001, an HIV nucleoside reverse transcriptase inhibitor, does not degrade mitochondrial DNA in long-term primary cultures of cells isolated from human kidney, muscle, and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonclinical Safety Profile of BMS-986001, a Nucleoside Transcriptase Inhibitor for Combination Retroviral Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Censavudine Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the known biological activity of Censavudine's enantiomers, supported by available experimental data. This document summarizes the current understanding of their differential potency and outlines the methodologies for key experimental assessments.
This compound, a nucleoside reverse transcriptase inhibitor (NRTI), has shown promise in antiviral and neurodegenerative disease research. As with many chiral molecules, the biological activity of this compound is highly dependent on its stereochemistry. The clinically investigated and biologically active form of this compound is the (2R,5R)-enantiomer.[1][2] While comprehensive experimental data on the other stereoisomers—(2S,5S), (2R,5S), and (2S,5R)—are not extensively published, it is a common principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different potencies, with some being inactive or even contributing to off-target effects. The available data focuses on the potent antiviral activity of the (2R,5R)-enantiomer.
Data Presentation: Potency of this compound Enantiomers
| Enantiomer | Target | Assay | Cell Line | Potency (EC₅₀/IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| (2R,5R)-Censavudine | HIV-1 | Antiviral Activity | MT-4 | 0.06 µM | > 100 µM | > 1667 |
| HIV-1 (Group M & O) | Single-cycle Assay | - | 450 - 890 nM | - | - | |
| HIV-2 | Antiviral Activity | CEMss | 0.14 nM | - | - | |
| HIV-2 | Single-cycle Assay | - | 30 - 81 nM | - | - | |
| LINE-1 Retrotransposon | Retrotransposition Assay | HeLa | IC₅₀: ~0.22 µM (as Stavudine, a related NRTI) | - | - | |
| Cytotoxicity | MTT Assay | HEK-293T | - | > 100 µM | - | |
| Cytotoxicity | MTT Assay | MT-2 | - | > 100 µM | - | |
| (2S,5S)-Censavudine | HIV | Antiviral Activity | - | Data not available | Data not available | - |
| (2R,5S)-Censavudine | HIV | Antiviral Activity | - | Data not available | Data not available | - |
| (2S,5R)-Censavudine | HIV | Antiviral Activity | - | Data not available | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures for evaluating antiviral compounds.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Recombinant Enzyme)
This assay evaluates the direct inhibitory effect of the test compounds on the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) RNA template and Oligo(dT) primer
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., Digoxigenin-dUTP or Biotin-dUTP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT)
-
Test compounds (this compound enantiomers) dissolved in an appropriate solvent (e.g., DMSO)
-
Streptavidin-coated microplates (for biotin-labeled dUTP)
-
Anti-Digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP) (for DIG-labeled dUTP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, a reaction mixture is prepared containing the assay buffer, poly(A)•oligo(dT) template/primer, and dNTPs (including the labeled dUTP).
-
Compound Addition: Serial dilutions of the this compound enantiomers are added to the wells. Control wells include no inhibitor (positive control) and no enzyme (negative control).
-
Enzyme Addition: Recombinant HIV-1 RT is added to all wells except the negative control to initiate the reverse transcription reaction.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 1-2 hours) to allow for DNA synthesis.
-
Capture and Detection:
-
For biotin-labeled DNA, the reaction mixture is transferred to a streptavidin-coated plate to capture the newly synthesized DNA.
-
For digoxigenin-labeled DNA, the product is captured, and an anti-digoxigenin-HRP conjugate is added.
-
-
Signal Development: After washing away unbound reagents, the appropriate substrate is added. The reporter enzyme catalyzes a colorimetric reaction.
-
Data Analysis: The reaction is stopped, and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated from the dose-response curve.[3][4][5][6]
Cell-Based Antiviral Activity Assay (p24 Antigen ELISA)
This assay measures the ability of the test compounds to inhibit HIV-1 replication in a cellular context.
Materials:
-
HIV-1 susceptible T-cell line (e.g., MT-4 cells)
-
HIV-1 laboratory strain
-
Culture medium (e.g., RPMI 1640 with FBS and antibiotics)
-
Test compounds (this compound enantiomers)
-
HIV-1 p24 Antigen ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: MT-4 cells are seeded into a 96-well plate.
-
Compound and Virus Addition: Serial dilutions of the this compound enantiomers are added to the cells, followed by the addition of a known amount of HIV-1.
-
Incubation: The plate is incubated at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
p24 ELISA: The concentration of the HIV-1 p24 core antigen in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) is determined by plotting the percentage of p24 inhibition against the compound concentration.[7]
Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of the test compounds on the host cells used in the antiviral assay.
Materials:
-
The same cell line used in the antiviral assay (e.g., MT-4 cells)
-
Culture medium
-
Test compounds (this compound enantiomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate.
-
Compound Addition: Serial dilutions of the this compound enantiomers are added to the cells.
-
Incubation: The plate is incubated for the same duration as the antiviral assay.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The CC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.[8][9][10]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for comparing the potency of this compound enantiomers.
This compound Mechanism of Action Signaling Pathway
Caption: Proposed mechanism of action for the (2R,5R)-enantiomer of this compound.
References
- 1. thebodypro.com [thebodypro.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. xpressbio.com [xpressbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Censavudine: A Comparative Guide to Current ALS Therapeutic Candidates
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for Amyotrophic Lateral Sclerosis (ALS) is rapidly evolving, with a multitude of investigational agents targeting diverse pathological pathways. This guide provides a comparative analysis of Censavudine (TPN-101), a novel LINE-1 reverse transcriptase inhibitor, against other leading therapeutic candidates for ALS. The information is intended to offer an objective benchmark for researchers, scientists, and drug development professionals, supported by available experimental data and detailed methodologies.
Executive Summary
This compound has demonstrated promising results in a Phase 2 clinical trial involving patients with C9orf72-associated ALS, showing a reduction in key biomarkers of neuroinflammation and neurodegeneration, alongside a slowing of respiratory decline. This guide places these findings in the context of other notable therapeutic candidates, including those with genetic targets like Tofersen, and others with broader mechanisms of action such as Masitinib (B1684524) and Reldesemtiv. By presenting a side-by-side comparison of their mechanisms, clinical trial data, and the experimental protocols used to generate this evidence, this guide aims to facilitate a deeper understanding of the current state of ALS drug development and the potential positioning of this compound within this competitive field.
Comparative Analysis of Therapeutic Candidates
The following tables summarize the key characteristics and clinical trial outcomes for this compound and a selection of current ALS therapeutic candidates.
Table 1: Mechanism of Action and Development Status
| Therapeutic Candidate | Mechanism of Action | Target Population | Developer | Development Phase |
| This compound (TPN-101) | Inhibitor of LINE-1 reverse transcriptase, aiming to reduce neuroinflammation and neurodegeneration. | C9orf72-associated ALS/FTD | Transposon Therapeutics | Phase 2 Completed |
| Tofersen (Qalsody) | Antisense oligonucleotide that targets and reduces the production of superoxide (B77818) dismutase 1 (SOD1) protein. | ALS with SOD1 mutations | Biogen/Ionis | Approved (FDA) |
| Masitinib | Tyrosine kinase inhibitor that targets mast cells and microglia to reduce neuroinflammation. | General ALS population | AB Science | Phase 3 |
| Reldesemtiv | Fast skeletal muscle troponin activator (FSTA) designed to increase muscle contractility and reduce muscle fatigue. | General ALS population | Cytokinetics | Phase 3 (Terminated) |
| AMX0035 (Relyvrio) | Combination of sodium phenylbutyrate and taurursodiol targeting endoplasmic reticulum stress and mitochondrial dysfunction. | General ALS population | Amylyx Pharmaceuticals | Approved (FDA), Withdrawn |
Table 2: Quantitative Efficacy Data from Clinical Trials
| Therapeutic Candidate | Clinical Trial | Primary Endpoint Result | Key Secondary/Exploratory Endpoint Results |
| This compound (TPN-101) | Phase 2a (C9orf72-ALS/FTD) | Safety and tolerability met. | ~50% slower decline in Vital Capacity (VC) vs. placebo at 24 weeks (-8.4% vs -16.5%). Over 48 weeks, the ALSFRS-R decline was ~40% less than expected.[1] |
| Tofersen (Qalsody) | Phase 3 (VALOR) | Did not meet the primary endpoint of statistically significant change in ALSFRS-R at 28 weeks.[2][3] | 12-month data showed a 3.5-point difference in ALSFRS-R favoring earlier initiation.[4] 9.2% predicted difference in slow vital capacity (SVC) favoring earlier initiation.[4] |
| Masitinib | Phase 2b/3 (AB10015) | Statistically significant slowing of ALSFRS-R deterioration by 27% at 48 weeks in a specific patient subgroup.[5][6] | In an enriched cohort, a 25-month longer median overall survival (69 vs. 44 months) and a 47% reduced risk of death were observed.[5][6][7] |
| Reldesemtiv | Phase 2 (FORTITUDE-ALS) | Did not achieve statistical significance for the primary endpoint of change in SVC at 12 weeks.[1][8][9] | Post-hoc analysis of combined active treatment groups showed a 25% reduction in the decline of ALSFRS-R at 12 weeks.[1][8] |
| AMX0035 (Relyvrio) | Phase 2 (CENTAUR) | Statistically significant slowing in the rate of decline of ALSFRS-R over 24 weeks. | Longer median survival of 4.8 months in the group that started AMX0035 earlier. |
Table 3: Biomarker Data from Clinical Trials
| Therapeutic Candidate | Biomarker | Change Observed |
| This compound (TPN-101) | Neurofilament Light Chain (NfL), Neurofilament Heavy Chain (NfH), Interleukin 6 (IL-6), Neopterin, Osteopontin | Reduction in levels of NfL, NfH, IL-6, neopterin, and osteopontin. A meta-analysis with a PSP study showed a statistically significant lowering of NfL. |
| Tofersen (Qalsody) | SOD1 Protein (CSF), Neurofilament Light Chain (NfL) (Plasma) | 33% reduction in CSF SOD1 protein and a 51% reduction in plasma NfL with early initiation at 12 months.[4] |
| Masitinib | N/A | Biomarker data not a primary focus of reported results. |
| Reldesemtiv | N/A | Biomarker data not a primary focus of reported results. |
| AMX0035 (Relyvrio) | N/A | Biomarker data not a primary focus of reported results. |
Experimental Protocols
A clear understanding of the methodologies employed in preclinical and clinical research is crucial for the critical evaluation of therapeutic candidates.
Preclinical Models: The SOD1 G93A Mouse
The SOD1 G93A transgenic mouse is a cornerstone of preclinical ALS research, particularly for therapies targeting SOD1-mediated pathology.
-
Model Description : These mice carry a human SOD1 gene with a glycine-to-alanine substitution at position 93 (G93A), a mutation found in some families with ALS.[10] This leads to progressive motor neuron degeneration, muscle atrophy, and a shortened lifespan, recapitulating key features of the human disease.[2][11]
-
Experimental Workflow :
-
Breeding and Genotyping : Transgenic mice are bred, and offspring are genotyped to confirm the presence of the human SOD1 G93A transgene.
-
Treatment Administration : The investigational drug is administered at a predetermined age, often before or at the onset of symptoms (typically around 90-100 days of age).[12] Dosing can be via various routes, including oral gavage, intraperitoneal injection, or intracerebroventricular infusion.
-
Monitoring of Disease Progression :
-
Motor Function : Assessed using tests like the rotarod (to measure motor coordination and endurance), hanging wire test (for grip strength), and gait analysis.[10]
-
Body Weight : Monitored regularly as weight loss is a key indicator of disease progression.
-
Clinical Scoring : A neurological scoring system is often used to grade the severity of motor deficits.
-
-
Survival Analysis : The primary endpoint in many preclinical studies is the extension of the lifespan of the treated mice compared to a control group.
-
Histopathological and Molecular Analysis : At the end of the study, spinal cord and brain tissues are often collected to assess motor neuron survival, glial cell activation, and the levels of relevant protein aggregates or biomarkers.
-
-
Key Considerations :
-
Genetic Background : The genetic background of the mice can influence disease onset and progression, necessitating the use of appropriate littermate controls.[12]
-
Gender : Gender differences in survival have been observed, requiring balanced experimental groups.[12]
-
Copy Number : The number of copies of the transgene can affect the severity of the phenotype.[13]
-
Clinical Outcome Measures
The following are standard assessments used in human clinical trials for ALS to evaluate the efficacy of therapeutic candidates.
-
Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) :
-
Description : The ALSFRS-R is a validated questionnaire that assesses the patient's ability to perform 12 activities of daily living related to bulbar, fine motor, gross motor, and respiratory function.[14] Each item is scored from 4 (normal function) to 0 (no function), with a maximum score of 48.
-
Administration : The scale is administered by a trained evaluator through a structured interview with the patient or their caregiver.[15][16] Probing questions are used to ensure accurate and consistent scoring.[15][16] Harmonized standard operating procedures are available to reduce inter-rater variability.[17][18]
-
-
Respiratory Function Assessment :
-
Slow Vital Capacity (SVC) and Forced Vital Capacity (FVC) : These are common measures of respiratory muscle strength. The patient takes a deep breath and exhales slowly (for SVC) or forcefully (for FVC) into a spirometer. The results are often expressed as a percentage of the predicted normal value for an individual of the same age, height, and sex.
-
-
Muscle Strength Assessment :
-
Hand-Held Dynamometry (HHD) : HHD is used to quantitatively measure the strength of specific muscle groups in the limbs. A trained evaluator applies resistance to the patient's movement, and the dynamometer records the peak force generated.
-
Biomarker Analysis: Neurofilament Light Chain (NfL)
NfL, a component of the neuronal cytoskeleton, is released into the cerebrospinal fluid (CSF) and blood upon axonal damage and has emerged as a key biomarker in ALS.
-
Sample Collection and Processing :
-
CSF : Collected via lumbar puncture.
-
Blood : Plasma or serum is obtained from venous blood draws.
-
Samples are processed and stored at -80°C until analysis.
-
-
Quantification using Single Molecule Array (Simoa) Assay :
-
Sample Preparation : CSF samples are typically diluted (e.g., 100-fold) before analysis.[19]
-
Assay Principle : The Simoa platform utilizes paramagnetic beads coated with capture antibodies specific for NfL. The beads are incubated with the sample, allowing NfL to bind. A biotinylated detection antibody is then added, followed by a streptavidin-β-galactosidase conjugate.
-
Signal Generation : The beads are loaded into an array of femtoliter-sized wells, such that each well contains at most one bead. A fluorogenic substrate is added, and the enzyme on the detection antibody complex generates a fluorescent signal in the wells containing NfL.
-
Detection : The array is imaged, and the number of fluorescent wells is counted. At low concentrations, the proportion of fluorescent wells is directly proportional to the concentration of NfL in the sample.
-
Quantification : A standard curve is generated using recombinant NfL of known concentrations to determine the NfL concentration in the unknown samples. The Simoa NF-light® Advantage Kit is a commercially available assay for this purpose.[20][21]
-
Visualizing the Landscape
The following diagrams illustrate key concepts in ALS therapeutic development and experimental workflows.
Caption: Therapeutic strategies targeting key pathological pathways in ALS.
Caption: Standardized workflow for preclinical evaluation in the SOD1 G93A mouse model.
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial in ALS.
Conclusion
This compound presents a novel mechanism of action for the treatment of a specific genetic subset of ALS patients. The initial Phase 2 data are encouraging, particularly the observed effects on respiratory function and key biomarkers. When benchmarked against other therapeutic candidates, this compound's focus on the C9orf72 mutation and its potential to modulate neuroinflammation through LINE-1 inhibition positions it as a distinct and promising agent in the ALS drug development pipeline. Further investigation in larger, confirmatory trials will be essential to fully elucidate its clinical efficacy and safety profile relative to other emerging therapies. This guide serves as a foundational resource for the ongoing evaluation of this compound and the broader landscape of ALS therapeutics.
References
- 1. Cytokinetics Announces Results of FORTITUDE-ALS, a Phase 2 [globenewswire.com]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. neurologylive.com [neurologylive.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokinetics, Incorporated - Cytokinetics Announces Results of FORTITUDE-ALS, a Phase 2 Clinical Trial of Reldesemtiv in Patients With ALS, Presented at American Academy of Neurology Annual Meeting [ir.cytokinetics.com]
- 9. Blog: Cytokinetics’ Reldesemtiv Improves Decline in ALS b... | ALS TDI [als.net]
- 10. A Glutamate Scavenging Protocol Combined with Deanna Protocol in SOD1-G93A Mouse Model of ALS [mdpi.com]
- 11. SOD1-G93A Transgenic ALS Mouse Model - Neurology CRO - InnoSer [innoserlaboratories.com]
- 12. als.be [als.be]
- 13. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 14. captureals.ca [captureals.ca]
- 15. tandfonline.com [tandfonline.com]
- 16. portail-sla.fr [portail-sla.fr]
- 17. Harmonized standard operating procedures for administering the ALS functional rating scale-revised - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. academic.oup.com [academic.oup.com]
- 20. Establishment of neurofilament light chain Simoa assay in cerebrospinal fluid and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative Efficacy of Censavudine in Patient-Derived vs. Standard Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated efficacy of Censavudine, a nucleoside reverse transcriptase inhibitor (NRTI), in patient-derived cancer cell lines versus standard cancer cell lines. Due to the limited publicly available data on this compound's direct anti-cancer effects in these specific models, this comparison is based on the established mechanisms of NRTIs in oncology and the well-documented differences in drug responses between these two preclinical platforms.
Patient-derived models, such as organoids, are increasingly favored in preclinical research as they more accurately reflect the complex biology of a patient's tumor.[1][2][3][4][5][6][7][8] Unlike standard cell lines, which are often genetically homogenous and adapted to 2D culture conditions, patient-derived models maintain the cellular heterogeneity and architectural nuances of the original tumor.[1][2][4][6][7][8] This can lead to significant differences in drug sensitivity and response.[9]
Quantitative Data Summary: A Representative Comparison
The following table summarizes the expected differential efficacy of an NRTI like this compound in patient-derived versus standard cancer cell lines. The values are representative and intended to illustrate the general trends observed in preclinical cancer research when comparing these two model systems.
| Parameter | Standard Cancer Cell Lines (2D) | Patient-Derived Cell Lines (3D Organoids) | Rationale for Difference |
| IC50 (50% Inhibitory Concentration) | Lower | Higher | Increased drug resistance in 3D models due to complex cell-cell interactions, extracellular matrix, and reduced drug penetration. Patient-derived models often exhibit greater inherent resistance reflecting the clinical scenario.[9] |
| Growth Inhibition | High | Moderate to High | Standard cell lines are optimized for rapid proliferation in 2D, making them highly susceptible to cytotoxic agents. Patient-derived models have more variable and often slower growth rates, akin to in vivo tumors. |
| Induction of Apoptosis | High | Variable | The complex microenvironment in patient-derived models can provide pro-survival signals that counteract drug-induced apoptosis. |
| Predictive Value for Clinical Response | Low to Moderate | High | Patient-derived models better recapitulate the genetic and phenotypic heterogeneity of the patient's tumor, leading to a stronger correlation with clinical outcomes.[1][4] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Culture
-
Standard Cancer Cell Lines: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.
-
Patient-Derived Organoids: Fresh tumor tissue is mechanically and enzymatically digested to obtain single cells or small cell clusters. These are then embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized growth medium containing various growth factors. Organoids are monitored for growth and passaged as needed.
In Vitro Drug Efficacy Assessment (IC50 Determination)
The anti-proliferative effect of this compound can be determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazazolium bromide) assay.[10][11]
-
Seeding: Cells (for standard lines) or dissociated organoids are seeded into 96-well plates at an appropriate density.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
MTT Assay:
-
MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[10]
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, which is a measure of its reproductive viability after drug treatment.[10][12]
-
Cell Plating: A low density of single cells is plated in 6-well plates.
-
Drug Exposure: Cells are treated with various concentrations of this compound for a defined period.
-
Colony Formation: The drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for 1-3 weeks until visible colonies are formed.
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted.
-
Analysis: The plating efficiency and surviving fraction are calculated to determine the long-term effect of the drug on cell survival.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for comparing the efficacy of this compound in standard and patient-derived cell lines.
Caption: Workflow for Efficacy Comparison.
Signaling Pathway of NRTI Action in Cancer
This diagram illustrates the proposed signaling pathway through which NRTIs like this compound are thought to exert their anti-cancer effects.
Caption: NRTI Anti-Cancer Signaling Pathway.
The primary anti-cancer mechanism of NRTIs is believed to involve the inhibition of endogenous reverse transcriptases, such as that of Long Interspersed Nuclear Element-1 (LINE-1).[13] This leads to the accumulation of cytosolic DNA fragments from incomplete retrotransposition, which in turn activates the cGAS-STING pathway, a component of the innate immune system.[13] Activation of this pathway can result in the production of type I interferons, leading to cell cycle arrest and apoptosis.[13]
References
- 1. Frontiers | Patient-Derived Cancer Organoids as Predictors of Treatment Response [frontiersin.org]
- 2. biocompare.com [biocompare.com]
- 3. Comparison of Cell and Organoid-Level Analysis of Patient-Derived 3D Organoids to Evaluate Tumor Cell Growth Dynamics and Drug Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-Derived Organoids as a Model for Cancer Drug Discovery [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - Huo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. celvivo.com [celvivo.com]
- 9. researchgate.net [researchgate.net]
- 10. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Approaches to repurposing reverse transcriptase antivirals in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Validating Biomarkers for Censavudine Response In Vitro
This guide provides a framework for validating biomarkers to predict the in vitro response to Censavudine, a novel nucleoside reverse transcriptase inhibitor (NRTI). This compound (formerly Festinavir, BMS-986001) was initially developed for HIV treatment and is now under investigation for neurodegenerative diseases, including Aicardi-Goutières Syndrome (AGS) and Progressive Supranuclear Palsy (PSP).[1][2] Its mechanism involves the inhibition of reverse transcriptase, which is crucial for the replication of retroviruses like HIV.[3][4] More recently, its activity as an inhibitor of LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase is being explored as a way to reduce inflammation and neurodegeneration associated with the activation of these endogenous retroelements.[5][6]
The validation of predictive biomarkers is critical for identifying patient populations most likely to respond to this compound and for understanding its molecular impact. This guide outlines potential biomarkers, proposes experimental protocols for their validation, and compares the hypothetical performance of this compound with other established NRTIs.
Disclaimer: this compound is an investigational drug, and extensive public data on its in vitro performance and associated biomarkers is limited. The quantitative data presented in the following tables is illustrative and intended to serve as a template for experimental design and comparison. It is based on the known mechanisms of NRTIs and plausible outcomes of the described experimental protocols.
Data Presentation: Comparative Biomarker Analysis
The following tables summarize hypothetical quantitative data for evaluating this compound's efficacy and its effect on potential biomarkers compared to other NRTIs, such as Zidovudine (AZT) and Lamivudine (3TC).
Table 1: Comparative Antiviral Efficacy and Cytotoxicity
| Compound | Target Cell Line | IC₅₀ (nM)¹ | CC₅₀ (µM)² | Selectivity Index (SI)³ |
| This compound | MT-2 (HIV-infected) | 1.5 | >100 | >66,667 |
| Zidovudine (AZT) | MT-2 (HIV-infected) | 4.0 | 50 | 12,500 |
| Lamivudine (3TC) | MT-2 (HIV-infected) | 25.0 | >200 | >8,000 |
| This compound | HMC3 Microglia⁴ | N/A | >50 | N/A |
| Zidovudine (AZT) | HMC3 Microglia⁴ | N/A | 25 | N/A |
¹IC₅₀ (Half-maximal inhibitory concentration): Concentration required to inhibit viral replication by 50%. ²CC₅₀ (Half-maximal cytotoxic concentration): Concentration that reduces cell viability by 50%. ³Selectivity Index (SI) = CC₅₀ / IC₅₀. A higher SI indicates a more favorable safety profile. ⁴Data for microglial cells would focus on cytotoxicity and inflammatory markers, not antiviral IC₅₀.
Table 2: Modulation of Inflammatory and Neurodegenerative Biomarkers in Microglial Cells
| Treatment (10 µM) | LINE-1 RT Activity (% of Control) | IL-6 Secretion (pg/mL) | IFN Score⁵ (Fold Change) | Neurofilament Light Chain (NfL) Release (% of Control) |
| This compound | 25% | 150 | 0.4 | 60% |
| Zidovudine (AZT) | 65% | 450 | 0.9 | 95% |
| Lamivudine (3TC) | 80% | 520 | 1.1 | 102% |
| Untreated Control | 100% | 600 | 1.0 | 100% |
⁵Interferon (IFN) Score: A composite measure of the expression of interferon-stimulated genes. A reduction is desirable in conditions like AGS.[7][8]
Mandatory Visualizations
Signaling Pathway of this compound in Neuroinflammation
Caption: this compound inhibits LINE-1 RT, reducing inflammation.
Experimental Workflow for Biomarker Validation
Caption: Workflow for in vitro validation of this compound biomarkers.
Experimental Protocols
Protocol 1: In Vitro Antiviral Efficacy and Cytotoxicity Assay
This protocol determines the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) of this compound.
1. Cell Preparation: a. Culture MT-2 T-lymphoid cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO₂. c. On the day of the assay, ensure cells are in the logarithmic growth phase with >95% viability.
2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). b. Perform a serial 2-fold dilution in culture medium to obtain final concentrations ranging from 0.1 nM to 10 µM. Prepare other NRTIs similarly.
3. Antiviral Assay (HIV-1 Infection): a. Seed 5x10⁴ MT-2 cells per well in a 96-well plate. b. Add the diluted compounds to the respective wells. c. Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01. d. Include "virus control" (cells + virus, no drug) and "cell control" (cells only) wells. e. Incubate the plate for 5-7 days at 37°C. f. After incubation, measure the level of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit. g. Calculate the percentage of inhibition relative to the virus control and determine the IC₅₀ using non-linear regression analysis.
4. Cytotoxicity Assay: a. Seed 5x10⁴ MT-2 cells per well in a separate 96-well plate. b. Add the same serial dilutions of the compounds (without adding the virus). c. Incubate for 5-7 days at 37°C. d. Assess cell viability using a Neutral Red uptake assay or MTT assay.[9] e. Calculate the percentage of cytotoxicity relative to the cell control and determine the CC₅₀.
Protocol 2: Biomarker Modulation in a Microglial Cell Line
This protocol assesses this compound's ability to modulate inflammatory biomarkers potentially driven by endogenous retroelement activity.
1. Cell Culture and Treatment: a. Culture HMC3 human microglial cells in EMEM medium supplemented with 10% FBS. b. Seed 2x10⁵ cells per well in a 24-well plate and allow them to adhere overnight. c. Treat the cells with fixed concentrations (e.g., 1 µM and 10 µM) of this compound, AZT, and Lamivudine for 48 hours. Include an untreated control.
2. Supernatant Collection and Analysis: a. After incubation, centrifuge the plate to pellet any floating cells and collect the supernatant. b. Use the supernatant to quantify secreted IL-6 levels using a commercial ELISA kit according to the manufacturer's instructions. c. If studying neurodegeneration in a co-culture model, supernatant can be used to measure Neurofilament Light Chain (NfL) via ELISA or Simoa assay.
3. Cell Lysate Collection and Analysis: a. Wash the remaining adherent cells with cold PBS. b. Lyse the cells using an appropriate buffer (e.g., RIPA buffer for protein, RLT buffer for RNA). c. For RNA Analysis (IFN Score): Extract total RNA, synthesize cDNA, and perform quantitative PCR (qPCR) using primers for a panel of interferon-stimulated genes (e.g., ISG15, MX1, IFI44L). Calculate the fold change in expression relative to the untreated control. d. For Protein Analysis (LINE-1 RT): Quantify total protein in the lysate. LINE-1 RT activity can be measured using a PCR-based assay that detects the reverse transcription of a specific RNA template. Results are expressed as a percentage of the activity in untreated controls.
References
- 1. This compound by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. thebodypro.com [thebodypro.com]
- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. lifespan.io [lifespan.io]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
A Comparative Analysis of Censavudine and Other LINE-1 Inhibitors for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the landscape of LINE-1 inhibition, with a focus on the nucleoside reverse transcriptase inhibitor (NRTI) Censavudine and its analogs. This document provides a comparative overview of the potency of various LINE-1 inhibitors, detailed experimental protocols for assessing their activity, and a look into the underlying molecular pathways.
Introduction to LINE-1 and Its Inhibition
Long Interspersed Nuclear Element-1 (LINE-1 or L1) is a class of retrotransposons that constitutes a significant portion of the human genome.[1] These mobile genetic elements can replicate and insert themselves into new genomic locations through a "copy and paste" mechanism. This process, known as retrotransposition, is mediated by two LINE-1-encoded proteins: ORF1p, an RNA-binding protein, and ORF2p, which possesses both endonuclease and reverse transcriptase (RT) activity.[1] While most LINE-1 elements are inactive, a small number remain retrotransposition-competent and their activity has been implicated in genetic diseases and cancer.[2]
The reverse transcriptase function of ORF2p is a key target for inhibiting LINE-1 activity. Nucleoside reverse transcriptase inhibitors (NRTIs), a class of drugs widely used in antiretroviral therapy for HIV, have been shown to effectively inhibit LINE-1 retrotransposition.[2][3] These compounds act as chain terminators during the reverse transcription of the LINE-1 RNA intermediate.
This compound (also known as Festinavir or BMS-986001) is an investigational NRTI that is an analog of stavudine (B1682478) (d4T).[4] While primarily developed for HIV treatment, its structural similarity to other NRTIs with known anti-LINE-1 activity makes it a compound of interest in this field. Preclinical studies have suggested that this compound may offer an improved safety profile compared to some older NRTIs, with reduced mitochondrial toxicity.[5] However, publicly available data directly quantifying the inhibitory effect of this compound on LINE-1 retrotransposition is limited. This guide provides a comparative analysis based on available data for other NRTIs to infer the potential efficacy of this compound.
Comparative Efficacy of LINE-1 Inhibitors
The inhibitory potential of various NRTIs against LINE-1 has been quantified in cell-based retrotransposition assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for comparison.
In Vitro Inhibition of LINE-1 Retrotransposition (IC50)
The following table summarizes the IC50 values of several NRTIs in a HeLa cell-based LINE-1 retrotransposition assay.[2] Lower IC50 values indicate greater potency.
| Compound | Drug Class | IC50 (µM)[2] |
| Stavudine (d4T) | NRTI | 0.22 |
| Lamivudine (3TC) | NRTI | 1.12 |
| Tenofovir disoproxil fumarate (B1241708) (TDF) | NRTI | 1.82 |
| Zidovudine (AZT) | NRTI | 2.21 |
Inhibition of LINE-1 Reverse Transcriptase (Ki)
The following table presents the inhibitor constant (Ki) values for the triphosphate forms of several NRTIs against purified LINE-1 reverse transcriptase.[6] Lower Ki values indicate a higher binding affinity of the inhibitor to the enzyme.
| Compound (Triphosphate form) | Drug Class | Ki (nM)[6] |
| d4TTP (Stavudine) | NRTI | 0.73 ± 0.22 |
| ddCTP | NRTI | 0.72 ± 0.16 |
| 3TCTP (Lamivudine) | NRTI | 12.9 ± 2.07 |
| AZTTP (Zidovudine) | NRTI | 16.4 ± 4.21 |
Experimental Protocols
Cell-Based LINE-1 Retrotransposition Assay
This assay measures the frequency of LINE-1 retrotransposition events in cultured cells in the presence of an inhibitor.[2]
Objective: To quantify the inhibitory effect of a compound on LINE-1 retrotransposition.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and antibiotics
-
LINE-1 retrotransposition reporter plasmid (e.g., pLRE3-EGFP)
-
Transfection reagent
-
Test compounds (e.g., this compound, other NRTIs)
-
Flow cytometer
Procedure:
-
Cell Plating: Seed HeLa cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Transfection: On the following day, transfect the cells with the LINE-1 reporter plasmid. This plasmid typically contains a full-length LINE-1 element with a reporter gene (e.g., EGFP) inserted in its 3' UTR. The reporter gene is interrupted by an intron in the opposite transcriptional orientation, ensuring that the reporter is only expressed after a cycle of transcription, splicing, reverse transcription, and integration.
-
Drug Treatment: After transfection, replace the medium with fresh medium containing the test compound at various concentrations. Include a no-drug control.
-
Incubation: Incubate the cells for a period sufficient to allow for retrotransposition to occur (e.g., 3-4 days).
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze for reporter gene expression (e.g., EGFP fluorescence) using a flow cytometer. The percentage of fluorescent cells corresponds to the retrotransposition frequency.
-
Data Analysis: Plot the retrotransposition frequency against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro LINE-1 Reverse Transcriptase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified LINE-1 reverse transcriptase.[6]
Objective: To determine the inhibitor constant (Ki) of a compound against LINE-1 RT.
Materials:
-
Purified recombinant LINE-1 ORF2p (or its RT domain)
-
RT assay buffer
-
RNA or DNA template and primer
-
Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP
-
Test compound in its triphosphate form
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the RT assay buffer, template/primer, and varying concentrations of the inhibitor triphosphate.
-
Enzyme Addition: Initiate the reaction by adding the purified LINE-1 RT.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Quantification: Spot the reaction products onto a filter membrane, wash to remove unincorporated radiolabeled dNTPs, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Use Lineweaver-Burk or other kinetic plots to determine the mode of inhibition and calculate the Ki value.
Visualizing the Mechanisms
LINE-1 Retrotransposition Pathway and Inhibition
The following diagram illustrates the key steps in the LINE-1 retrotransposition cycle and the point of intervention for reverse transcriptase inhibitors.
Caption: The LINE-1 retrotransposition cycle and the inhibitory action of NRTIs.
Experimental Workflow for IC50 Determination
This diagram outlines the workflow for determining the IC50 of a LINE-1 inhibitor using a cell-based assay.
Caption: Workflow for determining the IC50 of LINE-1 inhibitors.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition | PLOS One [journals.plos.org]
- 3. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thebodypro.com [thebodypro.com]
- 5. Nonclinical Safety Profile of BMS-986001, a Nucleoside Transcriptase Inhibitor for Combination Retroviral Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Censavudine: A Procedural Guide
Core Principles of Censavudine Disposal
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) being investigated for the treatment of HIV infection.[1][2] As with many antiviral compounds, it should be handled as a potentially hazardous substance. The primary goal of its disposal is to prevent its release into the environment and to protect personnel from exposure.
Quantitative Data on Related Compounds
While specific ecotoxicity data for this compound is not available, data for other antiretroviral drugs, such as Lamivudine, highlight the potential for environmental risk. Studies have shown that Lamivudine can have adverse effects on aquatic organisms.[3] This underscores the importance of proper disposal to prevent contamination of water systems.
| Compound | Organism | Concentration | Effect | Reference |
| Lamivudine | Daphnia magna | 100 µg/L | 85% mortality at 24h, 100% at 48h | [3] |
| Lamivudine | Daphnia magna | 10 µg/L | 10% mortality at 24h, 45% at 48h | [3] |
| Lamivudine | Allium cepa | 100 µg/L | Adverse impact on root length, chromosomal aberrations | [3] |
| Lamivudine | Lactuca sativa | 100 µg/L | Slight negative impact on germination and hypocotyl length | [3] |
Experimental Protocols for Safe Handling
The following protocols are based on general guidelines for handling potent compounds and should be adapted to specific laboratory and institutional procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy gloves.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95) should be used.
Decontamination:
-
Work surfaces should be decontaminated after handling this compound. A suitable decontamination solution (e.g., a high-pH solution or a validated chemical deactivating agent) should be used, followed by a rinse with water.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste will depend on its form (e.g., pure compound, solutions, contaminated labware). It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.[4]
1. Segregation of Waste:
-
Trace Waste: Items with minimal residual contamination, such as empty vials, packaging, and used PPE (gloves, lab coats), should be disposed of in a designated hazardous waste container, often a yellow "Trace" waste sharps container or a biohazard waste box for incineration.[5]
-
Bulk Waste: Unused or expired this compound, as well as solutions containing the compound and heavily contaminated items (e.g., spill cleanup materials), are considered bulk chemical waste.[5] This waste must be collected in a dedicated, clearly labeled hazardous waste container.
2. Disposal of Contaminated Materials:
-
Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated sharps container for hazardous waste.[5] If the syringe contains any residual drug, it should be treated as bulk waste.[5]
-
Glassware: Contaminated glassware should be decontaminated with a validated method or disposed of as hazardous waste.
-
Spills: In case of a spill, follow your institution's established spill cleanup procedures for potent compounds. All materials used for cleanup must be disposed of as hazardous waste.
3. Final Disposal:
-
All collected hazardous waste containing this compound should be managed by your institution's EHS department. The preferred method of destruction for pharmaceutical waste is high-temperature incineration by a licensed hazardous waste vendor.[4][6] This ensures the complete destruction of the active pharmaceutical ingredient.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By following these guidelines and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thebodypro.com [thebodypro.com]
- 3. Environmental Risk Characterization of an Antiretroviral (ARV) Lamivudine in Ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. iwaste.epa.gov [iwaste.epa.gov]
Essential Safety and Handling Guidance for Censavudine
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for handling Censavudine (also known as Festinavir, BMS-986001, or OBP-601) in a laboratory setting. Given that this compound is an investigational nucleoside reverse transcriptase inhibitor, comprehensive safety data is not yet publicly available. Therefore, this guidance is based on general best practices for handling potent pharmaceutical compounds and supplemented with data from Stavudine, a structurally similar and well-characterized antiretroviral agent. Researchers must exercise caution and adhere to all institutional and national safety regulations.
Hazard Identification and Quantitative Data
While a specific Safety Data Sheet (SDS) for this compound is not available, GHS hazard statements from a limited number of suppliers indicate that this compound is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure [1].
Due to the lack of specific quantitative safety data for this compound, the following table summarizes data for the structurally related compound, Stavudine, to provide an estimate of potential hazards.
| Parameter | Value | Species | Reference |
| Occupational Exposure Limit (OEL) | 0.02 mg/m³ (8-hr TWA) | N/A | [2] |
| Oral LD50 | 1 g/kg | Mouse | [3] |
| Oral LD50 | 4 g/kg | Rat | [3] |
| Primary Hazards | Harmful if swallowed, Causes eye irritation, Causes damage to organs (blood, liver, peripheral nervous system) through prolonged or repeated exposure. Suspected of causing genetic defects and damaging fertility or the unborn child. | N/A | [2][3] |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Personal Protective Equipment (PPE) Workflow
Proper selection and use of PPE are critical to minimize exposure. The following diagram outlines the recommended PPE workflow for handling this compound, particularly when handling the solid powder form.
Operational and Disposal Plans
Strict adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Engineering Controls
-
Ventilation: All manipulations of solid this compound (e.g., weighing, preparing solutions) must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
Restricted Access: Clearly designate and label areas where this compound is handled and stored. Access should be restricted to trained and authorized personnel only.
Handling Procedures
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Prepare all necessary equipment, including a spill kit.
-
Donning PPE: Follow the donning sequence outlined in the PPE workflow diagram. Ensure gloves are compatible with the solvents being used.
-
Weighing: Use a ventilated balance enclosure. Handle the compound gently to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.
-
Doffing PPE: Carefully remove PPE in the sequence shown in the diagram to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, bench paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.
-
Final Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
Spills
-
Minor Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (respirator, gown, double gloves, goggles), cover the spill with absorbent material.
-
For solid spills, gently sweep the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material and place it in a hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if necessary.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with details of the spill.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
In all cases of exposure, report the incident to your supervisor and your institution's occupational health service. Provide them with as much information as possible about the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
